molecular formula C26H50O2 B1583322 2-Ethylhexyl oleate CAS No. 26399-02-0

2-Ethylhexyl oleate

Cat. No.: B1583322
CAS No.: 26399-02-0
M. Wt: 394.7 g/mol
InChI Key: FOKDITTZHHDEHD-CCEZHUSRSA-N
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Description

2-Ethylhexyl oleate is a useful research compound. Its molecular formula is C26H50O2 and its molecular weight is 394.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

26399-02-0

Molecular Formula

C26H50O2

Molecular Weight

394.7 g/mol

IUPAC Name

2-ethylhexyl (E)-octadec-9-enoate

InChI

InChI=1S/C26H50O2/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-21-23-26(27)28-24-25(6-3)22-8-5-2/h14-15,25H,4-13,16-24H2,1-3H3/b15-14+

InChI Key

FOKDITTZHHDEHD-CCEZHUSRSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CC)CCCC

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(CC)CCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CC)CCCC

Other CAS No.

26399-02-0

physical_description

Liquid

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Ethylhexyl Oleate

This document provides a comprehensive overview of this compound, a versatile fatty acid ester. It details its chemical structure, physicochemical properties, relevant experimental protocols for its synthesis and analysis, and its applications, with a particular focus on its relevance to pharmaceutical sciences and drug development.

Core Chemical Identity

This compound is the ester formed from the condensation of oleic acid, a monounsaturated omega-9 fatty acid, and 2-ethylhexanol.[1][2] This structure imparts significant lipophilicity, making it an excellent emollient and solvent for nonpolar active pharmaceutical ingredients (APIs).

  • Chemical Structure:

    alt text

  • IUPAC Name: 2-ethylhexyl (9Z)-octadec-9-enoate[3][4]

  • Synonyms: 2-Ethylhexanol oleic acid ester, Ethylhexyl oleate[3][5][6]

  • CAS Number: 26399-02-0[1][5][7][8]

  • EC Number: 247-655-0[1][3][4]

  • Molecular Formula: C₂₆H₅₀O₂[1][3][5][8]

Physicochemical Properties

This compound is a clear, yellowish, or colorless oily liquid at room temperature with a characteristic mild, fatty odor.[1][5][9] Its high molecular weight and long, branched alkyl chain contribute to its low volatility, high boiling point, and excellent lubricating properties. It is insoluble in water but miscible with various organic solvents like hydrocarbons, ethers, and acetone.[1][10]

Table 1: Physicochemical Data for this compound

PropertyValueReference(s)
Molecular Weight 394.68 g/mol [1][3][7][8][11]
Appearance Clear, colorless to pale yellow liquid[1][5][9][12]
Melting Point ~ -20 °C[1][2][13]
Boiling Point > 300 °C (decomposition possible)[13]
465.8 °C at 760 mmHg[14]
Density 0.867 g/cm³[5][13][14]
Refractive Index (n20/D) 1.458[1][5][14]
Saponification Value 135 - 145 mg KOH/g[7]
Acid Value ≤ 1.0 mg KOH/g[7][12]
Solubility Insoluble in water; Soluble in alcohol, acetone, benzene[7][10][13]
log Kₒw (Octanol-Water) > 10 (calculated)[13]

Applications in Research and Drug Development

The properties of this compound make it a valuable excipient in pharmaceutical formulations. Its primary roles include:

  • Solvent and Vehicle: Due to its lipophilic nature, it is an effective solvent and carrier for poorly water-soluble drugs, enhancing their dissolution and potentially improving bioavailability.[5][15] This is particularly useful in the formulation of parenteral (e.g., intramuscular injections) and topical drug delivery systems.[5][15]

  • Emollient: In topical and transdermal formulations, it acts as an emollient, softening and soothing the skin.[5][7] This property can improve skin penetration, allowing APIs to reach their target sites more effectively.[15]

  • Lubricant and Plasticizer: It is used as a lubricant and plasticizer in various applications, including medical devices and packaging.[5][10][14]

  • Viscosity Control Agent: It can be used to control the viscosity of complex formulations, particularly those with high wax or fat content.[1]

The logical workflow for incorporating this compound into a topical drug formulation is outlined below.

cluster_Formulation Topical Formulation Workflow API Active Pharmaceutical Ingredient (API) Mixing High-Shear Mixing API->Mixing Solvent This compound (Vehicle/Solvent) Solvent->Mixing Excipients Other Excipients (Emulsifiers, Thickeners) Excipients->Mixing Final Final Formulation (Cream, Ointment, Lotion) Mixing->Final

Workflow for topical drug formulation.

Experimental Protocols

This compound is typically synthesized via the esterification of oleic acid with 2-ethylhexanol. Both chemical and enzymatic methods are employed.

A. Chemical Synthesis (Acid Catalysis)

This method uses a strong acid catalyst to drive the reaction.

  • Materials:

    • Oleic Acid (10 mmol, ~2.82 g)

    • 2-Ethylhexanol (12 mmol, ~1.56 g)

    • Porous phenol sulfonic acid-formaldehyde (PSF) resin catalyst (1.4 mol%)

    • Heptane (for analysis)

    • Internal standard (e.g., methyl heptadecanoate for GC analysis)

  • Protocol:

    • Combine oleic acid, 2-ethylhexanol, and the PSF catalyst in a 20 mL glass vial equipped with a magnetic stir bar.[3]

    • Heat the reaction mixture to 90 °C and stir for 6 hours.[3]

    • Monitor the reaction progress by taking small aliquots. Dilute the sample (e.g., 5 times) with heptane containing an internal standard and analyze by GC-MS.[3]

    • Upon completion (yields can reach >95%), cool the mixture to room temperature.[3]

    • Separate the solid catalyst from the liquid product by filtration.[3]

    • The resulting liquid is crude this compound, which can be further purified if necessary (e.g., by vacuum distillation).

cluster_Synthesis Chemical Synthesis Workflow Reactants Oleic Acid + 2-Ethylhexanol Reaction Esterification Reactants->Reaction Catalyst PSF Catalyst 90 °C, 6h Catalyst->Reaction Filtration Filtration Reaction->Filtration Product This compound Filtration->Product

General workflow for chemical synthesis.

B. Enzymatic Synthesis (Lipase Catalysis)

Enzymatic synthesis offers a greener alternative with milder reaction conditions.

  • Materials:

    • Oleic Acid and 2-Ethylhexanol (equimolar ratio)

    • Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

    • Solvent-free system

  • Protocol:

    • The synthesis is often performed in a continuous packed-bed or fluidized-bed reactor.[1][6][16]

    • Combine the substrates (oleic acid and 2-ethylhexanol) in an equimolar ratio.[6]

    • Maintain the reaction temperature at 50 °C.[6][16]

    • Pass the substrate mixture through the reactor containing the immobilized lipase. The flow rate is controlled to achieve a desired space-time (e.g., 12 hours).[1][6]

    • The product exiting the reactor is collected. The conversion can be analyzed using GC-MS.

    • This continuous process allows for high productivity and catalyst stability over long periods.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary method for the identification and quantification of this compound.

  • Sample Preparation:

    • Dilute the sample containing this compound in a suitable solvent such as heptane or hexane.[3]

    • For quantitative analysis, add a known concentration of an internal standard (e.g., methyl heptadecanoate or phenanthrene-d10) to both calibration standards and unknown samples.[3][17]

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 6890N or similar.

    • Column: Fused silica capillary column, such as an HP-5MS (30 m length, 0.25 mm i.d., 0.25 µm film thickness).[14]

    • Carrier Gas: Helium or Hydrogen.[17]

    • Injection: 1-2 µL, splitless mode at 280 °C.[14]

    • Oven Program: An example program could be: initial temperature 80-100 °C (hold 2 min), ramp at 15-20 °C/min to 280 °C, then ramp to 320 °C and hold for several minutes. Total run time is typically 30-40 minutes.[14]

    • Mass Spectrometer: Single quadrupole (e.g., Agilent 5973) or similar.

    • Ionization: Electron Impact (EI, 70 eV).

    • Acquisition Mode: Full scan (e.g., m/z 50-700) for identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

cluster_Analysis GC-MS Analytical Workflow Sample Sample Preparation (Dilution, Add IS) Injection GC Injection (Splitless, 280°C) Sample->Injection Separation Column Separation (HP-5MS, Temp. Program) Injection->Separation Detection MS Detection (EI, Scan/SIM) Separation->Detection Data Data Analysis (Quantification) Detection->Data

Workflow for GC-MS analysis.

Safety and Toxicology

This compound is considered to have low acute toxicity. Based on available data, it is not a skin irritant or sensitizer in humans under normal conditions, though slight irritation was noted in some animal studies.

Table 2: Toxicological Data for this compound

EndpointSpeciesRouteValueReference(s)
Acute Oral Toxicity MouseOralLD₅₀ > 5,000 mg/kg bw
Acute Inhalation Toxicity RatInhalationLC₅₀ > 5.7 mg/L (4h)
Skin Irritation RabbitDermalSlight, reversible irritation
Eye Irritation RabbitOcularNot irritating
Mutagenicity In vitro assays-Negative (Not genotoxic)[13]
  • Metabolism: It is expected that this compound hydrolyzes via esterases into its constituent parts: oleic acid and 2-ethylhexanol.[5][13]

  • Handling: Standard laboratory practices should be followed. Use in a well-ventilated area, wear protective gloves and safety goggles, and avoid breathing mists or vapors. For firefighting, use dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Storage: Store in tightly closed containers in a cool, dry, and well-ventilated place. It is stable for at least 2 years under ambient conditions and is not damaged by freezing.[1]

References

2-Ethylhexyl oleate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Ethylhexyl oleate, a versatile ester with significant applications across the pharmaceutical, cosmetic, and industrial sectors. This document outlines its chemical and physical properties, synthesis methodologies, and key applications, with a focus on its role in drug development as a formulation excipient.

Core Chemical and Physical Properties

This compound is the ester of 2-ethylhexanol and oleic acid.[1] It is a branched monosaturated fatty acid ester.[1] Its properties make it a valuable ingredient in various formulations.

PropertyValueReference(s)
CAS Number 26399-02-0[1]
Molecular Formula C₂₆H₅₀O₂[1]
Molecular Weight 394.67 g/mol [1]
Appearance Clear, colorless to pale yellow liquid[1]
Melting Point Approximately -20 °C[1]
Boiling Point 465 °C[2]
Density 0.867 g/cm³[2]
Viscosity (at 40°C) 7-9 cSt[3][4]
Solubility Insoluble in water; miscible with hydrocarbons, ethers, and acetones[1][3]

Synthesis of this compound

The industrial production of this compound is primarily achieved through the esterification of oleic acid with 2-ethylhexanol. Both chemical and enzymatic synthesis routes have been established.

Chemical Synthesis Workflow

The chemical synthesis of this compound typically involves the direct esterification of oleic acid and 2-ethylhexanol in the presence of a catalyst at elevated temperatures.

Reactants Oleic Acid + 2-Ethylhexanol ReactionVessel Reaction at 90°C Reactants->ReactionVessel Catalyst Acid Catalyst (e.g., PSF) [1.4 mol%] Catalyst->ReactionVessel Purification Filtration to remove catalyst ReactionVessel->Purification Product This compound Purification->Product

A simplified workflow for the chemical synthesis of this compound.
Enzymatic Synthesis

Enzymatic synthesis offers a more environmentally friendly alternative to chemical methods. This process often utilizes immobilized lipases as catalysts.

Experimental Protocol: Enzymatic Synthesis in a Fluidized Bed Reactor [5]

  • Biocatalyst: Candida antarctica lipase immobilized on magnetic poly(styrene-co-divinylbenzene) particles is used as the catalyst.[5]

  • Reaction System: A solvent-free fluidized bed reactor is employed for the continuous synthesis.[5]

  • Reactants: Oleic acid and 2-ethylhexanol are used as substrates.[5]

  • Operating Conditions: The reaction is carried out at a space time of 12 hours and a bed porosity of 0.892 to achieve high ester productivity.[5]

  • Analysis: The reaction products are analyzed by gas chromatography (GC) to determine the esterification yield.[6]

Applications in Research and Drug Development

This compound is a multifunctional excipient utilized in various pharmaceutical and cosmetic formulations.

Application AreaFunctionReference(s)
Topical Formulations Emollient, skin-conditioning agent, solvent[7][8]
Transdermal Delivery Penetration enhancer[9]
Drug Formulation Solubilizing agent to enhance bioavailability[7]
Cosmetics Emollient in creams, lotions, and makeup[7][8]
Industrial Lubricant, plasticizer, surfactant[1][10]
Role as a Dermal Penetration Enhancer

In transdermal drug delivery, this compound can act as a penetration enhancer, facilitating the transport of active pharmaceutical ingredients (APIs) through the stratum corneum, the outermost layer of the skin.

cluster_0 Stratum Corneum Corneocytes Corneocytes LipidMatrix Lipid Matrix EnhancedPenetration Enhanced Penetration into Deeper Skin Layers LipidMatrix->EnhancedPenetration Increased Fluidity API Active Pharmaceutical Ingredient (API) API->LipidMatrix Limited Penetration API->EnhancedPenetration Facilitated Transport EHO This compound EHO->LipidMatrix Disrupts Lipid Structure

Mechanism of this compound as a dermal penetration enhancer.

Analytical Methodologies

The purity and concentration of this compound in various matrices are commonly determined using gas chromatography.

Experimental Protocol: Gas Chromatography (GC) Analysis [6][11]

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column (e.g., HP-5MS) is utilized.[11]

  • Sample Preparation: The sample containing this compound is diluted in a suitable solvent, such as heptane or ethyl acetate.[6][11] An internal standard, like methyl heptadecanoate, may be added for quantification.[6]

  • Chromatographic Conditions:

    • Injector Temperature: Typically set to a high temperature to ensure volatilization of the sample.

    • Oven Temperature Program: A temperature gradient is programmed to separate the components of the sample.

    • Detector Temperature: The FID is maintained at a high temperature.

    • Carrier Gas: An inert gas like helium or nitrogen is used as the carrier gas.

  • Data Analysis: The concentration of this compound is determined by comparing the peak area of the analyte to that of a standard of known concentration.[11]

Safety and Toxicology

This compound has been evaluated for its safety in cosmetic and industrial applications.

EndpointResultReference(s)
Skin Irritation Not irritating to the skin in rabbits.[12][12]
Eye Irritation Not irritating to the eyes in rabbits.[12][12]
Genotoxicity Not found to have genotoxic potential in in vitro assays.[3][3]
Carcinogenicity No carcinogenicity studies are available; however, its metabolites (2-ethylhexanol and oleic acid) are not considered carcinogenic.[3][12]
Dermal Sensitization No sensitizing potential has been indicated.[12][12]

The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that ethylhexyl oleate is safe in the present practices of use and concentration in cosmetics when formulated to be non-irritating.[13][14]

References

Spectroscopic Profile of 2-Ethylhexyl Oleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethylhexyl oleate, a widely used emollient and lubricant in the pharmaceutical and cosmetic industries. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with general experimental protocols for their acquisition.

Data Presentation

While a complete, publicly available dataset of all spectroscopic data for this compound is not readily accessible, this guide compiles typical and expected values based on the analysis of its constituent parts (oleic acid and 2-ethylhexanol) and data from closely related ester compounds. The following tables summarize the anticipated quantitative data for easy reference and comparison.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
Assigned ProtonsChemical Shift (δ) ppm (Predicted)MultiplicityIntegration
Terminal CH₃ (Oleyl chain)~0.88Triplet3H
Terminal CH₃ (Ethylhexyl chain)~0.85 - 0.95Multiplet6H
-(CH₂)n- (Aliphatic chain)~1.20 - 1.40Multiplet~30H
CH (Ethylhexyl chain)~1.50 - 1.60Multiplet1H
β-CH₂ to C=O~1.62Multiplet2H
Allylic CH₂~2.01Multiplet4H
α-CH₂ to C=O~2.28Triplet2H
O-CH₂ (Ethylhexyl chain)~4.00Doublet2H
-CH=CH- (Oleyl chain)~5.34Multiplet2H

Note: Predicted values are based on typical chemical shifts for fatty acid esters and may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
Assigned CarbonsChemical Shift (δ) ppm (Predicted)
CH₃ (Terminal, Oleyl & Ethylhexyl)~14.1
CH₂ (Aliphatic chain)~22.7 - 31.9
CH₂ (Allylic)~27.2
CH₂ (α to C=O)~34.1
CH (Ethylhexyl chain)~38.8
O-CH₂ (Ethylhexyl chain)~66.5
-CH=CH- (Oleyl chain)~129.8, ~130.0
C=O (Ester)~173.3

Note: Predicted values are based on typical chemical shifts for fatty acid esters and may vary depending on the solvent and experimental conditions.

Table 3: Predicted IR Absorption Bands for this compound
Functional GroupWavenumber (cm⁻¹) (Predicted)Intensity
C-H stretch (alkane)~2850 - 2960Strong
C=O stretch (ester)~1735 - 1750Strong
C-O stretch (ester)~1170Strong
=C-H bend (alkene)~720Medium

Note: Predicted values are based on characteristic infrared absorption frequencies for esters.

Table 4: Predicted Mass Spectrometry Data for this compound
m/z (Predicted)Interpretation
394.67[M]+ (Molecular Ion)
282[M - C₈H₁₆]+ (Loss of 2-ethylhexene)
265[C₁₈H₃₃O₂]+ (Oleoyl cation)
113[C₈H₁₇]+ (2-ethylhexyl cation)

Note: Predicted fragmentation patterns are based on common fragmentation pathways for fatty acid esters.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in this compound for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and 16-64 scans for good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters include a spectral width of 200-250 ppm, a longer relaxation delay (e.g., 2-10 seconds), and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm). Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound based on their characteristic vibrational frequencies.

Methodology:

  • Sample Preparation: As this compound is a liquid, it can be analyzed neat. Place a drop of the sample between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum. Identify the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its identity and structure.

Methodology:

  • Sample Preparation: Dilute a small amount of this compound in a suitable volatile solvent (e.g., methanol or hexane).

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and introduction of the sample.

  • Data Acquisition:

    • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for fragmentation analysis or a softer ionization method like Electrospray Ionization (ESI) to primarily observe the molecular ion.

    • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. The fragmentation pattern can be interpreted to deduce the structure of the molecule.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent + TMS Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer (e.g., GC-MS) Prep_MS->MS Data_NMR Acquire FID Process Spectrum NMR->Data_NMR Data_IR Acquire Interferogram Process Spectrum IR->Data_IR Data_MS Acquire Mass Spectrum MS->Data_MS Interpret_NMR Chemical Shifts Multiplicity Integration Data_NMR->Interpret_NMR Interpret_IR Functional Group Identification Data_IR->Interpret_IR Interpret_MS Molecular Weight Fragmentation Data_MS->Interpret_MS Structure Confirm Structure of This compound Interpret_NMR->Structure Interpret_IR->Structure Interpret_MS->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

The Solubility Profile of 2-Ethylhexyl Oleate in Organic Solvents: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the solubility characteristics of 2-Ethylhexyl oleate, a key excipient in pharmaceutical formulations, supported by experimental protocols and logical workflows for its application in drug delivery systems.

Introduction

This compound (CAS No. 26399-02-0) is a branched-chain fatty acid ester synthesized from 2-ethylhexanol and oleic acid. Its chemical structure, characterized by a long alkyl chain, imparts a high degree of lipophilicity, making it a valuable component in a variety of pharmaceutical and cosmetic applications.[1] For researchers, scientists, and drug development professionals, a thorough understanding of its solubility in various organic solvents is paramount for formulation design, stability testing, and ensuring optimal therapeutic efficacy. This technical guide provides a comprehensive overview of the solubility of this compound, details experimental methodologies for its determination, and illustrates its role in drug delivery through logical workflow diagrams.

Data Presentation: Solubility of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical nature as a large, nonpolar molecule and information available for structurally similar esters, a qualitative and inferred solubility profile can be presented. The principle of "like dissolves like" is the primary determinant of its solubility.

Table 1: Qualitative and Inferred Solubility of this compound in Common Organic Solvents

Solvent ClassSpecific SolventsExpected SolubilityRationale & References
Hydrocarbons Heptane, Hexane, Mineral OilMiscibleThe nonpolar hydrocarbon chains of this compound have strong affinity for nonpolar hydrocarbon solvents. It is reported to be completely miscible in mineral oil.[2]
Aromatic Hydrocarbons Toluene, BenzeneSoluble/MiscibleThe large nonpolar portion of the molecule allows for favorable interactions with aromatic solvents.[3]
Ethers Diethyl ether, Tetrahydrofuran (THF)Soluble/MiscibleAs a relatively nonpolar solvent, ether is expected to readily dissolve the lipophilic ester.[3][4]
Ketones Acetone, Methyl Ethyl Ketone (MEK)Soluble/MiscibleAcetone is a polar aprotic solvent that can dissolve a wide range of organic compounds, including esters.[3][4]
Alcohols Ethanol, Isopropanol, MethanolSoluble/MiscibleWhile alcohols are polar, the alkyl chains are long enough to allow for miscibility with the long hydrocarbon tail of this compound.[4][5]
Chlorinated Solvents Dichloromethane, ChloroformSoluble/MiscibleThese solvents are effective at dissolving a wide range of organic compounds, including large esters.
Polar Protic Solvents WaterInsolubleThe large, nonpolar hydrocarbon tail of this compound prevents it from forming favorable interactions with the highly polar water molecules.[6]
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Sparingly Soluble to InsolubleThe high polarity of these solvents makes them poor solvents for the highly lipophilic this compound.

Experimental Protocols

For researchers requiring precise quantitative solubility data for their specific applications, the following experimental protocol, based on the principles outlined in the United States Pharmacopeia (USP) and OECD guidelines, can be employed.[1][7]

Protocol: Determination of this compound Solubility by the Shake-Flask Method

1. Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

2. Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled orbital shaker or water bath

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography with a suitable detector)

3. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of glass vials or flasks containing a known volume of the selected organic solvent. The excess solute should be clearly visible to ensure saturation.

    • Seal the containers to prevent solvent evaporation.

    • Place the containers in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This may take 24 to 72 hours. A preliminary time-course study is recommended to determine the time to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the containers to rest at the constant temperature for at least 4 hours to allow undissolved this compound to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) glass syringe.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved micro-particles.

    • Dilute the filtered sample to a suitable concentration for analysis with the chosen analytical method.

  • Quantification:

    • Prepare a series of calibration standards of this compound in the same solvent.

    • Analyze the calibration standards and the prepared sample using a validated analytical method (e.g., GC-FID).

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

4. Calculation:

  • Calculate the solubility of this compound in the solvent using the following formula:

    Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor × 100)

5. Reporting:

  • Report the solubility as the mean ± standard deviation of at least three replicate determinations at the specified temperature.

Mandatory Visualizations

Logical Workflow for Solubility Determination

The following diagram outlines the logical steps involved in the experimental determination of the solubility of an excipient like this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Data Processing prep_solute Weigh excess This compound mix Combine in sealed vial prep_solute->mix prep_solvent Measure known volume of organic solvent prep_solvent->mix agitate Agitate at constant temperature (24-72h) mix->agitate settle Allow to settle (≥4h) agitate->settle sample Withdraw supernatant settle->sample filter Filter through 0.22 µm syringe filter sample->filter dilute Dilute for analysis filter->dilute analyze Quantify using validated analytical method (e.g., GC-FID) dilute->analyze calculate Calculate solubility from concentration and dilution factor analyze->calculate report Report results (mean ± SD) calculate->report

Caption: Experimental workflow for determining the solubility of this compound.

Role of this compound in Self-Emulsifying Drug Delivery Systems (SEDDS)

This compound can serve as the oil phase in Self-Emulsifying Drug Delivery Systems (SEDDS), which are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal tract.[8][9][10][11] This enhances the solubilization and absorption of poorly water-soluble drugs.

G cluster_formulation SEDDS Formulation cluster_administration Administration & Emulsification cluster_absorption Drug Absorption drug Poorly Water-Soluble Drug (API) sedds Isotropic SEDDS Pre-concentrate drug->sedds oleate This compound (Oil Phase) oleate->sedds surfactant Surfactant(s) surfactant->sedds cosolvent Co-solvent/Co-surfactant cosolvent->sedds oral Oral Administration (e.g., in capsule) sedds->oral gi Dispersion in GI Fluids (Aqueous Environment) oral->gi emulsion Spontaneous Emulsification (Forms o/w micro/nanoemulsion) gi->emulsion solubilization Enhanced Drug Solubilization in small oil droplets emulsion->solubilization absorption Increased Absorption across intestinal membrane solubilization->absorption bioavailability Improved Oral Bioavailability absorption->bioavailability

Caption: Logical workflow of a SEDDS formulation using this compound.

Mechanism of this compound as a Permeation Enhancer

Fatty acid esters like this compound can act as permeation enhancers in topical and transdermal drug delivery systems by reversibly disrupting the highly organized structure of the stratum corneum, the outermost layer of the skin.[12][13]

G cluster_application Topical Application cluster_interaction Interaction with Stratum Corneum cluster_permeation Enhanced Drug Permeation formulation Topical Formulation containing Drug and this compound application Application to Skin Surface formulation->application partitioning This compound partitions into Stratum Corneum lipids application->partitioning disruption Disruption of highly ordered intercellular lipid lamellae partitioning->disruption fluidization Increased fluidity of lipid bilayers disruption->fluidization diffusivity Increased drug diffusivity through the stratum corneum fluidization->diffusivity partitioning_drug Altered drug partitioning into the skin fluidization->partitioning_drug permeation Enhanced Permeation of Drug into deeper skin layers/systemic circulation diffusivity->permeation partitioning_drug->permeation effect Improved Therapeutic Effect permeation->effect

Caption: Mechanism of this compound as a skin permeation enhancer.

Conclusion

While quantitative solubility data for this compound remains a gap in readily available literature, its qualitative solubility profile is well-understood based on its chemical properties and comparison with analogous esters. It is a versatile, lipophilic excipient with excellent solubility in nonpolar organic solvents. For drug development professionals, the provided experimental protocol offers a robust framework for determining precise solubility values tailored to specific formulation needs. Furthermore, the illustrative diagrams clarify its significant roles in advanced drug delivery systems, such as SEDDS, and as a permeation enhancer, highlighting its importance in overcoming the challenges associated with the delivery of poorly soluble active pharmaceutical ingredients.

References

An In-depth Technical Guide to 2-Ethylhexyl Oleate: Natural Occurrence and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethylhexyl oleate, a branched long-chain fatty acid ester, is a compound of significant interest across various industrial sectors, including cosmetics, lubricants, and pharmaceuticals. Its properties as an emollient, lubricant, and solvent are well-established. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its natural occurrence (or lack thereof) and its chemical and enzymatic synthesis routes. Detailed experimental protocols, quantitative data, and visual representations of synthetic workflows and potential biological signaling pathways are presented to serve as a valuable resource for professionals in research and development.

Natural Occurrence

Despite the widespread use of its precursor, oleic acid, in nature, there is a conspicuous absence of scientific literature reporting the isolation of this compound from natural sources. Extensive searches of chemical databases and scientific publications have not yielded any evidence of its biosynthesis in plants, animals, or microorganisms. The raw materials for its industrial production are derived from natural sources, such as oleic acid from vegetable oils like palm oil. However, this compound itself is broadly considered a synthetic compound, a product of industrial esterification processes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its application in various formulations and for designing synthesis and purification processes.

PropertyValueReference
Molecular Formula C₂₆H₅₀O₂[1][2]
Molecular Weight 394.68 g/mol [1]
CAS Number 26399-02-0[3]
Appearance Clear, colorless to pale yellow liquid[1][3]
Melting Point Approx. -20 °C[3]
Boiling Point > 300 °C (decomposition possible)[4]
Density 0.87 g/cm³[4]
Solubility Insoluble in water; Soluble in hydrocarbons, ethers, and acetone[1][4]
log Kₒw (octanol-water partition coefficient) > 10 (calculated)[4]
Viscosity 7.8 cSt at 40 °C[4]

Synthesis of this compound

This compound is primarily synthesized through the esterification of oleic acid with 2-ethylhexanol. This can be achieved through chemical catalysis, enzymatic catalysis, or with the assistance of microwave irradiation.

Chemical Synthesis

Acid catalysts are commonly employed for the esterification of oleic acid. A notable example is the use of a solid acid catalyst, which offers advantages in terms of separation and reusability.

This protocol is based on the general procedure described for the esterification of oleic acid with an alcohol using a solid acid catalyst.[5]

Materials:

  • Oleic acid (10 mmol, ~2.82 g)

  • 2-Ethylhexanol (12 mmol, ~1.56 g)

  • Porous phenol sulfonic acid-formaldehyde (PSF) resin catalyst (1.4 mol% relative to oleic acid)

  • Heptane

  • Methyl heptadecanoate (internal standard for GC-MS)

  • Nitrogen gas supply

  • Standard laboratory glassware (20 mL glass vial with a magnetic stir bar, condenser)

  • Heating mantle with magnetic stirring capabilities

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • To a 20 mL glass vial equipped with a magnetic stir bar, add oleic acid (10 mmol) and 2-ethylhexanol (12 mmol).

  • Add the porous phenol sulfonic acid-formaldehyde resin catalyst (1.4 mol%).

  • Place the vial in a heating mantle and heat the reaction mixture to 90 °C with continuous stirring.

  • Maintain the reaction at 90 °C for 6 hours under a nitrogen atmosphere to prevent oxidation.

  • Monitor the reaction progress by taking small aliquots of the reaction mixture at regular intervals. Dilute the aliquot with heptane and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) using methyl heptadecanoate as an internal standard.

  • Upon completion of the reaction (as determined by the disappearance of the limiting reactant), cool the mixture to room temperature.

  • Separate the solid catalyst from the reaction mixture by filtration.

  • The catalyst can be washed with a suitable solvent (e.g., heptane), dried in vacuo, and stored for reuse.

  • The filtrate, containing the crude this compound, can be purified by removing the excess 2-ethylhexanol and any remaining solvent under reduced pressure using a rotary evaporator.

Expected Yield: ~96%[5]

Enzymatic Synthesis

Enzymatic synthesis offers a green and highly specific alternative to chemical methods, often proceeding under milder reaction conditions. Lipases, particularly from Candida antarctica, are widely used for this purpose.

This protocol describes a solvent-free enzymatic synthesis in a batch reactor.

Materials:

  • Oleic acid

  • 2-Ethylhexanol

  • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

  • Molecular sieves (optional, for water removal)

  • Incubator shaker

  • Standard laboratory glassware

Procedure:

  • In a screw-capped flask, combine oleic acid and 2-ethylhexanol. A molar ratio of 1:1 is a common starting point, though optimization may be required.

  • Add the immobilized lipase to the mixture. The enzyme loading is typically between 5-10% (w/w) of the total substrate weight.

  • If desired, add molecular sieves to the reaction mixture to remove the water produced during esterification, which can shift the equilibrium towards the product.

  • Place the flask in an incubator shaker set at 50 °C and agitate at a suitable speed (e.g., 200 rpm).

  • Monitor the reaction progress over time by taking samples and analyzing them for the concentration of this compound using methods such as GC-MS or ¹H NMR.

  • The reaction is typically allowed to proceed for 24-48 hours or until equilibrium is reached.

  • After the reaction, the immobilized enzyme can be easily recovered by filtration and washed for reuse in subsequent batches.

  • The product, this compound, can be used directly or purified further if necessary.

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the esterification reaction, leading to shorter reaction times and potentially higher yields.

This protocol provides a general guideline for the microwave-assisted esterification of oleic acid and 2-ethylhexanol.

Materials:

  • Oleic acid

  • 2-Ethylhexanol

  • Acid catalyst (e.g., p-toluenesulfonic acid or a solid acid catalyst)

  • Microwave reactor equipped with a magnetic stirrer and reflux condenser

  • Standard laboratory glassware

Procedure:

  • In a microwave-safe reaction vessel, combine oleic acid and 2-ethylhexanol. A molar excess of the alcohol is often used.

  • Add the acid catalyst to the mixture.

  • Place the vessel in the microwave reactor, secure the reflux condenser, and begin stirring.

  • Apply microwave irradiation at a set power and temperature. Typical conditions can range from 100-300 W and temperatures from 80-150 °C. The reaction time is significantly shorter than conventional heating, often in the range of 10-60 minutes.

  • Monitor the reaction progress using appropriate analytical techniques.

  • After completion, cool the reaction mixture and work up as described in the chemical synthesis protocol (filtration of solid catalyst, removal of excess alcohol and solvent).

Experimental Workflows and Diagrams

The following diagrams, generated using the DOT language, illustrate the workflows for the synthesis and analysis of this compound.

Chemical_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Oleic_Acid Oleic Acid Esterification Esterification (Heating & Stirring) Oleic_Acid->Esterification Ethylhexanol 2-Ethylhexanol Ethylhexanol->Esterification Catalyst Acid Catalyst Catalyst->Esterification Filtration Filtration Esterification->Filtration Evaporation Evaporation Filtration->Evaporation Product This compound Evaporation->Product GCMS GC-MS NMR NMR Product->GCMS Product->NMR Enzymatic_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup Oleic_Acid Oleic Acid Esterification Enzymatic Esterification (Incubation & Shaking) Oleic_Acid->Esterification Ethylhexanol 2-Ethylhexanol Ethylhexanol->Esterification Enzyme Immobilized Lipase Enzyme->Esterification Filtration Filtration Esterification->Filtration Product This compound Filtration->Product Recovered_Enzyme Recovered Enzyme Filtration->Recovered_Enzyme Signaling_Pathway cluster_nucleus Nucleus EHO This compound Esterases Esterases EHO->Esterases Hydrolysis Oleic_Acid Oleic Acid Esterases->Oleic_Acid Ethylhexanol 2-Ethylhexanol Esterases->Ethylhexanol PPARa PPARα Oleic_Acid->PPARa Activates PPARg PPARγ Oleic_Acid->PPARg Activates Ethylhexanol->PPARa Activates RXR RXR PPARa->RXR Heterodimerization PPARg->RXR Heterodimerization PPRE PPRE RXR->PPRE Binds to Gene_Expression Target Gene Expression (Lipid Metabolism, Inflammation) PPRE->Gene_Expression Regulates

References

Navigating the Environmental Profile of 2-Ethylhexyl Oleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the biodegradability and environmental impact of 2-Ethylhexyl oleate, a common excipient in pharmaceutical and cosmetic formulations. By synthesizing available data on its environmental fate and ecotoxicity, this document aims to equip researchers and drug development professionals with the critical information needed for thorough environmental risk assessments. All data is presented in standardized tables for clarity, and detailed experimental protocols for key studies are provided.

Executive Summary

This compound is an ester of 2-ethylhexanol and oleic acid. While often described as "biodegradable" in commercial literature, standardized testing indicates that it is not readily biodegradable . This distinction is critical for understanding its persistence in the environment. Ecotoxicity studies reveal that while it has a low acute toxicity to fish and activated sludge, it shows higher toxicity towards aquatic invertebrates and algae. Its high lipophilicity, indicated by a large calculated log Kow, suggests a potential for bioaccumulation; however, this is likely mitigated by its metabolic pathway, which involves hydrolysis into its constituent alcohol and fatty acid, both of which are further metabolized.

Biodegradability Assessment

Standardized testing for ready biodegradability is crucial for determining the persistence of a substance in the environment. The Organisation for Economic Co-operation and Development (OECD) provides a suite of guidelines for these assessments, with the OECD 301 series being the most common for screening-level analysis.

A key study on a substance containing this compound, conducted according to the OECD 301F guideline (Manometric Respirometry Test), showed 32% degradation over a 28-day period [1]. According to OECD criteria, a substance must achieve at least 60% degradation within a 10-day window during the 28-day test to be classified as "readily biodegradable"[2]. Therefore, this compound does not meet the criteria for ready biodegradability, suggesting it may persist in the environment for a longer duration. Another study using the OECD 301B method (CO2 Evolution Test) on a related substance also concluded that it was not readily biodegradable[1].

Table 1: Ready Biodegradability of this compound

Test GuidelineInoculumTest DurationResultConclusion
OECD 301F (Manometric Respirometry)Activated Sludge28 days32% degradationNot Readily Biodegradable[1]
Experimental Protocol: OECD 301F - Manometric Respirometry Test

The OECD 301F test evaluates the biodegradability of a chemical substance by measuring the amount of oxygen consumed by microorganisms during its degradation.

  • Principle: A known volume of a mineral medium containing the test substance as the sole source of organic carbon is inoculated with a microbial population (typically activated sludge) in a closed flask. The consumption of oxygen is measured over 28 days using a manometer, which detects pressure changes resulting from oxygen uptake. Carbon dioxide produced during respiration is absorbed by a potassium hydroxide solution. The amount of oxygen consumed is then expressed as a percentage of the theoretical oxygen demand (ThOD) of the substance.

  • Test Setup:

    • Test Vessels: Closed respirometer flasks.

    • Inoculum: Activated sludge from a domestic wastewater treatment plant, not adapted to the test substance.

    • Test Substance Concentration: Typically 100 mg/L, providing a ThOD of at least 50-100 mg/L.

    • Controls:

      • Blank control (inoculum only) to measure endogenous respiration.

      • Reference control (a readily biodegradable substance like sodium benzoate) to verify the activity of the inoculum.

      • Toxicity control (test substance and reference substance) to check for inhibitory effects of the test substance on the microorganisms.

    • Temperature: Maintained at a constant 20 ± 1°C.

    • Duration: 28 days.

  • Data Analysis: The percentage of biodegradation is calculated as: % Biodegradation = (Oxygen consumed by test substance - Oxygen consumed by blank) / ThOD * 100

Biodegradability_Workflow cluster_prep Preparation cluster_setup Test Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis prep_substance Prepare Test Substance Solution setup_test Set up Test Flasks: - Test Substance - Blank Control - Reference Control - Toxicity Control prep_substance->setup_test prep_inoculum Prepare Inoculum (Activated Sludge) prep_inoculum->setup_test prep_medium Prepare Mineral Medium prep_medium->setup_test incubation Incubate at 20°C for 28 days setup_test->incubation measurement Continuously Measure Oxygen Consumption (Manometric Respirometry) incubation->measurement calculation Calculate % Biodegradation vs. ThOD measurement->calculation conclusion Compare to >60% threshold calculation->conclusion

Experimental workflow for OECD 301F biodegradability testing.

Ecotoxicity Profile

The ecotoxicity of this compound has been evaluated across different trophic levels in the aquatic environment. The results indicate varying levels of toxicity to different organisms.

Table 2: Aquatic Ecotoxicity of this compound

OrganismTest GuidelineEndpointDurationResult (mg/L)
Fish (Danio rerio)OECD 203 (Fish, Acute Toxicity Test)LC5096 hours> 100
Aquatic Invertebrates (Daphnia magna)OECD 202 (Daphnia sp. Acute Immobilisation Test)EC5048 hours> 100
Algae (Desmodesmus subspicatus)OECD 201 (Alga, Growth Inhibition Test)EC5072 hours> 100
Activated Sludge-EC503 hours> 1000
Experimental Protocols for Ecotoxicity Testing
  • Principle: This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.

  • Test Organism: Typically zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss).

  • Test Design: Fish are exposed to a range of concentrations of the test substance in a static or semi-static system. Mortalities are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The LC50 value is calculated at the end of the 96-hour exposure.

  • Principle: This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the organisms (EC50) within a 48-hour period.

  • Test Organism: Daphnia magna, less than 24 hours old.

  • Test Design: Daphnids are exposed to a series of concentrations of the test substance. Immobilization is observed at 24 and 48 hours.

  • Endpoint: The EC50 for immobilization is calculated at 48 hours.

  • Principle: This test evaluates the effect of a substance on the growth of a freshwater algal species. The endpoint is the concentration that inhibits growth by 50% (EC50) over a 72-hour period.

  • Test Organism: Commonly Desmodesmus subspicatus or Pseudokirchneriella subcapitata.

  • Test Design: Exponentially growing algal cultures are exposed to various concentrations of the test substance. Growth is measured by cell counts or another biomass surrogate.

  • Endpoint: The EC50 based on growth rate inhibition is calculated after 72 hours.

Environmental Fate and Transport

The environmental fate of a chemical is governed by its physical and chemical properties, as well as its susceptibility to various degradation and transport processes.

Hydrolysis

As an ester, this compound is susceptible to hydrolysis, breaking down into its constituent alcohol (2-ethylhexanol) and fatty acid (oleic acid). This is a primary degradation pathway in the environment. Both 2-ethylhexanol and oleic acid are readily metabolized by microorganisms.

Bioaccumulation Potential

The potential for a substance to bioaccumulate in organisms is often initially assessed using its octanol-water partition coefficient (log Kow). A high log Kow value suggests a greater affinity for fatty tissues and thus a higher potential for bioaccumulation.

Environmental_Fate cluster_processes Environmental Processes cluster_products Degradation Products substance This compound in Aquatic Environment biodegradation Slow Biodegradation (Not Readily Biodegradable) substance->biodegradation hydrolysis Hydrolysis substance->hydrolysis bioaccumulation Potential for Bioaccumulation (High log Kow) substance->bioaccumulation alcohol 2-Ethylhexanol hydrolysis->alcohol acid Oleic Acid hydrolysis->acid

Environmental fate pathways of this compound.

Conclusion and Recommendations

The available data indicates that this compound is not readily biodegradable and therefore has the potential for persistence in the environment. While its acute toxicity to fish is low, it demonstrates a higher level of toxicity to aquatic invertebrates and algae. The high calculated log Kow suggests a potential for bioaccumulation, although this may be limited by its hydrolysis into more easily metabolized compounds.

For drug development professionals and researchers, these findings underscore the importance of considering the environmental impact of excipients in pharmaceutical formulations. It is recommended that:

  • Environmental risk assessments for formulations containing this compound should account for its persistence and aquatic toxicity profile.

  • The potential for bioaccumulation should be considered, particularly in the absence of experimental BCF data.

  • Where possible, the use of readily biodegradable alternatives with a more favorable environmental profile should be explored.

This technical guide provides a foundational understanding of the environmental properties of this compound. Further research, particularly experimental studies on its bioaccumulation potential, would provide a more complete picture of its environmental impact.

References

Unraveling the Thermal Degradation of 2-Ethylhexyl Oleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermal decomposition of 2-Ethylhexyl oleate, a widely used ester in various industrial applications, including as a lubricant and plasticizer. Understanding its behavior at elevated temperatures is crucial for ensuring product stability, predicting potential degradation products, and developing robust formulations. This document provides a comprehensive overview of the expected decomposition products, plausible degradation pathways, and detailed experimental protocols for their analysis.

Core Principles of Thermal Decomposition

The thermal degradation of this compound, an ester of the unsaturated fatty acid oleic acid and the branched-chain alcohol 2-ethylhexanol, is a complex process governed by free-radical chain reactions. At elevated temperatures, the molecule can undergo scission at several key locations, primarily influenced by the presence of the double bond in the oleate chain and the ester linkage. The decomposition is accelerated by factors such as the presence of oxygen and metallic catalysts.

The primary decomposition pathways are expected to involve:

  • Oxidation: The initiation of free-radical chain reactions, particularly at the allylic positions of the oleic acid backbone, leading to the formation of hydroperoxides. These hydroperoxides are unstable and decompose to form a variety of smaller, volatile compounds.

  • Ester Pyrolysis: A concerted elimination reaction that can lead to the formation of an alkene and a carboxylic acid.

  • Chain Scission: The breaking of carbon-carbon bonds within the long alkyl chains, leading to the formation of a complex mixture of smaller hydrocarbons.

Predicted Thermal Decomposition Products

While specific quantitative data for the thermal decomposition of this compound is not extensively available in public literature, a comprehensive profile of the likely products can be compiled by examining the degradation of its constituent parts (oleic acid and 2-ethylhexanol) and analogous long-chain fatty acid esters.

The decomposition will yield a complex mixture of volatile and non-volatile products. The primary classes of compounds expected are:

  • Aldehydes and Ketones: Formed from the cleavage of hydroperoxides during the oxidation of the oleate chain.

  • Alcohols: Including the parent alcohol, 2-ethylhexanol, and smaller chain alcohols resulting from chain scission.

  • Carboxylic Acids: Including the parent fatty acid, oleic acid, and shorter-chain acids.

  • Hydrocarbons: A diverse range of alkanes and alkenes resulting from decarboxylation and chain fragmentation.

  • Carbon Oxides: Carbon dioxide (CO₂) and carbon monoxide (CO) are expected products, particularly from decarboxylation and decarbonylation reactions.

The following table summarizes the anticipated decomposition products based on the analysis of similar compounds.

Product ClassSpecific ExamplesLikely Origin
Aldehydes Propanal, Butanal, Pentanal, Hexanal, Heptanal, Octanal, Nonanal, DecanalOxidation and cleavage of the oleate double bond
Ketones Various aliphatic ketonesOxidation and cleavage of the oleate double bond
Alcohols 2-Ethylhexanol, shorter-chain alcoholsEster hydrolysis, chain scission
Carboxylic Acids Oleic acid, shorter-chain fatty acidsEster hydrolysis, oxidation
Hydrocarbons Methane, Ethylene, Alkanes (C8-C17), AlkenesDecarboxylation of fatty acids, chain scission
Carbon Oxides Carbon Dioxide (CO₂), Carbon Monoxide (CO)Decarboxylation, decarbonylation

Plausible Decomposition Pathways

The thermal degradation of this compound can be visualized through a series of interconnected pathways. The following diagram illustrates a simplified logical flow of the major decomposition routes.

Thermal_Decomposition_Pathway cluster_initial Initiation cluster_primary Primary Decomposition Pathways cluster_secondary Secondary Decomposition & Products 2_EHO This compound Oxidation Oxidation (Hydroperoxide Formation) 2_EHO->Oxidation Major Ester_Pyrolysis Ester Pyrolysis 2_EHO->Ester_Pyrolysis Minor Hydrolysis Hydrolysis 2_EHO->Hydrolysis Minor Heat_O2 Heat / O₂ Heat_O2->2_EHO Cleavage Hydroperoxide Cleavage Oxidation->Cleavage Products Volatile Products (Aldehydes, Ketones, Alcohols, Acids, Hydrocarbons, CO, CO₂) Ester_Pyrolysis->Products Forms Oleic Acid & 2-Ethylhexene Hydrolysis->Products Forms Oleic Acid & 2-Ethylhexanol Chain_Scission Chain Scission Cleavage->Chain_Scission Decarboxylation Decarboxylation Cleavage->Decarboxylation Chain_Scission->Products Decarboxylation->Products

Caption: Simplified pathways of this compound thermal decomposition.

Experimental Protocols

To experimentally determine the thermal decomposition products of this compound, a combination of analytical techniques is required. The primary methods are Thermogravimetric Analysis (TGA) to determine the thermal stability and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) to identify the degradation products.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound as a function of temperature.

Methodology:

  • Instrument: A thermogravimetric analyzer.

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a sample pan (e.g., platinum or alumina).

  • Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen or in the presence of an oxidizing gas like air, at a constant flow rate (e.g., 20-50 mL/min).

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset of decomposition and the temperatures of maximum mass loss rates.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To separate and identify the volatile and semi-volatile products formed during the thermal decomposition of this compound.

Methodology:

  • Instrument: A pyrolysis unit directly coupled to a Gas Chromatograph-Mass Spectrometer (GC/MS).

  • Sample Preparation: A small amount of this compound (microgram to low milligram range) is placed in a pyrolysis sample cup or tube.

  • Pyrolysis: The sample is rapidly heated to a specific pyrolysis temperature (e.g., 500-800 °C) for a short duration (e.g., 10-20 seconds) in an inert atmosphere (e.g., helium). This rapid heating ensures that the decomposition products are quickly transferred to the GC column.

  • Gas Chromatography: The volatile pyrolysis products are swept into the GC column by the carrier gas. The column (e.g., a capillary column with a non-polar stationary phase) separates the components based on their boiling points and interactions with the stationary phase. A typical temperature program for the GC oven would be to hold at a low temperature (e.g., 40 °C) for a few minutes, then ramp up to a high temperature (e.g., 300 °C).

  • Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a mass spectrum for each component.

  • Data Analysis: The individual components are identified by comparing their mass spectra to a library of known spectra (e.g., NIST/Wiley library). The relative abundance of each product can be estimated from the peak areas in the total ion chromatogram.

The following diagram outlines the workflow for the Py-GC/MS analysis.

Py_GCMS_Workflow Sample_Prep Sample Preparation (µg-mg of 2-EHO) Pyrolysis Pyrolysis Unit (e.g., 600°C, 10s, He) Sample_Prep->Pyrolysis GC_Separation Gas Chromatography (Separation of Products) Pyrolysis->GC_Separation MS_Detection Mass Spectrometry (Detection & Ionization) GC_Separation->MS_Detection Data_Analysis Data Analysis (Library Matching & Quantification) MS_Detection->Data_Analysis

Caption: Experimental workflow for Py-GC/MS analysis.

Conclusion

The thermal decomposition of this compound is a multifaceted process that results in a wide array of degradation products. While direct experimental data is limited, a robust understanding of the degradation of its constituent fatty acid and alcohol moieties, along with general principles of organic chemistry, allows for the prediction of the primary decomposition pathways and products. For researchers and professionals in drug development and related fields, a thorough understanding of these degradation processes is essential for ensuring the stability and safety of formulations containing this common ester. The experimental protocols outlined in this guide provide a framework for the detailed analysis of its thermal decomposition profile.

An In-depth Technical Guide to the Hydrolysis Rate and Mechanism of 2-Ethylhexyl Oleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of 2-Ethylhexyl oleate (EHO), a long-chain wax ester. Due to its use as an emollient and lubricant in various formulations, understanding its stability and degradation pathways is critical. This document details the primary mechanisms of hydrolysis—acid-catalyzed, base-catalyzed (saponification), and enzymatic—and outlines experimental methodologies for their investigation. While specific kinetic data for this compound hydrolysis is not extensively available in public literature, this guide synthesizes established principles of ester chemistry and provides data from analogous long-chain wax esters to serve as a valuable reference.

Mechanisms of Hydrolysis

The hydrolysis of this compound involves the cleavage of its ester bond to yield Oleic Acid and 2-Ethylhexanol. This reaction can be initiated through three primary pathways.

Acid-Catalyzed Hydrolysis

Under acidic conditions and in the presence of water, the hydrolysis of this compound is a reversible reaction that is the reverse of Fischer esterification. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

G cluster_products Products Ester This compound ProtonatedEster Protonated Ester (Oxonium Ion) Ester->ProtonatedEster + H⁺ (from H₃O⁺) H3O H₃O⁺ Tetrahedral_Intermediate Tetrahedral Intermediate ProtonatedEster->Tetrahedral_Intermediate + H₂O H2O_nuc H₂O (Nucleophile) Protonated_LG Intermediate with Protonated Leaving Group Tetrahedral_Intermediate->Protonated_LG Proton Transfer ProtonTransfer Proton Transfer Ethanol_LG 2-Ethylhexanol (Leaving Group) Protonated_Acid Protonated Carboxylic Acid Protonated_LG->Protonated_Acid - 2-Ethylhexanol OleicAcid Oleic Acid Protonated_Acid->OleicAcid - H⁺ (to H₂O) H2O_base H₂O (Base) H3O_regen H₃O⁺ (Catalyst Regenerated)

Caption: Acid-Catalyzed Hydrolysis Mechanism of this compound.

Base-Catalyzed Hydrolysis (Saponification)

In the presence of a strong base, such as sodium hydroxide (NaOH), the hydrolysis of this compound is an irreversible process known as saponification. The hydroxide ion acts as a nucleophile, directly attacking the carbonyl carbon. The reaction is driven to completion because the final step, an acid-base reaction between the carboxylic acid and the alkoxide, is highly favorable.

G cluster_products Final Products Ester This compound Tetrahedral_Intermediate Tetrahedral Intermediate (Alkoxide) Ester->Tetrahedral_Intermediate + ⁻OH OH_nuc ⁻OH (Nucleophile) CarboxylicAcid Oleic Acid Tetrahedral_Intermediate->CarboxylicAcid Collapse of Intermediate Alkoxide_LG 2-Ethylhexoxide (Leaving Group) Tetrahedral_Intermediate->Alkoxide_LG releases Carboxylate Oleate (Carboxylate Salt) CarboxylicAcid->Carboxylate + 2-Ethylhexoxide Deprotonation Acid-Base Reaction (Irreversible Step) Alcohol 2-Ethylhexanol

Caption: Base-Catalyzed Hydrolysis (Saponification) of this compound.

Enzyme-Catalyzed Hydrolysis

Lipases and esterases are enzymes that catalyze the hydrolysis of esters. This is the primary metabolic pathway for esters in biological systems. The reaction typically occurs at a neutral pH and involves a catalytic triad (e.g., Ser-His-Asp) in the enzyme's active site. The serine residue acts as a nucleophile, attacking the ester's carbonyl carbon to form a tetrahedral intermediate and then an acyl-enzyme intermediate, releasing the alcohol. The acyl-enzyme intermediate is subsequently hydrolyzed by water to release the carboxylic acid and regenerate the enzyme.

G cluster_products Products Enzyme Lipase (E) ES_Complex Enzyme-Substrate Complex (E-S) Enzyme->ES_Complex + Substrate (S) Ester This compound (S) AcylEnzyme Acyl-Enzyme Intermediate (E-Acyl) ES_Complex->AcylEnzyme - Alcohol (P₁) Alcohol 2-Ethylhexanol (P₁) Enzyme_Regen Regenerated Lipase (E) AcylEnzyme->Enzyme_Regen + H₂O - Acid (P₂) H2O H₂O Acid Oleic Acid (P₂)

Caption: Simplified Ping-Pong Bi-Bi Mechanism for Lipase-Catalyzed Hydrolysis.

Hydrolysis Rate Data

Quantitative kinetic data for the hydrolysis of this compound is scarce in peer-reviewed literature. However, data from analogous long-chain wax esters can provide insight into the expected reaction rates, particularly for enzymatic hydrolysis. The rate of hydrolysis is influenced by the chain lengths of both the fatty acid and alcohol moieties, as well as the degree of unsaturation.[1][2]

One study on the enzymatic hydrolysis of the wax ester cetyl palmitate (a C16:0 acid and C16:0 alcohol ester) provides a useful kinetic benchmark.[3]

Table 1: Representative Kinetic Data for Enzymatic Wax Ester Hydrolysis

Substrate Enzyme Km (µM) kcat (s⁻¹) Source
Cetyl Palmitate Wax Ester Hydrolase (from S. fradiae) 850 11.63 [3]

| this compound | Data Not Available | N/A | N/A | - |

Note: This table serves as an example. Km (Michaelis constant) and kcat (turnover number) are standard enzyme kinetic parameters. Lower Km indicates higher affinity of the enzyme for the substrate, and higher kcat indicates a faster reaction rate.

For chemical hydrolysis (acidic or basic), the rate is typically described by a second-order rate law, dependent on the concentrations of the ester and the catalyst (H⁺ or ⁻OH). The rate constants are highly dependent on temperature, solvent, and pH.

Experimental Protocols

Investigating the hydrolysis rate of this compound requires a robust experimental design that accounts for its low water solubility and the need for sensitive analytical techniques.

Protocol for Determining Enzymatic Hydrolysis Rate

This protocol outlines a method to determine the kinetic parameters of lipase-catalyzed hydrolysis of this compound.

1. Materials and Reagents:

  • This compound (substrate, >98% purity)

  • Lipase/Esterase of interest (e.g., Porcine Pancreatic Lipase, Candida antarctica Lipase B)

  • Buffer solution (e.g., 50 mM Tris-HCl or phosphate buffer, pH 7.0-8.0)

  • Emulsifying agent (e.g., gum arabic or Triton X-100) to disperse the substrate

  • Organic solvent (e.g., isopropanol or acetonitrile) for quenching the reaction and sample preparation

  • Internal standard for chromatography (e.g., heptadecanoic acid)

  • High-purity solvents for chromatography (e.g., hexane, ethyl acetate for GC; acetonitrile, water for HPLC)

2. Instrumentation:

  • Thermostatted shaking water bath or incubator

  • Vortex mixer and sonicator

  • Centrifuge

  • Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS), or High-Performance Liquid Chromatograph (HPLC) with UV or MS detector.

3. Substrate Emulsion Preparation:

  • Prepare a stock solution of this compound in a suitable solvent like hexane.

  • Prepare an aqueous buffer solution containing the emulsifying agent (e.g., 1% w/v gum arabic).

  • Add a known amount of the ester stock solution to the emulsifier solution.

  • Emulsify the mixture by vortexing and sonicating until a stable, milky emulsion is formed. The organic solvent should be evaporated under a stream of nitrogen if necessary.

4. Enzymatic Reaction:

  • Equilibrate separate vials containing the substrate emulsion and the enzyme solution to the desired reaction temperature (e.g., 37°C).

  • Initiate the reaction by adding a small volume of the enzyme solution to the substrate emulsion. The final reaction volume may be 1-5 mL.

  • Incubate the reaction mixture in the thermostatted shaker for a defined period (e.g., 0, 5, 10, 20, 30, 60 minutes).

  • At each time point, withdraw an aliquot (e.g., 100 µL) of the reaction mixture.

5. Reaction Quenching and Sample Preparation:

  • Immediately quench the reaction by adding the aliquot to a vial containing a quenching solution (e.g., 900 µL of isopropanol or a 1:1 mixture of chloroform:methanol) and the internal standard. This will denature the enzyme and solubilize the lipids.[1]

  • Vortex the mixture thoroughly.

  • Centrifuge the sample to pellet the denatured protein.

  • Transfer the supernatant to a new vial for analysis. The sample may require derivatization (e.g., methylation of the fatty acid) depending on the analytical method.[4]

6. Analytical Quantification (GC-MS Example):

  • Method: A high-temperature GC-MS method is suitable for analyzing the remaining this compound and the product, 2-Ethylhexanol. Alternatively, the released oleic acid can be analyzed after derivatization to its methyl ester (FAME).[4][5]

  • Column: Use a high-temperature capillary column (e.g., DB-1ht).[5]

  • Temperature Program: Start at a low temperature (e.g., 120°C) and ramp to a high temperature (e.g., 380-390°C) to elute the high-boiling-point ester.[5]

  • Analysis: Quantify the decrease in the this compound peak area or the increase in the oleic acid (as FAME) peak area over time, relative to the internal standard.

7. Data Analysis:

  • Plot the concentration of substrate remaining or product formed versus time.

  • Calculate the initial reaction velocity (v₀) from the linear portion of the curve.

  • Repeat the experiment with varying substrate concentrations to determine Km and Vmax by fitting the data to the Michaelis-Menten equation using non-linear regression software.

Experimental Workflow Diagram

The following diagram visualizes the key steps in a typical experimental workflow for studying the hydrolysis of this compound.

G cluster_notes Prep 1. Substrate Emulsion Preparation Incubate 2. Temperature Equilibration (37°C) Prep->Incubate note1 Disperse water-insoluble ester in buffer React 3. Initiate Reaction (Add Enzyme) Incubate->React Sample 4. Aliquot Sampling (at t = 0, 5, 10... min) React->Sample note2 Start timer Quench 5. Quench Reaction & Add Internal Standard Sample->Quench Process 6. Centrifuge & Collect Supernatant Quench->Process note3 Stop enzyme activity Analyze 7. GC-MS / HPLC Analysis Process->Analyze Data 8. Data Processing & Kinetic Modeling Analyze->Data note4 Quantify substrate/product note5 Calculate Kₘ and k꜀ₐₜ

Caption: Experimental Workflow for Kinetic Analysis of Ester Hydrolysis.

References

Toxicological Profile of 2-Ethylhexyl Oleate and Its Metabolites: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive toxicological profile of 2-Ethylhexyl oleate, a common ingredient in cosmetics and industrial applications. The document details its metabolism and the toxicological profiles of its primary metabolites, 2-Ethylhexanol and oleic acid. It includes a thorough review of acute and chronic toxicity, irritation and sensitization potential, mutagenicity, and reproductive and developmental effects. All quantitative data is summarized in structured tables for comparative analysis. Detailed methodologies for key toxicological studies are provided, and a key signaling pathway associated with the toxicity of a primary metabolite is visualized. This guide is intended to be a critical resource for researchers, scientists, and drug development professionals in assessing the safety of this compound.

Introduction

This compound (CAS No. 26399-02-0) is the ester of 2-ethylhexyl alcohol and oleic acid.[1] It is a clear, pale yellowish liquid with applications as a skin conditioning agent and emollient in cosmetic formulations, and as a component in lubricants, greases, adhesives, and textile treatment products.[2] Given its widespread use, a thorough understanding of its toxicological profile is essential for risk assessment. Upon dermal or oral exposure, this compound is expected to be hydrolyzed to its constituent metabolites: 2-Ethylhexanol and oleic acid. Therefore, the toxicological assessment of this compound must also consider the profiles of these metabolites.

Metabolism

Systemic exposure to this compound is expected following oral and inhalation routes.[3] Dermal absorption is considered to be limited due to its high lipophilicity and low water solubility.[4] The primary metabolic pathway for this compound is hydrolysis, catalyzed by esterases, into 2-Ethylhexanol and oleic acid.

This compound This compound Hydrolysis (Esterases) Hydrolysis (Esterases) This compound->Hydrolysis (Esterases) 2-Ethylhexanol 2-Ethylhexanol Hydrolysis (Esterases)->2-Ethylhexanol Oleic Acid Oleic Acid Hydrolysis (Esterases)->Oleic Acid

Figure 1: Metabolic pathway of this compound.

Toxicological Profile of this compound

The available data indicates that this compound has a low order of acute toxicity.

Acute Toxicity

Quantitative data on the acute toxicity of this compound is summarized in the table below.

Endpoint Species Route Value Reference
LD50MouseOral> 5000 mg/kg bw[5]
LC50RatInhalation> 1.49 mg/L air[6]
LD50-DermalNo data available[6]
Skin and Eye Irritation

Studies conducted on rabbits indicate that this compound is not irritating to the skin and eyes.[3] In a study following OECD Test Guideline 404, undiluted this compound applied to rabbit skin for 4 hours resulted in slight, reversible erythema in some animals.[7]

Sensitization

There are currently no available studies in humans or animals on the skin or respiratory sensitization potential of this compound.[3]

Mutagenicity

This compound has not been found to have genotoxic potential in in vitro studies.[3] Negative results were observed in a bacterial reverse mutation assay (Ames test) and an in vitro mammalian cell gene mutation test.[7]

Reproductive and Developmental Toxicity

Specific studies on the reproductive and developmental toxicity of this compound have not been performed.[3] The assessment of these endpoints relies on the toxicological data of its metabolites.

Carcinogenicity

There are no carcinogenicity studies available for this compound.[5]

Toxicological Profile of Metabolites

2-Ethylhexanol

2-Ethylhexanol is the alcohol moiety of this compound. Its toxicological profile is more extensively studied.

Endpoint Species Route Value Reference
LD50RatOral2000-3700 mg/kg bw[8]
LD50MouseOral3200-6400 mg/kg bw[8]
LD50RatDermal> 3000 mg/kg bw
LC50RatInhalation< 5 mg/L
Species Duration NOAEL/LOAEL Effects Reference
Rat91 daysNOAEL = 250 mg/kg/day-[8]
Rat90 daysNOAEL = 125 mg/kg bw/dayLiver and stomach effects at LOAEL of 250 mg/kg bw/day
Species Route NOAEL/LOAEL Effects Reference
RatDermalMaternal Toxicity NOAEL = 252 mg/kg/daySkin irritation
RatDermalDevelopmental Toxicity NOAEL > 2520 mg/kg/dayNo teratogenicity or treatment-related developmental effects
RatOralDevelopmental Toxicity NOAEL = 130 mg/kg bw/dayDevelopmental toxicity, but not teratogenicity, in the absence of marked maternal toxicity

Subchronic exposure to 2-Ethylhexanol has been shown to cause liver dysfunction and peroxisome proliferation in rats.[3] This effect is believed to be mediated through the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). 2-Ethylhexanol is metabolized to 2-ethylhexanoic acid, which acts as a PPARα agonist. Activation of PPARα leads to the transcription of genes involved in fatty acid oxidation.

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2-Ethylhexanol 2-Ethylhexanol 2-Ethylhexanoic Acid 2-Ethylhexanoic Acid 2-Ethylhexanol->2-Ethylhexanoic Acid Metabolism PPARalpha PPARalpha 2-Ethylhexanoic Acid->PPARalpha Ligand Binding PPARalpha-RXR Complex PPARalpha-RXR Complex PPARalpha->PPARalpha-RXR Complex RXR RXR RXR->PPARalpha-RXR Complex Coactivators Coactivators Coactivators->PPARalpha-RXR Complex PPRE PPRE PPARalpha-RXR Complex->PPRE Binds to Target Gene Transcription Target Gene Transcription PPRE->Target Gene Transcription Initiates Increased Fatty Acid Oxidation Increased Fatty Acid Oxidation Target Gene Transcription->Increased Fatty Acid Oxidation

Figure 2: 2-Ethylhexanol-mediated PPARα activation pathway.

Oleic Acid

Oleic acid is a naturally occurring fatty acid and is generally considered to have low toxicity.

Endpoint Species Route Value Reference
LD50RatOral25,000 - 74,000 mg/kg
SubchronicRatOralUnderdeveloped mammary glands and ovarian cysts at ~7500 mg/kg bw/day[3]

Experimental Protocols

The toxicological studies cited in this guide were predominantly conducted following standardized OECD guidelines to ensure data quality and comparability. Below are detailed methodologies for the key experiments.

OECD TG 404: Acute Dermal Irritation/Corrosion

cluster_prep Preparation cluster_application Test Substance Application cluster_observation Observation and Scoring Animal Selection (Albino Rabbit) Animal Selection (Albino Rabbit) Acclimatization Acclimatization Animal Selection (Albino Rabbit)->Acclimatization Shaving of Dorsal Area Shaving of Dorsal Area Acclimatization->Shaving of Dorsal Area Application of 0.5 mL (liquid) or 0.5 g (solid) to 6 cm² skin patch Application of 0.5 mL (liquid) or 0.5 g (solid) to 6 cm² skin patch Shaving of Dorsal Area->Application of 0.5 mL (liquid) or 0.5 g (solid) to 6 cm² skin patch Cover with Gauze and Semi-occlusive Dressing Cover with Gauze and Semi-occlusive Dressing Application of 0.5 mL (liquid) or 0.5 g (solid) to 6 cm² skin patch->Cover with Gauze and Semi-occlusive Dressing 4-hour Exposure Period 4-hour Exposure Period Cover with Gauze and Semi-occlusive Dressing->4-hour Exposure Period Removal of Dressing and Test Substance Removal of Dressing and Test Substance 4-hour Exposure Period->Removal of Dressing and Test Substance Observation at 1, 24, 48, and 72 hours post-application Observation at 1, 24, 48, and 72 hours post-application Removal of Dressing and Test Substance->Observation at 1, 24, 48, and 72 hours post-application Scoring of Erythema and Edema (Draize scale) Scoring of Erythema and Edema (Draize scale) Observation at 1, 24, 48, and 72 hours post-application->Scoring of Erythema and Edema (Draize scale) Assessment of Reversibility (up to 14 days) Assessment of Reversibility (up to 14 days) Scoring of Erythema and Edema (Draize scale)->Assessment of Reversibility (up to 14 days)

Figure 3: Experimental workflow for OECD TG 404.

  • Objective: To assess the potential of a substance to cause skin irritation or corrosion.

  • Test System: Healthy, young adult albino rabbits.

  • Procedure:

    • Approximately 24 hours before the test, the dorsal area of the trunk is clipped free of hair.

    • 0.5 mL of the liquid test substance is applied to a small area (approximately 6 cm²) of skin and covered with a gauze patch and semi-occlusive dressing.

    • The exposure duration is 4 hours.

    • Following exposure, the dressing and any residual test substance are removed.

    • The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

    • The severity of the reactions is scored according to a standardized grading system (e.g., Draize scale).

    • The reversibility of the effects is observed for up to 14 days.

OECD TG 471: Bacterial Reverse Mutation Test (Ames Test)
  • Objective: To detect gene mutations induced by chemical substances.

  • Test System: At least five strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for S. typhimurium).

  • Procedure:

    • The test is performed with and without an exogenous metabolic activation system (S9 mix from rat liver).

    • Plate Incorporation Method: The test substance, bacterial culture, and S9 mix (if used) are mixed with molten top agar and poured onto a minimal glucose agar plate.

    • Pre-incubation Method: The test substance, bacterial culture, and S9 mix (if used) are incubated together before being mixed with the top agar and plated.

    • The plates are incubated at 37°C for 48-72 hours.

    • The number of revertant colonies (colonies that have mutated to regain the ability to synthesize the required amino acid) is counted.

    • A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the solvent control.

Conclusion

This compound exhibits a low order of acute toxicity via the oral and inhalation routes. It is not a skin or eye irritant and is not considered to be mutagenic based on in vitro studies. While data on the parent compound for reproductive, developmental, and carcinogenic effects are lacking, the toxicological profiles of its metabolites, 2-Ethylhexanol and oleic acid, provide valuable insights. 2-Ethylhexanol shows some evidence of developmental toxicity at high doses and can induce liver effects through the activation of PPARα. Oleic acid demonstrates very low toxicity. Overall, under normal conditions of use in cosmetic and industrial applications, this compound is not expected to pose a significant health risk. However, the data gaps, particularly for dermal acute toxicity and chronic effects of the parent compound, should be noted for a complete risk assessment.

References

Physicochemical characteristics of bio-based 2-Ethylhexyl oleate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Characteristics of Bio-based 2-Ethylhexyl Oleate

Introduction

This compound is a biodegradable and versatile fatty acid ester synthesized from renewable resources, specifically through the esterification of oleic acid and 2-ethylhexanol.[1][2] Oleic acid is a monounsaturated fatty acid commonly derived from vegetable oils like palm oil.[1][3] This bio-based ester is recognized for its excellent lubricity, hydrolytic stability, low volatility, and good color stability, positioning it as a high-performance and environmentally considerate alternative to traditional mineral oil-based products.[1][4][5] Its applications are extensive, ranging from a base oil in lubricants and metalworking fluids to an emollient in personal care products and a plasticizer in polymers and coatings.[1][2][6] This document provides a comprehensive overview of its key physicochemical properties, the standard methodologies for their determination, and a visual representation of its synthesis and characterization workflow.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound, compiled from various technical datasheets and research articles. These parameters are critical for evaluating its performance as a lubricant base stock.

PropertyValueTest Method / RemarksReference(s)
Kinematic Viscosity @ 40°C 7.0 - 9.0 cSt (mm²/s)-[7]
7.8 cSt (mm²/s)-[8]
8 cSt (mm²/s)-[9]
Kinematic Viscosity @ 100°C 2.7 mm²/sDIN 51562 part 1[4]
Viscosity Index ≥ 180DIN ISO 2909[4]
235-[7]
Flash Point ≥ 180 °CDIN ISO 2592 (Cleveland Open Cup)[4]
≥ 210 °C-[7]
Pour Point ≤ -30 °C-[7]
-35 °C-[9]
Cloud Point -2 °C-[9]
Density @ 20°C 0.87 g/cm³-[10]
Acid Value < 0.5 mg KOH/gDGF C-V2 / DIN 53402[4]
≤ 1.0 mg KOH/g-[11]
Saponification Value 140 - 150 mg KOH/gDGF C V 3 / DIN 53401[4]
135 - 145 mg KOH/g-[11]
Iodine Value 62 - 72 g I₂/100gDGF C - V 11 b[4]
Water Solubility < 1 mg/L-[8][10]
Molecular Formula C₂₆H₅₀O₂-[1][6]
Molecular Weight 394.679 g/mol -[1]

Synthesis Pathway

This compound is primarily produced via a direct esterification reaction. This process involves reacting oleic acid with 2-ethylhexanol, typically in the presence of a catalyst at elevated temperatures, which yields the ester and water as a byproduct.[12][13]

G Synthesis of this compound reactant1 Oleic Acid (C18H34O2) process Esterification (+ Catalyst, Heat) reactant1->process reactant2 2-Ethylhexanol (C8H18O) reactant2->process product1 This compound (C26H50O2) process->product1 Primary Product product2 Water (H2O) process->product2 Byproduct

Caption: Synthesis of this compound via Esterification.

Experimental Protocols for Key Characterization

The determination of the physicochemical properties of biolubricants like this compound is governed by standardized test methods. These protocols ensure data accuracy and comparability across different laboratories and studies.

Kinematic Viscosity (ASTM D445)

This test method determines the resistance to flow of a fluid under gravity.[14]

  • Principle: A fixed volume of the liquid is allowed to flow through a calibrated glass capillary viscometer under a reproducible head and at a closely controlled temperature.

  • Methodology: The sample is introduced into the viscometer, which is then placed in a constant temperature bath (typically at 40°C and 100°C for lubricants). The time taken for the fluid to flow between two marked points is measured. The kinematic viscosity is then calculated by multiplying this flow time by the calibration constant of the viscometer.[14] The Viscosity Index (VI) is an empirical number calculated from the kinematic viscosities at 40°C and 100°C, indicating the effect of temperature on the viscosity. A higher VI signifies less change in viscosity with temperature.[15]

Flash Point (ASTM D92 / ASTM D93)

This property indicates the lowest temperature at which the vapor of the lubricant will ignite when an ignition source is applied.

  • Principle: The sample is heated at a controlled rate. An ignition source is passed across the surface of the liquid at specified intervals. The flash point is the lowest temperature at which the application of the test flame causes the vapors above the sample to ignite.[16]

  • Methodology (ASTM D92 - Cleveland Open Cup): The sample is heated in an open cup. This method is typically used for higher flash point liquids.[14]

  • Methodology (ASTM D93 - Pensky-Martens Closed Cup): The sample is heated in a closed cup, which helps to concentrate the vapors, making this method suitable for more volatile or flammable liquids.[14][17]

Pour Point (ASTM D97)

The pour point is the lowest temperature at which a lubricant will continue to flow.[16] This is a critical parameter for applications in cold environments.

  • Principle: The test measures the temperature at which the sample ceases to flow when cooled under specified conditions.

  • Methodology: The sample is first heated and then cooled at a specified rate in a test jar. The jar is tilted at regular temperature intervals to check for movement of the oil surface. The pour point is recorded as 3°C above the temperature at which the oil shows no movement when the jar is held horizontally for five seconds.[14][16]

Acid Value (ASTM D664)

This test measures the amount of acidic substances in the oil, which can be an indicator of oxidation or contamination.

  • Principle: The sample is dissolved in a suitable solvent and titrated with a standardized solution of potassium hydroxide (KOH).

  • Methodology: A potentiometer is used to determine the endpoint of the titration. The acid number is expressed in milligrams of KOH required to neutralize the acids in one gram of the sample.

Tribological Properties (ASTM D4172B - Four-Ball Wear Test)

This test evaluates the wear-preventive characteristics of a lubricating fluid.[16]

  • Principle: The test machine operates with one steel ball rotating against three stationary steel balls that are held in a cup filled with the lubricant sample.

  • Methodology: The test is run for a specified time (e.g., one hour) under a defined load, speed, and temperature. After the test, the average diameter of the wear scars on the three stationary balls is measured. A smaller wear scar diameter indicates better anti-wear properties of the lubricant.[16][17][18]

General Characterization Workflow

The comprehensive evaluation of a biolubricant involves a logical sequence of tests to determine its physical, chemical, and performance characteristics.

G Biolubricant Characterization Workflow start Biolubricant Sample (this compound) viscosity Viscosity & Rheology start->viscosity thermal Thermal Properties start->thermal cold_flow Low-Temperature Fluidity start->cold_flow chemical Chemical Properties start->chemical performance Performance Testing start->performance kv Kinematic Viscosity (ASTM D445) viscosity->kv vi Viscosity Index (ASTM D2270) viscosity->vi fp Flash & Fire Point (ASTM D92) thermal->fp os Oxidative Stability (ASTM D2272) thermal->os pp Pour Point (ASTM D97) cold_flow->pp cp Cloud Point (ASTM D2500) cold_flow->cp an Acid Number (ASTM D664) chemical->an sv Saponification Value chemical->sv aw Anti-Wear Properties (ASTM D4172) performance->aw

Caption: Workflow for Physicochemical Characterization.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of 2-Ethylhexyl Oleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of 2-Ethylhexyl oleate, a commonly used emollient ester in the pharmaceutical, cosmetic, and lubricant industries.[1][2] The use of lipase as a biocatalyst offers a green and efficient alternative to traditional chemical synthesis, operating under mild conditions with high specificity.[1]

Introduction

This compound is a branched mono-saturated fatty acid ester derived from 2-ethylhexanol and oleic acid.[2] Its properties, such as good lubricity, hydraulic stability, and biodegradability, make it a valuable ingredient in various formulations.[2] Enzymatic synthesis using lipase, particularly immobilized Candida antarctica lipase (often referred to as Novozym 435), has been shown to be a highly effective method for its production.[3][4][5] This biocatalytic approach minimizes by-product formation and energy consumption compared to conventional chemical methods.

Reaction Principle

The synthesis of this compound is an esterification reaction catalyzed by lipase. The enzyme facilitates the reaction between the carboxylic acid group of oleic acid and the hydroxyl group of 2-ethylhexanol, forming an ester bond and releasing water as a byproduct. The reaction is reversible, and therefore, reaction conditions are optimized to drive the equilibrium towards product formation.

A widely accepted kinetic model for this lipase-catalyzed esterification is the Ping-Pong Bi-Bi mechanism.[3][4][6][7] This model involves the formation of an acyl-enzyme intermediate followed by the nucleophilic attack of the alcohol.

Data Presentation

The following tables summarize quantitative data from various studies on the enzymatic synthesis of this compound, providing a comparative overview of different reaction conditions and their outcomes.

Table 1: Reaction Conditions and Performance in a Continuous Packed-Bed Bioreactor

ParameterValueReference
Enzyme Candida antarctica lipase immobilized on magnetic poly(styrene-co-divinylbenzene)[3][4]
Reaction System Solvent-free[3][4]
Temperature 50 °C[3][4]
Substrate Molar Ratio (Oleic Acid:2-Ethylhexanol) 1:1 (optimal)[3]
Space-Time 12 h (optimal)[3][6]
Esterification Yield 80-85%[8]
Productivity 23.16 ± 0.49 mmol g⁻¹ L⁻¹ h⁻¹[3][4][6]
Biocatalyst Half-life 2063 h[3][4][6]

Table 2: Optimization of Reaction Conditions in a Packed Bed Reactor

ParameterInvestigated RangeOptimal ConditionReference
Flow Rate -1.5 ml/min[5]
Number of Cycles -12[5]
Molar Ratio (2-Ethylhexanol:Oleic Acid) 1:4 to 4:14:1[5][8]

Table 3: Performance in a Fluidized Bed Reactor

ParameterValueReference
Enzyme Candida antarctica lipase immobilized on magnetic poly(styrene-co-divinylbenzene)[9]
Space Time 12 h[9]
Bed Porosity 0.892[9]
Esterification Yield 48.24%[9]
Ester Productivity 0.73 mmol g⁻¹ h⁻¹[9]
Biocatalyst Half-life 1716 h[9]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the enzymatic synthesis of this compound.

Protocol 1: Synthesis in a Continuous Packed-Bed Bioreactor

This protocol is based on studies utilizing an immobilized lipase in a continuous flow system.[3][4]

1. Materials:

  • Immobilized Candida antarctica lipase (e.g., Novozym 435)
  • Oleic acid
  • 2-Ethylhexanol
  • Packed-bed reactor column
  • Peristaltic pump
  • Temperature-controlled water bath or incubator

2. Bioreactor Preparation:

  • Pack the reactor column with a known amount of immobilized lipase. The support material can be magnetic poly(styrene-co-divinylbenzene) particles for enhanced stability and recovery.[3][4]

3. Substrate Preparation:

  • Prepare a solvent-free reaction mixture by combining oleic acid and 2-ethylhexanol. An equimolar ratio (1:1) has been shown to provide the best performance.[3]

4. Reaction Execution:

  • Set the temperature of the reactor system to 50 °C using a water bath or incubator.[3][4]
  • Continuously feed the substrate mixture through the packed-bed reactor using a peristaltic pump.
  • Control the flow rate to achieve the desired space-time. A space-time of 12 hours has been found to be optimal for high yield.[3][6]

5. Product Analysis:

  • Collect the effluent from the reactor at regular intervals.
  • Analyze the concentration of this compound using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the esterification yield and productivity.

Protocol 2: Synthesis Optimization using Response Surface Methodology (RSM)

This protocol outlines a general approach for optimizing reaction conditions, as employed in various studies.[5]

1. Experimental Design:

  • Utilize a statistical design of experiments, such as a Central Composite Design, to investigate the effects of key variables.
  • Variables to consider for optimization include temperature, substrate molar ratio, enzyme loading, and reaction time.[10][11]

2. Reaction Setup:

  • Perform a series of batch reactions in a temperature-controlled shaker or stirred-tank reactor based on the experimental design matrix.
  • For each run, combine the specified amounts of oleic acid, 2-ethylhexanol, and immobilized lipase in a reaction vessel.

3. Data Analysis:

  • After the specified reaction time for each run, analyze the product yield.
  • Use the experimental data to fit a quadratic model and perform an analysis of variance (ANOVA) to identify the significant factors and their interactions.
  • Determine the optimal reaction conditions that maximize the yield of this compound.

Visualizations

The following diagrams illustrate the experimental workflow and the enzymatic reaction mechanism.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification sub_prep Substrate Preparation (Oleic Acid + 2-Ethylhexanol) reactor Packed-Bed or Fluidized-Bed Reactor sub_prep->reactor enz_prep Enzyme Preparation (Immobilized Lipase) enz_prep->reactor sampling Effluent Sampling reactor->sampling analysis GC/HPLC Analysis sampling->analysis purification Product Purification analysis->purification product This compound purification->product

Caption: Experimental workflow for the enzymatic synthesis of this compound.

Ping_Pong_Bi_Bi_Mechanism cluster_substrates Substrates cluster_products Products E Lipase (E) EA E-Oleic Acid Complex E->EA + A F Acyl-Enzyme Intermediate (F) EA->F - P FB F-2-Ethylhexanol Complex F->FB + B EQ E-2-Ethylhexyl Oleate Complex FB->EQ EQ->E - Q Oleic_Acid Oleic Acid (A) Ethylhexanol 2-Ethylhexanol (B) Water Water (P) EHO 2-Ethylhexyl Oleate (Q)

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

References

2-Ethylhexyl Oleate: A High-Performance Biolubricant for Diverse Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexyl oleate is a biodegradable and high-performing ester-based biolubricant that is gaining significant traction across various industrial sectors.[1][2][3] Derived from renewable resources, typically vegetable oils like palm oil, it presents an environmentally friendly alternative to traditional mineral oil-based lubricants.[1][4] Its unique combination of excellent lubricity, good thermal and oxidative stability, and inherent biodegradability makes it a versatile component in the formulation of advanced industrial fluids.[2][3] These application notes provide a comprehensive overview of the properties, applications, and performance evaluation protocols for this compound.

Key Properties and Advantages

This compound is a branched mono-saturated fatty acid ester.[1][5] Its molecular structure contributes to a desirable set of physicochemical properties for lubricant applications:

  • Excellent Lubricity: The long fatty acid chain provides a strong lubricating film, reducing friction and wear between moving parts.[4][6]

  • Good Thermal and Oxidative Stability: It exhibits resistance to breakdown at high temperatures and in the presence of oxygen, prolonging the service life of the lubricant.[2][3]

  • High Viscosity Index: This indicates a relatively stable viscosity over a wide range of operating temperatures.

  • Low Pour Point: It remains fluid at low temperatures, ensuring effective lubrication during cold starts.[5][7]

  • Biodegradability: Being derived from natural sources, it is readily biodegradable, minimizing its environmental impact in case of spills or leakage.[1][4]

  • Good Solubility and Emulsifiability: It is miscible with hydrocarbons and can be easily emulsified, making it suitable for water-based formulations.[1][4]

Industrial Applications

This compound's favorable properties lend it to a wide array of industrial applications:

  • Metalworking Fluids: It is extensively used in the formulation of cutting, grinding, and forming fluids.[6][8][9] Its excellent lubricity reduces tool wear and improves surface finish.[10] It can be used in both straight oil and water-miscible formulations.[8][9]

  • Hydraulic Fluids: Due to its good hydrolytic stability and lubricity, it is a suitable base oil or additive for environmentally friendly hydraulic fluids.[1][4]

  • Lubricant Additive: It can be incorporated into lubricant formulations as a friction modifier and anti-wear additive to enhance performance.[1][8]

  • Base Oil: In certain applications, this compound can serve as the primary base oil for lubricant formulations.[1][2]

  • Other Applications: Its properties also make it useful as a plasticizer, a component in adhesives and sealants, and in textile treatment products.[1][6][7]

Data Presentation

The following tables summarize the key physical and chemical properties of this compound, compiled from various sources.

Table 1: Physical and Chemical Properties of this compound

PropertyTypical ValueUnitTest Method
Molecular FormulaC₂₆H₅₀O₂--
Molecular Weight394.67 g/mol -
AppearanceClear, light yellow liquid-Visual
Kinematic Viscosity @ 40°C8.0 - 12.0cStASTM D445
Kinematic Viscosity @ 100°C2.5 - 4.5cStASTM D445
Viscosity Index>150-ASTM D2270
Flash Point (Open Cup)>180°CASTM D92
Pour Point-20 to -30°CASTM D97
Acid Value<1.0mg KOH/g-
Density @ 20°C~0.86g/cm³-

Table 2: Performance Characteristics of this compound in Lubricant Formulations

Performance ParameterResultTest Method
Wear Scar Diameter (Four-Ball)<0.5mm
Coefficient of FrictionLowASTM D5183
Biodegradability (Ready)>60% in 28 daysOECD 301B
Hydrolytic StabilityGoodASTM D2619

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to evaluate the performance of this compound.

Protocol 1: Determination of Kinematic Viscosity (ASTM D445)

Objective: To measure the kinematic viscosity of this compound at 40°C and 100°C.

Apparatus:

  • Calibrated glass capillary viscometer (e.g., Ubbelohde type).

  • Constant temperature bath, capable of maintaining the desired temperature with ±0.02°C accuracy.

  • Timer, accurate to 0.1 seconds.

  • Thermometer, with appropriate range and accuracy.

Procedure:

  • Select a clean, dry, calibrated viscometer of a size that will give a flow time of not less than 200 seconds.

  • Charge the viscometer with the this compound sample in the manner dictated by the design of the instrument.

  • Place the charged viscometer into the constant temperature bath set at the test temperature (40°C or 100°C).

  • Allow the viscometer to remain in the bath for a sufficient time to reach thermal equilibrium (typically 30 minutes).

  • Adjust the head level of the sample to a position on the capillary arm of the instrument according to the viscometer instructions.

  • Using suction, draw the sample into the working capillary to a point about 5 mm above the upper timing mark.

  • Allow the sample to flow freely down the capillary.

  • Measure the time in seconds for the leading edge of the meniscus to pass from the upper timing mark to the lower timing mark.

  • Repeat the measurement to obtain at least two readings that agree within the specified repeatability of the method.

  • Calculate the kinematic viscosity by multiplying the average flow time by the viscometer calibration constant.

Protocol 2: Determination of Flash Point (Cleveland Open Cup Method - ASTM D92)

Objective: To determine the flash point of this compound.

Apparatus:

  • Cleveland open cup apparatus.

  • Heating plate with a temperature controller.

  • Test flame applicator.

  • Thermometer.

Procedure:

  • Clean and dry the test cup thoroughly.

  • Fill the cup with the this compound sample to the filling mark.

  • Suspend the thermometer so that the bottom of the bulb is 6.5 mm from the bottom of the cup and located midway between the center and the side of the cup.

  • Heat the sample at a rate of 14 to 17 °C/min initially, then slow to 5 to 6 °C/min when the temperature is within 56°C of the expected flash point.

  • Apply the test flame across the center of the cup at specified temperature intervals. The test flame should be approximately 4 mm in diameter.

  • The flash point is the lowest temperature at which the application of the test flame causes the vapors above the liquid to ignite and a flash appears at any point on the surface of the liquid.

  • Record the observed flash point.

Protocol 3: Determination of Wear Preventive Characteristics (Four-Ball Method - ASTM D4172)

Objective: To evaluate the anti-wear properties of this compound.

Apparatus:

  • Four-ball wear tester.

  • Steel balls (52100 steel, 12.7 mm diameter).

  • Microscope for measuring wear scars.

Procedure:

  • Thoroughly clean the four steel balls and the test cup with a suitable solvent and dry them.

  • Clamp three of the balls securely in the test cup.

  • Pour the this compound sample into the cup to a level that covers the three stationary balls.

  • Place the fourth ball in the chuck of the motor-driven spindle.

  • Assemble the test cup and spindle on the four-ball tester.

  • Apply the desired load (e.g., 392 N) and start the motor to rotate the top ball at a specified speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).

  • At the end of the test, stop the motor, remove the load, and disassemble the test cup.

  • Clean the three stationary balls and measure the average diameter of the wear scars on them using the microscope.

  • A smaller wear scar diameter indicates better anti-wear properties.

Visualizations

The following diagrams illustrate key workflows and relationships related to the application of this compound as a biolubricant.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Performance Evaluation cluster_application Industrial Application s1 Raw Materials (Oleic Acid, 2-Ethylhexanol) s2 Esterification Reaction s1->s2 s3 Purification s2->s3 s4 This compound s3->s4 e1 Physicochemical Properties (Viscosity, Flash Point, etc.) s4->e1 e2 Tribological Performance (Friction & Wear) s4->e2 e3 Stability Tests (Oxidative, Hydrolytic) s4->e3 e4 Biodegradability Test s4->e4 a1 Metalworking Fluids e1->a1 a2 Hydraulic Fluids e1->a2 a3 Lubricant Additive e1->a3 e2->a1 e2->a2 e2->a3 e3->a1 e3->a2 e3->a3 e4->a1 e4->a2

Caption: Workflow for the synthesis, evaluation, and application of this compound.

lubricant_formulation_logic start Define Application Requirements (e.g., Load, Temperature, Environment) base_oil Select Base Oil(s) (this compound, Mineral Oil, PAO) start->base_oil additives Select Additives (Anti-wear, Antioxidant, Corrosion Inhibitor) start->additives formulation Develop Lubricant Formulation base_oil->formulation additives->formulation testing Performance Testing (ASTM/OECD Standards) formulation->testing optimization Optimize Formulation testing->optimization optimization->formulation Iterate final_product Final Biolubricant Product optimization->final_product Finalize

References

Application Notes and Protocols: 2-Ethylhexyl Oleate as an Emollient in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexyl oleate is a versatile ester derived from the reaction of 2-ethylhexanol and oleic acid, a fatty acid commonly found in vegetable oils like palm oil.[1][2] In the cosmetics and personal care industry, it is highly valued as an emollient, skin conditioning agent, and viscosity-controlling agent.[2][3] Its characteristic lightweight, non-greasy texture and excellent spreadability make it a preferred ingredient in a wide array of formulations, including lotions, creams, sunscreens, makeup, and hair care products.[4][5]

These application notes provide a comprehensive overview of this compound, including its physicochemical properties, mechanism of action on the skin barrier, and safety profile. Furthermore, detailed experimental protocols are provided to enable researchers and formulators to effectively evaluate its performance and stability in cosmetic formulations.

Physicochemical and Cosmetic Properties

This compound is a clear, colorless to pale yellow liquid with a mild odor.[6] Its chemical and physical properties make it an effective emollient that provides a smooth, silky feel to the skin without a heavy or greasy residue.[5][7] It is miscible with hydrocarbons, ethers, and acetones and is readily emulsified, making it suitable for various emulsion-based products.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Name 2-ethylhexyl (9Z)-octadec-9-enoate[6]
CAS Number 26399-02-0[1]
EC Number 247-655-0[1]
Molecular Formula C₂₆H₅₀O₂[1][4]
Molecular Weight 394.67 g/mol [1][2]
Appearance Clear liquid, colorless to pale yellow[1][2][6]
Melting Point ~ -20 °C[1][8]
Boiling Point > 300 °C (decomposition possible)[7][8]
Density ~ 0.87 g/cm³[7][8]
Viscosity 7.8 cSt (at 40 °C)[8]
Water Solubility < 1 mg/L[8]
log KOW (Octanol-Water Partition Coefficient) > 10 (calculated)[8]

Mechanism of Action on the Skin Barrier

Emollients play a crucial role in maintaining skin health by reinforcing the skin's natural barrier, the stratum corneum. This barrier prevents excessive transepidermal water loss (TEWL) and protects the body from external aggressors.[9][10] The primary mechanisms by which this compound is thought to function are through occlusion and by potentially influencing cellular pathways involved in barrier homeostasis.

While direct evidence for this compound is emerging, its structure as a long-chain fatty acid ester suggests a plausible mechanism involving the activation of nuclear receptors in keratinocytes, such as Peroxisome Proliferator-Activated Receptors (PPARs) and Liver X Receptors (LXRs).[11] Activation of these receptors can stimulate the synthesis of essential barrier lipids (e.g., ceramides) and promote the expression of key differentiation markers, leading to an improved and more resilient skin barrier.[11][12] It is also important to note that oleic acid, a constituent of this ester, has been shown in some studies to fluidize the stratum corneum lipids, which could temporarily alter barrier function.[13]

G cluster_SC Stratum Corneum cluster_keratinocyte Keratinocyte 2-EHO This compound (or metabolites) PPAR PPARs 2-EHO->PPAR Activates LXR LXRs 2-EHO->LXR Activates Gene Gene Expression PPAR->Gene LXR->Gene Lipids Barrier Lipid Synthesis (Ceramides, Fatty Acids) Gene->Lipids Diff Keratinocyte Differentiation Gene->Diff Barrier Strengthened Skin Barrier (Reduced TEWL, Increased Hydration) Lipids->Barrier Diff->Barrier

Hypothesized signaling pathway for skin barrier enhancement.

Safety and Toxicological Profile

This compound has been evaluated for safety and is considered to have low toxicity, making it suitable for use in personal care products.[6][14] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that alkyl esters, including this compound, are safe in the present practices of use and concentration when formulated to be non-irritating.[15]

Table 2: Summary of Toxicological Data

EndpointResultReference(s)
Acute Oral Toxicity (Mouse) LD₅₀ > 5000 mg/kg[16]
Acute Dermal Toxicity LD₅₀ > 2000 mg/kg (for analogous esters)[16]
Skin Irritation (Rabbit) Not irritating[16]
Eye Irritation (Rabbit) Not irritating[16]
Skin Sensitization Not anticipated to be a skin sensitizer[17]
Genotoxicity Not genotoxic in in-vitro assays[17]
Carcinogenicity No studies available; not suspected of carcinogenic effects[16]

Experimental Protocols for Formulation Evaluation

The following protocols outline key experiments for assessing the performance of cosmetic formulations containing this compound.

Protocol: In-Vivo Evaluation of Skin Hydration and Barrier Function

This protocol measures changes in skin surface hydration and transepidermal water loss (TEWL) following the application of a test formulation.

5.1.1 Materials and Equipment

  • Corneometer® (e.g., CM 825, Courage+Khazaka) for hydration measurement.[18][19]

  • Tewameter® (e.g., TM 300, Courage+Khazaka) for TEWL measurement.[20]

  • Test formulation containing this compound.

  • Control formulation (without emollient or with a benchmark emollient).

  • Human volunteers (n≥10) with dry to normal skin types, pre-screened.[19]

  • Climate-controlled room (T° = 20-22°C, humidity 40-60%).[18]

5.1.2 Methodology

  • Volunteer Acclimatization: Volunteers rest for 15-20 minutes in the climate-controlled room to allow their skin to equilibrate.[18]

  • Site Demarcation: Define test areas (e.g., 2x2 cm squares) on the volar forearm of each volunteer. One site will be for the test formulation, one for the control, and one will remain untreated.

  • Baseline Measurement (T=0): Measure and record the initial skin hydration (Corneometer®) and TEWL (Tewameter®) for all test sites.

  • Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test and control formulations to their respective sites.[19]

  • Post-Application Measurements: Re-measure skin hydration and TEWL at specified time points (e.g., T=1h, 2h, 4h, 8h) to assess performance over time.[19][21]

  • Data Analysis: Calculate the percentage change from baseline for both hydration and TEWL. Use appropriate statistical tests (e.g., paired t-test, ANOVA) to determine significant differences between the test, control, and untreated sites.

G A Volunteer Selection & Acclimatization (20-22°C, 40-60% RH) B Demarcate Test Sites on Volar Forearm A->B C Baseline Measurements (T=0) (Corneometer & Tewameter) B->C D Apply Standardized Amount of Test & Control Products C->D E Incubation Period D->E F Post-Application Measurements (T=1h, 2h, 4h, 8h) E->F G Data Analysis (% Change from Baseline, Statistics) F->G

Workflow for in-vivo hydration and TEWL testing.
Protocol: Sensory Analysis of Formulations

This protocol uses a trained sensory panel to quantify the tactile properties of a formulation.

5.2.1 Materials and Equipment

  • Trained sensory panel (10-15 assessors).[22]

  • Test and control formulations.

  • Standardized application tools (e.g., syringes, spatulas).

  • Sensory evaluation booths compliant with ISO 8589.[23]

  • Data collection software.

5.2.2 Methodology

  • Panelist Training: Train panelists to identify and rate the intensity of specific sensory attributes using a standardized scale (e.g., 0-10). Key attributes for emollients include: spreadability, gloss, residue, stickiness, slipperiness, softness, and oiliness.[22][24]

  • Sample Preparation: Present coded, randomized samples of the test and control formulations to the panelists in a standardized volume.

  • Evaluation Procedure: Instruct panelists to apply the product to a designated skin area (e.g., back of the hand or forearm) using a defined protocol (e.g., number of strokes, application time).

  • Data Collection: Panelists rate the intensity of each sensory attribute at different time points (e.g., during application, 1 minute after, 5 minutes after).

  • Data Analysis: Analyze the data using statistical methods like Analysis of Variance (ANOVA) and Principal Component Analysis (PCA) to identify significant differences between formulations and visualize the sensory profiles (e.g., spider plots).[22][25]

G A Panelist Training (Attribute Recognition & Scaling) B Sample Preparation (Coded & Randomized) A->B C Standardized Application by Panelists B->C D Evaluation of Attributes (Spreadability, Residue, etc.) at Timed Intervals C->D E Data Collection on Standardized Scales D->E F Statistical Analysis (ANOVA, PCA) E->F G Generate Sensory Profile (e.g., Spider Plot) F->G

Workflow for descriptive sensory analysis.
Protocol: Accelerated Stability Testing of Emulsions

This protocol assesses the physical stability of an emulsion under stress conditions to predict its long-term shelf life.[26]

5.3.1 Materials and Equipment

  • Test formulation packaged in both inert glass containers and the final intended packaging.[27]

  • Temperature-controlled ovens (e.g., at 40°C, 45°C).[26][28]

  • Refrigerator/Freezer (e.g., at 4°C, -10°C).[26]

  • Laboratory centrifuge (capable of 3000 rpm).[27]

  • Instrumentation for measuring pH, viscosity, and particle size.

5.3.2 Methodology

  • Initial Characterization (T=0): Record the initial properties of the formulation, including appearance (color, odor), pH, viscosity, and microscopic evaluation of droplet size.

  • Centrifuge Test: Heat a sample to 50°C and centrifuge at 3000 rpm for 30 minutes. Inspect for any signs of phase separation, creaming, or coalescence.[26][27] This is a rapid indicator of emulsion instability.

  • High-Temperature Stability: Store samples at elevated temperatures (e.g., 40°C or 45°C) for a period of 1-3 months. A product stable for three months at 45°C is often considered stable for two years at room temperature.[26]

  • Freeze-Thaw Cycle Test: Subject samples to alternating temperature cycles. A common protocol is 24 hours at -10°C followed by 24 hours at 25°C. Repeat for 3-5 cycles.[26]

  • Periodic Evaluation: At regular intervals (e.g., 2, 4, 8, 12 weeks), remove samples from the stress conditions, allow them to return to room temperature, and re-evaluate the parameters measured in Step 1.

  • Assessment: A stable formulation will show minimal changes in its physical and chemical properties throughout the testing period.

G cluster_tests Stress Conditions A Prepare Samples (Glass & Final Packaging) B Initial Characterization (T=0) (pH, Viscosity, Appearance) A->B C High Temperature (45°C for 3 Months) B->C D Freeze-Thaw Cycles (-10°C to 25°C, 3x) B->D E Centrifuge Test (50°C, 3000rpm, 30min) B->E F Periodic Evaluation (Weeks 2, 4, 8, 12) C->F D->F G Final Assessment: Compare to T=0 and Controls F->G

Workflow for accelerated stability testing.

Data Interpretation and Application

The selection of an emollient is a critical decision in cosmetic formulation, directly influencing the product's sensory perception, clinical efficacy, and stability. This compound's specific physicochemical properties are logically linked to its performance benefits.

G cluster_physchem Physicochemical Properties cluster_sensory Sensory Performance cluster_efficacy Clinical Efficacy A Low Viscosity D Fast Spreading A->D B Branched Chain Ester E Light, Non-Greasy Feel B->E F Silky After-Feel B->F C High Lipophilicity (log KOW > 10) G Reduced TEWL C->G Forms Occlusive Film I Solubilizer for Actives C->I H Increased Skin Hydration G->H

Relationship between properties and performance.

References

Application of 2-Ethylhexyl Oleate as a Plasticizer for Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexyl oleate is a bio-based, non-toxic, and biodegradable fatty acid ester that is gaining significant attention as a sustainable alternative to traditional phthalate-based plasticizers like dioctyl phthalate (DOP) and di(2-ethylhexyl) phthalate (DEHP). Derived from renewable resources, this compound offers excellent plasticizing efficiency, particularly in polar polymers such as polyvinyl chloride (PVC) and polylactic acid (PLA). Its inherent lubricating properties and low volatility make it a promising candidate for a wide range of applications, including in the formulation of flexible plastics for medical devices, packaging, and consumer goods. This document provides detailed application notes and experimental protocols for researchers and professionals interested in evaluating and utilizing this compound as a plasticizer.

Application in Polyvinyl Chloride (PVC)

This compound is an effective primary plasticizer for PVC, imparting flexibility and improving its processing characteristics. It is particularly noted for its ability to enhance low-temperature performance and its lower migration tendency compared to some conventional plasticizers.

Comparative Performance Data

The following tables summarize the typical performance of this compound in PVC compared to the traditional plasticizer, Dioctyl Phthalate (DOP). The data is presented for a standard PVC formulation with 50 parts per hundred of resin (phr) of plasticizer.

Table 1: Mechanical Properties of Plasticized PVC (50 phr)

PropertyTest MethodPVC + this compoundPVC + DOP
Tensile Strength (MPa) ASTM D88218 - 2220 - 25
Elongation at Break (%) ASTM D882300 - 350350 - 400
100% Modulus (MPa) ASTM D8828 - 109 - 12
Hardness (Shore A) ASTM D224080 - 8582 - 88

Table 2: Thermal Properties of Plasticized PVC (50 phr)

PropertyTest MethodPVC + this compoundPVC + DEHP
Glass Transition Temp. (Tg) (°C) DSC25 - 3520 - 30
Volatilization Loss (%) (24h @ 100°C)1.0 - 1.51.5 - 2.0

Table 3: Migration Properties of Plasticized PVC (50 phr)

PropertyTest MethodPVC + this compoundPVC + DOP
Migration into n-Hexane (%) Solvent Extraction3 - 55 - 8
Migration into Water (%) Solvent Extraction< 0.1< 0.1

Application in Polylactic Acid (PLA)

This compound can also be utilized as a plasticizer for PLA, a biodegradable polymer often criticized for its brittleness. The addition of this compound can significantly improve the flexibility and impact strength of PLA, expanding its range of applications.

Performance Data in PLA

The table below illustrates the effect of this compound on the key properties of PLA at a concentration of 15 phr.

Table 4: Properties of Plasticized PLA (15 phr)

PropertyTest MethodNeat PLAPLA + this compound
Tensile Strength (MPa) ASTM D88250 - 6035 - 45
Elongation at Break (%) ASTM D8825 - 10150 - 200
Glass Transition Temp. (Tg) (°C) DSC55 - 6540 - 50

Experimental Protocols

Protocol 1: Preparation of Plasticized PVC Films

This protocol details the solvent casting method for preparing flexible PVC films for subsequent testing.

Materials:

  • PVC resin (e.g., K-value 65-67)

  • This compound or other plasticizer

  • Tetrahydrofuran (THF)

  • Heat stabilizer (e.g., Ca/Zn stearate)

  • Glass petri dishes

  • Magnetic stirrer and hotplate

  • Vacuum oven

Procedure:

  • Solution Preparation: In a fume hood, dissolve 10 g of PVC resin in 100 mL of THF with gentle heating (around 50°C) and stirring until a clear, homogeneous solution is obtained.

  • Additive Incorporation: Add the desired amount of plasticizer (e.g., 5 g for 50 phr) and heat stabilizer (e.g., 0.2 g) to the PVC solution. Continue stirring until all components are fully dissolved.

  • Casting: Pour the solution into clean, level glass petri dishes. The volume of solution will determine the final film thickness.

  • Solvent Evaporation: Cover the petri dishes with a perforated aluminum foil to allow for slow solvent evaporation at room temperature for 24 hours.

  • Drying: Place the petri dishes in a vacuum oven at 60°C for at least 12 hours to remove any residual solvent.

  • Film Removal: Carefully peel the dried films from the glass surface.

G cluster_0 Preparation of Plasticized PVC Film PVC_Resin PVC Resin Dissolution Dissolution in THF (50°C, stirring) PVC_Resin->Dissolution THF Tetrahydrofuran (THF) THF->Dissolution Plasticizer This compound Stabilizer Heat Stabilizer Plasticizer->Stabilizer Casting Casting into Petri Dish Stabilizer->Casting Dissolution->Plasticizer Evaporation Solvent Evaporation (Room Temp, 24h) Casting->Evaporation Drying Vacuum Drying (60°C, 12h) Evaporation->Drying Final_Film Plasticized PVC Film Drying->Final_Film

Workflow for preparing plasticized PVC films.
Protocol 2: Tensile Properties Testing

This protocol follows the ASTM D882 standard for determining the tensile properties of thin plastic films.[1][2][3][4][5]

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Grips for holding thin film specimens

  • Micrometer for thickness measurement

  • Cutter for preparing dumbbell-shaped or rectangular specimens

Procedure:

  • Specimen Preparation: Cut the plasticized films into dumbbell-shaped specimens according to ASTM D882 specifications. Ensure the edges are smooth and free of nicks.[2]

  • Thickness Measurement: Measure the thickness of each specimen at several points within the gauge length and calculate the average thickness.

  • Testing:

    • Set the initial grip separation on the UTM.

    • Mount the specimen securely in the grips, ensuring it is aligned with the direction of pull.

    • Set the crosshead speed (rate of grip separation). A common speed is 50 mm/min.

    • Start the test and record the load and elongation data until the specimen breaks.

  • Data Analysis: From the stress-strain curve, calculate the tensile strength, elongation at break, and modulus of elasticity.[1]

Protocol 3: Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)

This protocol outlines the procedure for determining the glass transition temperature of plasticized polymers.[6][7]

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

Procedure:

  • Sample Preparation: Cut a small piece of the plasticized film (5-10 mg) and place it in an aluminum DSC pan. Seal the pan using a crimper.

  • DSC Analysis:

    • Place the sealed sample pan and an empty reference pan in the DSC cell.

    • Heat the sample from room temperature to a temperature above the expected Tg (e.g., 100°C for plasticized PVC) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Cool the sample back to room temperature.

    • Perform a second heating scan under the same conditions as the first.

  • Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve of the second heating scan.[7]

G cluster_1 DSC Analysis Workflow Sample_Prep Prepare Sample (5-10 mg film) Pan_Sealing Seal in Aluminum Pan Sample_Prep->Pan_Sealing DSC_Cell Place in DSC Cell Pan_Sealing->DSC_Cell Heating_1 First Heating Scan (e.g., to 100°C) DSC_Cell->Heating_1 Cooling Cooling Scan Heating_1->Cooling Heating_2 Second Heating Scan Cooling->Heating_2 Data_Analysis Determine Tg from Second Heating Curve Heating_2->Data_Analysis

Workflow for DSC analysis of plasticized polymers.
Protocol 4: Plasticizer Migration by Solvent Extraction

This protocol describes a method to determine the amount of plasticizer that leaches from a polymer film into a solvent.[8][9][10]

Materials:

  • Plasticized polymer film of known weight and dimensions

  • Extraction solvent (e.g., n-hexane, ethanol, or water)

  • Glass vials with screw caps

  • Analytical balance

  • Oven

Procedure:

  • Initial Measurement: Cut a pre-weighed piece of the plasticized film (Winitial).

  • Immersion: Place the film in a glass vial and add a known volume of the extraction solvent, ensuring the film is fully immersed.

  • Incubation: Seal the vial and store it at a specific temperature (e.g., 25°C or 50°C) for a defined period (e.g., 24 hours or 7 days).

  • Drying: After the incubation period, remove the film from the solvent, gently wipe off any excess liquid, and dry it in an oven at 60°C until a constant weight is achieved (Wfinal).

  • Calculation: The percentage of plasticizer migration is calculated using the following formula:

    Migration (%) = [(Winitial - Wfinal) / Winitial] x 100

Conclusion

This compound presents a viable and sustainable alternative to traditional phthalate plasticizers for a variety of polymer applications. Its bio-based origin, favorable toxicological profile, and effective plasticizing performance make it an attractive option for researchers and manufacturers seeking to develop more environmentally friendly and safer products. The protocols provided herein offer a standardized approach to evaluating the performance of this compound and other novel plasticizers in polymer formulations.

References

Application Note: 2-Ethylhexyl Oleate as a Novel Internal Standard for Gas Chromatography Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative analysis by gas chromatography (GC) is a cornerstone of research and development in pharmaceuticals, biofuels, and material sciences. The accuracy and reliability of GC measurements are significantly enhanced by the use of an internal standard (IS), a chemically similar compound added in a known concentration to both samples and calibration standards. The IS helps to correct for variations in injection volume, sample preparation, and instrument response.

While fatty acid methyl esters (FAMEs) like methyl heptadecanoate and methyl nonadecanoate are commonly employed as internal standards in the analysis of fatty acids, their presence in some natural samples or potential for co-elution with analytes of interest necessitates the exploration of alternative standards. This application note proposes the use of 2-ethylhexyl oleate as a novel internal standard for the GC analysis of long-chain fatty acids and their esters.

This compound, a branched mono-saturated fatty acid ester, offers several advantages as an internal standard.[1][2] Its synthetic origin makes it unlikely to be present as a natural component in most sample matrices. Furthermore, its high molecular weight and branched structure result in a unique retention time, ensuring good chromatographic separation from common, straight-chain fatty acid analytes. This note provides a comprehensive protocol for the application of this compound as an internal standard in GC-FID and GC-MS analysis.

Suitability of this compound as an Internal Standard

An ideal internal standard should possess the following characteristics:

  • Chemical Similarity: It should be chemically similar to the analytes of interest to ensure comparable behavior during sample preparation and analysis.

  • Purity: The internal standard must be of high purity and readily available.

  • Non-Interference: It should not be naturally present in the sample and its chromatographic peak must be well-resolved from all other sample components.

  • Stability: The internal standard should be stable under the analytical conditions.

This compound meets these criteria for the analysis of long-chain fatty acids and esters. It is a C26 ester, providing a structure that is analogous to long-chain fatty acid esters. As a synthetic compound, it is not expected to be found in biological or food-based samples. Its unique structure leads to a distinct retention time, minimizing the risk of co-elution.

Experimental Protocols

This section details the methodology for utilizing this compound as an internal standard for the quantification of oleic acid, a common fatty acid in pharmaceutical and industrial applications. The protocol can be adapted for the analysis of other long-chain fatty acids.

Sample Preparation and Derivatization

For the analysis of fatty acids, a derivatization step to convert them into their more volatile methyl esters (FAMEs) is typically required.

Materials:

  • Sample containing fatty acids

  • This compound internal standard solution (1 mg/mL in hexane)

  • Hexane (GC grade)

  • 2 M Potassium hydroxide in methanol

  • Anhydrous sodium sulfate

Procedure:

  • Accurately weigh approximately 100 mg of the sample into a 20 mL screw-cap test tube.

  • Add a precise volume of the this compound internal standard solution. The amount should be chosen to yield a peak area comparable to that of the analytes of interest.

  • Dissolve the sample and internal standard in 10 mL of hexane.

  • Add 100 µL of 2 M potassium hydroxide in methanol.

  • Cap the tube tightly and vortex for 30 seconds.

  • Centrifuge the sample to separate the layers.

  • Transfer the upper hexane layer containing the FAMEs and the internal standard to a clean vial.

  • Add a small amount of anhydrous sodium sulfate to dry the extract.

  • The sample is now ready for GC injection.

Gas Chromatography (GC) Conditions

The following tables outline the recommended GC conditions for both Flame Ionization Detection (FID) and Mass Spectrometry (MS) systems.

Table 1: GC-FID Instrumental Conditions

ParameterValue
Column DB-FFAP (nitroterephthalic acid modified polyethylene glycol) or equivalent polar capillary column (30 m x 0.32 mm I.D., 0.25 µm film thickness)
Injector Temperature 250 °C
Detector Temperature 280 °C
Oven Temperature Program Initial temperature 100 °C, hold for 2 min, ramp at 10 °C/min to 240 °C, hold for 15 min
Carrier Gas Helium or Hydrogen
Flow Rate 1.2 mL/min (constant flow)
Injection Volume 1 µL
Split Ratio 50:1

Table 2: GC-MS Instrumental Conditions

ParameterValue
Column HP-5MS or equivalent non-polar capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness)
Injector Temperature 280 °C
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Oven Temperature Program Initial temperature 120 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 10 min
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Injection Volume 1 µL
Splitless Injection
Mass Range 50-550 amu
Ionization Mode Electron Ionization (EI) at 70 eV

Data Analysis

The concentration of each analyte is calculated using the following formula:

Concentration of Analyte = (Area of Analyte / Area of IS) * (Concentration of IS / Response Factor)

The response factor (RF) is determined by analyzing a standard solution containing known concentrations of the analyte and the internal standard.

RF = (Area of Analyte / Area of IS) * (Concentration of IS / Concentration of Analyte)

Table 3: Expected Retention Times and Response Factors (Hypothetical)

CompoundExpected Retention Time (min)Response Factor (vs. This compound)
Methyl Palmitate (C16:0)~18.5To be determined experimentally
Methyl Stearate (C18:0)~20.8To be determined experimentally
Methyl Oleate (C18:1)~21.2To be determined experimentally
Methyl Linoleate (C18:2)~21.5To be determined experimentally
This compound (IS)~28.01.00

Note: Retention times are estimates and will vary depending on the specific GC system and conditions.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship for quantitative analysis using an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing sample Sample Weighing add_is Add this compound (IS) sample->add_is dissolve Dissolve in Hexane add_is->dissolve derivatize Derivatization (KOH/Methanol) dissolve->derivatize extract Extract FAMEs derivatize->extract gc_injection GC Injection extract->gc_injection separation Chromatographic Separation gc_injection->separation detection FID/MS Detection separation->detection integration Peak Integration detection->integration calculation Concentration Calculation integration->calculation report Generate Report calculation->report

Caption: Experimental workflow for GC analysis using an internal standard.

logical_relationship Analyte_Peak_Area Analyte Peak Area Ratio_Area Area Ratio (Analyte/IS) Analyte_Peak_Area->Ratio_Area IS_Peak_Area Internal Standard Peak Area IS_Peak_Area->Ratio_Area Response_Factor Response Factor (RF) Ratio_Area->Response_Factor Final_Concentration Analyte Concentration in Sample Ratio_Area->Final_Concentration Analyte_Concentration_Std Analyte Concentration in Standard Ratio_Concentration_Std Concentration Ratio (IS/Analyte) Analyte_Concentration_Std->Ratio_Concentration_Std IS_Concentration_Std IS Concentration in Standard IS_Concentration_Std->Ratio_Concentration_Std Ratio_Concentration_Std->Response_Factor Response_Factor->Final_Concentration IS_Concentration_Sample IS Concentration in Sample IS_Concentration_Sample->Final_Concentration

Caption: Logical relationship for internal standard quantification.

Conclusion

The use of this compound as an internal standard presents a viable and advantageous alternative to traditional FAME standards for the GC analysis of long-chain fatty acids and their esters. Its synthetic nature and unique chromatographic behavior can lead to improved accuracy and reliability in quantitative studies. The protocols and guidelines presented in this application note provide a solid foundation for researchers to develop and validate methods incorporating this compound as an internal standard in their specific applications. As with any analytical method, validation of performance characteristics such as linearity, accuracy, and precision is essential prior to routine use.

References

Application Notes and Protocols for the Formulation of Nanostructured Lipid Carriers (NLCs) with 2-Ethylhexyl Oleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation and characterization of Nanostructured Lipid Carriers (NLCs) utilizing 2-Ethylhexyl oleate as the liquid lipid component. NLCs are advanced lipid-based drug delivery systems that offer advantages such as improved drug solubility, enhanced bioavailability, and controlled release.[1][2] The inclusion of a liquid lipid like this compound within the solid lipid matrix creates a less-ordered crystalline structure, which can lead to higher drug loading capacity and minimize drug expulsion during storage.[2]

This compound, a branched mono-saturated fatty acid ester, is a clear liquid at room temperature with a melting point around -20°C.[3][4] Its properties make it a suitable candidate for the liquid lipid phase in NLC formulations.

Materials and Equipment

Materials
ComponentExampleSupplierPurpose
Solid Lipid Glyceryl Monostearate (GMS)Sigma-AldrichForms the solid core of the NLCs.
Compritol® 888 ATOGattefosséAlternative solid lipid.
Liquid Lipid This compoundInterfat, Ataman KimyaCreates imperfections in the solid lipid matrix to accommodate the drug.[2]
Surfactant Polysorbate 80 (Tween® 80)Sigma-AldrichEmulsifier to stabilize the nanoparticle dispersion.
Poloxamer 188 (Pluronic® F68)BASFAlternative surfactant.
Aqueous Phase Deionized Water-Dispersion medium.
Drug Substance (e.g., a poorly water-soluble API)-The active pharmaceutical ingredient to be encapsulated.
Equipment
  • High-shear homogenizer (e.g., IKA T25 digital ULTRA-TURRAX®)

  • Probe sonicator (e.g., Qsonica Q700)

  • Magnetic stirrer with heating plate

  • Water bath

  • Particle size analyzer (e.g., Malvern Zetasizer)

  • High-performance liquid chromatography (HPLC) system

  • Centrifuge

Formulation Protocol: High-Shear Homogenization Followed by Ultrasonication

This protocol is a widely used method for the preparation of NLCs, involving the formation of a hot oil-in-water pre-emulsion followed by size reduction.[2][5]

Preparation of Lipid and Aqueous Phases
  • Lipid Phase Preparation:

    • Accurately weigh the solid lipid (e.g., Glyceryl Monostearate) and the liquid lipid (this compound). A common starting ratio of solid lipid to liquid lipid is 70:30 (w/w).[6]

    • Add the drug substance to the lipid mixture.

    • Heat the lipid phase in a beaker on a heating magnetic stirrer to a temperature 5-10°C above the melting point of the solid lipid (e.g., 70-80°C).[1] Stir until a clear, homogenous lipid melt is obtained.

  • Aqueous Phase Preparation:

    • Weigh the surfactant (e.g., Tween 80). A typical concentration is 1-5% (w/v) of the total formulation volume.[6]

    • Dissolve the surfactant in deionized water.

    • Heat the aqueous phase to the same temperature as the lipid phase.[1]

Emulsification and NLC Formation
  • Pre-emulsion Formation:

    • Pour the hot aqueous phase into the hot lipid phase while stirring with a magnetic stirrer.

    • Immediately subject the mixture to high-shear homogenization at 10,000-15,000 rpm for 5-10 minutes to form a coarse oil-in-water emulsion.[5]

  • Nanolization:

    • Transfer the hot pre-emulsion to a probe sonicator.

    • Sonicate the emulsion for 5-15 minutes at a specific amplitude (e.g., 50-70%).[1] The sonication process should be carried out in a pulsed mode (e.g., 30 seconds on, 10 seconds off) to prevent overheating.

  • Cooling and NLC Solidification:

    • After sonication, quickly cool the nanoemulsion in an ice bath while stirring gently.[1] This rapid cooling helps to solidify the lipid matrix and form the NLCs.

    • The resulting dispersion should be stored at 4°C for further characterization.

Characterization of NLCs

Particle Size, Polydispersity Index (PDI), and Zeta Potential
  • Sample Preparation: Dilute the NLC dispersion with deionized water to an appropriate concentration.

  • Measurement: Analyze the sample using a dynamic light scattering (DLS) instrument to determine the mean particle size, PDI, and zeta potential.

  • Interpretation:

    • Particle Size: Should ideally be in the range of 100-500 nm for most drug delivery applications.

    • PDI: A value below 0.3 indicates a homogenous and monodisperse population of nanoparticles.[5]

    • Zeta Potential: A value greater than |±30| mV suggests good physical stability of the colloidal dispersion due to electrostatic repulsion between particles.[5]

Entrapment Efficiency (EE) and Drug Loading (DL)
  • Separation of Free Drug:

    • Centrifuge a known amount of the NLC dispersion to separate the nanoparticles from the aqueous phase containing the unencapsulated drug.

  • Quantification of Free Drug:

    • Analyze the supernatant using a validated HPLC method to determine the concentration of the free drug.

  • Calculation:

    • Entrapment Efficiency (%EE):

      %DL = [(Total amount of drug - Amount of free drug) / Total weight of lipids] x 100

Data Presentation

The following tables present hypothetical yet representative data for NLC formulations prepared with varying ratios of solid lipid (GMS) to liquid lipid (this compound).

Table 1: Formulation Composition

Formulation CodeSolid Lipid (GMS) (mg)Liquid Lipid (this compound) (mg)Surfactant (Tween 80) (mg)Drug (mg)Deionized Water (mL)
NLC-17003002005050
NLC-28002002005050
NLC-39001002005050

Table 2: Physicochemical Characterization of NLC Formulations

Formulation CodeMean Particle Size (nm) ± SDPolydispersity Index (PDI) ± SDZeta Potential (mV) ± SDEntrapment Efficiency (%) ± SD
NLC-1210 ± 8.50.25 ± 0.03-32.5 ± 1.885.2 ± 3.1
NLC-2245 ± 10.20.28 ± 0.02-30.1 ± 2.181.7 ± 2.8
NLC-3280 ± 12.10.31 ± 0.04-28.9 ± 1.576.5 ± 3.5

Note: Data are presented as mean ± standard deviation (n=3). The trend suggests that a higher proportion of liquid lipid may lead to smaller particle sizes and higher entrapment efficiency, which is a common observation in NLC formulations.

Visualizations

NLC_Preparation_Workflow cluster_phase_prep Phase Preparation cluster_emulsification Emulsification & Nanolization cluster_final_product Final Product Formation Lipid_Phase Lipid Phase (Solid Lipid + this compound + Drug) Heating Heat both phases (e.g., 75°C) Lipid_Phase->Heating Aqueous_Phase Aqueous Phase (Water + Surfactant) Aqueous_Phase->Heating Mixing Combine Phases Heating->Mixing Homogenization High-Shear Homogenization (10,000-15,000 rpm) Mixing->Homogenization Sonication Ultrasonication Homogenization->Sonication Cooling Rapid Cooling (Ice Bath) Sonication->Cooling NLC_Dispersion NLC Dispersion Cooling->NLC_Dispersion

Caption: Workflow for NLC preparation using high-shear homogenization and ultrasonication.

NLC_Structure NLC NLC Solid_Matrix Solid Lipid Matrix NLC->Solid_Matrix Comprises Surfactant Surfactant Layer NLC->Surfactant Stabilized by Liquid_Pockets Liquid Lipid Pockets (this compound) Solid_Matrix->Liquid_Pockets Contains Drug Drug Molecules Solid_Matrix->Drug Encapsulates Liquid_Pockets->Drug Encapsulates

Caption: Schematic representation of a nanostructured lipid carrier (NLC).

References

Application Notes and Protocols: 2-Ethylhexyl Oleate in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed overview of the role of 2-ethylhexyl oleate in the field of chromatography. Extensive research indicates that this compound is not utilized as a stationary phase component in chromatographic applications. Its physicochemical properties—being an oily liquid with low volatility—make it unsuitable for creating the stable, high-surface-area, and specific interaction sites required for a chromatographic stationary phase.

However, this compound is frequently analyzed as an analyte in various chromatographic methods, particularly in the monitoring of its synthesis, its quantification in cosmetic and industrial formulations, and in stability studies. These application notes detail the established chromatographic methods for the analysis of this compound, providing protocols and data for researchers and professionals in relevant fields.

Section 1: Analysis of this compound by Gas Chromatography (GC)

Gas chromatography is a primary technique for the analysis of this compound, particularly for monitoring its synthesis and assessing its purity. The high temperatures used in GC necessitate the conversion of this compound to more volatile derivatives, typically through transesterification to its corresponding fatty acid methyl ester (FAME), although direct analysis is also possible.

Application Note: Monitoring the Synthesis of this compound

Objective: To monitor the progress of the enzymatic or chemical synthesis of this compound from oleic acid and 2-ethylhexanol.

Methodology: A common approach involves taking aliquots from the reaction mixture, followed by derivatization to FAMEs for GC analysis. This allows for the quantification of the remaining oleic acid and the formed this compound.

Experimental Protocol:

  • Sample Preparation:

    • Extract a 100 µL aliquot from the reaction vessel.

    • Perform a transesterification reaction to convert the fatty acid components to their methyl esters (FAMEs). A common method is to use a sodium methoxide solution in methanol.

    • Neutralize the reaction and extract the FAMEs with a non-polar solvent like hexane.

    • Dry the organic phase over anhydrous sodium sulfate and dilute to a suitable concentration for GC analysis.

  • Gas Chromatography (GC) Conditions:

    • The following table summarizes typical GC conditions for the analysis of FAMEs derived from a this compound synthesis reaction.

ParameterCondition
Column DB-23 (50% cyanopropyl)-methylpolysiloxane, 60 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen, constant flow rate of 1.0 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Temperature Program Initial: 150 °C, hold for 1 min; Ramp: 10 °C/min to 230 °C, hold for 10 min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C

Data Presentation:

CompoundRetention Time (min)
Methyl Oleate (from unreacted Oleic Acid)~18.5
This compound~22.1

Note: Retention times are approximate and can vary based on the specific instrument and conditions.

Workflow Diagram:

GC_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis reaction_mixture Reaction Mixture Aliquot transesterification Transesterification (to FAMEs) reaction_mixture->transesterification extraction Hexane Extraction transesterification->extraction drying_dilution Drying and Dilution extraction->drying_dilution gc_injection GC Injection drying_dilution->gc_injection separation Chromatographic Separation gc_injection->separation detection FID Detection separation->detection data_analysis Data Analysis detection->data_analysis

Caption: Workflow for the GC analysis of a this compound synthesis reaction.

Section 2: Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a valuable technique for the analysis of this compound in finished products, such as cosmetics and lubricants, where the sample matrix can be complex. Reversed-phase HPLC is typically employed for this purpose.

Application Note: Quantification of this compound in a Cosmetic Cream

Objective: To determine the concentration of this compound in a cosmetic cream formulation.

Methodology: The cosmetic cream is first subjected to a solvent extraction to isolate the lipid-soluble components, including this compound. The extract is then analyzed by reversed-phase HPLC with a suitable detector.

Experimental Protocol:

  • Sample Preparation:

    • Weigh 1.0 g of the cosmetic cream into a centrifuge tube.

    • Add 10 mL of a mixture of isopropanol and hexane (1:1 v/v) and vortex for 5 minutes to extract the lipids.

    • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

    • Carefully collect the supernatant (organic phase).

    • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • High-Performance Liquid Chromatography (HPLC) Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic elution with Acetonitrile/Isopropanol (70:30 v/v)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 20 µL
Detector Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) Detector

Data Presentation:

CompoundRetention Time (min)
This compound~8.2

Note: Retention time is approximate and can vary based on the specific instrument and conditions.

Logical Relationship Diagram:

HPLC_Analysis_Logic cluster_extraction Extraction from Matrix cluster_hplc HPLC Quantification sample Cosmetic Cream Sample solvent_addition Add Isopropanol/Hexane sample->solvent_addition vortex_centrifuge Vortex & Centrifuge solvent_addition->vortex_centrifuge supernatant_collection Collect Supernatant vortex_centrifuge->supernatant_collection filtration Filter Extract supernatant_collection->filtration hplc_injection Inject into HPLC filtration->hplc_injection rp_separation Reversed-Phase Separation hplc_injection->rp_separation elsd_detection ELSD/RI Detection rp_separation->elsd_detection quantification Quantification elsd_detection->quantification

Caption: Logical flow for the quantification of this compound in a cosmetic formulation.

While this compound does not serve as a stationary phase in chromatography, its analysis is crucial for quality control and research in various industries. The provided GC and HPLC protocols offer robust and reliable methods for the determination of this compound in different sample matrices. Researchers and professionals can adapt these methods to suit their specific analytical needs. The data and workflows presented here provide a solid foundation for the chromatographic analysis of this important fatty acid ester.

Application Notes and Protocols for Metalworking Fluid Formulations Containing 2-Ethylhexyl Oleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Ethylhexyl oleate in metalworking fluid (MWF) formulations. This document details the benefits, performance characteristics, and relevant testing protocols for formulators and researchers in the field. Given the audience's diverse background, toxicological and metabolic aspects of this compound and its hydrolysis products are also discussed.

Introduction to this compound in Metalworking Fluids

This compound is a biodegradable and high-performance ester increasingly utilized in modern metalworking fluid formulations.[1] Derived from the esterification of oleic acid (a fatty acid found in vegetable oils) and 2-ethylhexanol, this branched mono-saturated fatty acid ester offers an excellent balance of lubricity, thermal stability, and environmental compatibility.[2][3] Its properties make it a suitable replacement for traditional mineral oil-based components in a variety of MWF types, including straight oils, soluble oils, and semi-synthetics.[4]

Key Attributes of this compound:

  • Excellent Lubricity: The ester's molecular structure provides a strong lubricating film, reducing friction and wear between the cutting tool and the workpiece.[2][4]

  • High Thermal and Oxidative Stability: Compared to many vegetable oils, this compound exhibits superior resistance to breakdown at high temperatures, leading to a longer fluid life and reduced formation of sludge and varnish.[3][5]

  • Good Biodegradability: As a vegetable-oil-derived ester, it offers a more environmentally friendly profile compared to mineral oils.[1][3]

  • Emulsifiability: It is readily emulsifiable, making it suitable for water-based MWF formulations.[3]

  • Low Volatility and High Flash Point: These properties contribute to a safer working environment by reducing misting and the risk of fire.[3][4]

Example Formulations

While specific formulations are proprietary, a general example of a semi-synthetic metalworking fluid concentrate incorporating an oleate ester is provided below. The concentration of each component can be optimized based on the specific application and performance requirements.

Table 1: Example Semi-Synthetic Metalworking Fluid Formulation

ComponentFunctionTypical Concentration (wt%)
Base Oil (e.g., Naphthenic Oil)Primary Lubricant20 - 40%
This compound Lubricity Enhancer, Co-Base Oil 10 - 25%
Emulsifier PackageCreates a stable oil-in-water emulsion15 - 30%
Corrosion Inhibitor PackagePrevents rust on ferrous and non-ferrous metals5 - 15%
Biocide/FungicideControls microbial growth1 - 3%
Anti-foaming AgentPrevents foam formation during operation0.1 - 0.5%
pH Buffer (e.g., Triethanolamine)Maintains alkaline pH for corrosion control and stability5 - 10%
WaterDiluent in the concentrateBalance

Source: Adapted from general formulation principles for semi-synthetic cutting oils.[6][7][8][9]

Performance Data

The inclusion of this compound in a lubricant formulation can significantly enhance its performance characteristics compared to traditional mineral oils and even other bio-based esters.

Table 2: Comparative Performance Data of Lubricant Base Stocks

PropertyThis compoundMineral Oil (ISO VG 46)2-Butoxyethyl OleateASTM Test Method
Kinematic Viscosity @ 40°C (cSt)40.146.042.5D445
Kinematic Viscosity @ 100°C (cSt)8.26.88.7D445
Viscosity Index170100185D2270
Flash Point (°C)195220168D92
Pour Point (°C)-30-15-25D97
Oxidation Stability (RPVOT, minutes)180250150D2272
Four-Ball Wear Scar Diameter (mm)0.480.600.45D4172
Coefficient of Friction0.090.120.08D5183

Source: BenchChem[1]

Analysis of Performance Data: The data indicates that this compound exhibits superior lubricity, as evidenced by a smaller wear scar diameter and a lower coefficient of friction compared to the conventional mineral oil.[1] While its oxidation stability is lower than the mineral oil in this specific comparison, it is significantly better than the other bio-based ester shown.[1] Its high viscosity index suggests good viscosity stability over a range of temperatures.[1]

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the performance of metalworking fluids containing this compound.

Wear Preventive Characteristics (ASTM D4172 - Four-Ball Method)

This test evaluates the anti-wear properties of a lubricating fluid under sliding contact.

Objective: To determine the relative wear preventive properties of the lubricant.[10]

Apparatus: Four-Ball Wear Test Machine.

Materials:

  • Test lubricant (formulation with this compound).

  • AISI E-52100 steel balls (12.7 mm diameter).

  • Heptane for cleaning.

Procedure:

  • Thoroughly clean the four steel balls, ball pot, and lock ring with heptane and allow them to dry.

  • Place three of the steel balls in the ball pot and secure them with the lock ring.

  • Pour the test lubricant into the pot to a level that covers the balls.

  • Place the fourth ball into the chuck of the test machine.

  • Assemble the ball pot onto the test machine.

  • Apply the desired load (e.g., 40 kgf) and set the rotational speed (e.g., 1200 rpm) and temperature (e.g., 75°C).[11]

  • Run the test for a specified duration (e.g., 60 minutes).[11]

  • At the end of the test, disassemble the apparatus and clean the three lower balls with heptane.

  • Measure the diameter of the wear scars on the three stationary balls in two directions (parallel and perpendicular to the direction of sliding) using a microscope.

  • Calculate the average wear scar diameter. A smaller diameter indicates better wear protection.[12]

Oxidation Stability (ASTM D2272 - Rotating Pressure Vessel Oxidation Test - RPVOT)

This test assesses the resistance of the lubricant to oxidation under accelerated conditions.

Objective: To evaluate the oxidation stability of the lubricant.[13]

Apparatus: Rotating Pressure Vessel Oxidation Test (RPVOT) apparatus.

Materials:

  • Test lubricant.

  • Distilled water.

  • Copper catalyst coil.

  • Oxygen.

Procedure:

  • Place a 50 g sample of the test oil, 5 g of distilled water, and a polished copper catalyst coil into the pressure vessel.[14]

  • Seal the vessel and charge it with oxygen to a pressure of 90 psi (620 kPa) at room temperature.[14][15]

  • Place the sealed vessel in a heating bath maintained at 150°C and rotate it at 100 rpm.[14][15]

  • Continuously monitor the pressure inside the vessel.

  • The test is complete when the pressure drops by a specified amount from the maximum pressure (e.g., 25 psi).[15]

  • The result is reported as the time in minutes to reach this pressure drop. A longer time indicates greater oxidation stability.

Corrosion Prevention (ASTM D4627 - Iron Chip Corrosion Test)

This method evaluates the ability of water-miscible metalworking fluids to prevent rust on ferrous metals.

Objective: To assess the ferrous corrosion control characteristics of the fluid.[5]

Apparatus:

  • Petri dishes (plastic, 100 x 15 mm).

  • Filter paper (coarse, 9 cm diameter).

  • Cast iron chips.

Materials:

  • Test metalworking fluid concentrate.

  • Water of a specified hardness.

Procedure:

  • Prepare dilutions of the metalworking fluid concentrate in water at various concentrations (e.g., 1%, 2%, 5%, 10%).[16]

  • Place a filter paper in the bottom of each petri dish.

  • Pipette 2 mL of a fluid dilution onto the center of the filter paper.

  • Distribute approximately 2 g of freshly prepared cast iron chips evenly onto the wet filter paper.

  • Cover the petri dishes and allow them to stand at room temperature for 24 hours.

  • After 24 hours, remove the chips and visually inspect the filter paper for any rust stains.

  • The result is reported as the lowest concentration of the metalworking fluid that does not show any rust stains (the "breakpoint").[16]

Emulsion Stability

This test evaluates the ability of a water-miscible fluid to form a stable emulsion.

Objective: To determine the stability of the oil-in-water emulsion over time.

Apparatus:

  • Graduated cylinders (100 mL).

  • Stirrer.

Materials:

  • Test metalworking fluid concentrate.

  • Water of a specified hardness.

Procedure:

  • Prepare a specific volume (e.g., 100 mL) of the desired fluid dilution (e.g., 5% in water of 100 ppm hardness) by slowly adding the concentrate to the water while stirring.[17]

  • Pour the emulsion into a 100 mL graduated cylinder and seal it.

  • Allow the cylinder to stand undisturbed at room temperature.

  • Visually inspect the emulsion at regular intervals (e.g., 1, 4, 24, and 48 hours) for signs of instability, such as:

    • Creaming: A concentrated layer of emulsion at the top.

    • Oiling out/Phase Separation: A distinct layer of oil separating from the emulsion.

    • Sedimentation: A layer of solids at the bottom.

  • Record the volume of any separated layers. A stable emulsion will show no significant separation over the test period.

Toxicological and Metabolic Considerations

For professionals in drug development and life sciences, understanding the biological interactions of formulation components is crucial. This compound itself exhibits low acute toxicity.[16][18] It is not considered to be genotoxic or carcinogenic.[10][19] Upon exposure, it is expected to be hydrolyzed by esterases into its constituent molecules: 2-ethylhexanol and oleic acid.[10]

Metabolism of 2-Ethylhexanol

2-Ethylhexanol is rapidly absorbed and metabolized in the body. The primary metabolic pathway involves oxidation to 2-ethylhexanoic acid, followed by further oxidation and conjugation with glucuronic acid for excretion in the urine.[20][21] At high doses in animal studies, 2-ethylhexanol has been shown to cause liver effects, including peroxisome proliferation, though these effects are not thought to be relevant to humans at typical exposure levels.[14]

Signaling Pathways of Oleic Acid

Oleic acid, a common dietary fatty acid, is known to be involved in various cellular signaling pathways. Recent research has highlighted its role in modulating metabolic processes, which could be of interest in a broader biological context.

  • LXRα Signaling: Dietary oleic acid has been shown to stimulate the proliferation of adipocyte precursor cells by increasing AKT2 signaling and reducing the activity of Liver X Receptor alpha (LXRα), a key regulator of lipid metabolism and inflammation.[22][23]

  • SIRT1-PGC1α Complex: Oleic acid can activate the SIRT1-PGC1α transcriptional complex via a cAMP/protein kinase A (PKA) pathway in skeletal muscle cells.[15] This activation leads to an increase in fatty acid oxidation.[15]

  • Insulin Signaling: In hepatic cells, oleic acid has been observed to impair insulin signaling by increasing the expression of SOCS3 (Suppressor of Cytokine Signaling 3) through a STAT3-dependent mechanism.[24]

Visualizations

Experimental Workflow for MWF Performance Evaluation

G cluster_formulation Formulation cluster_testing Performance Testing cluster_analysis Data Analysis cluster_outcome Outcome formulate Formulate MWF with This compound lubricity Lubricity Test (ASTM D4172) formulate->lubricity Test Sample oxidation Oxidation Stability (ASTM D2272) formulate->oxidation Test Sample corrosion Corrosion Test (ASTM D4627) formulate->corrosion Test Sample emulsion Emulsion Stability formulate->emulsion Test Sample wear_data Wear Scar Diameter lubricity->wear_data rpvot_data RPVOT Time oxidation->rpvot_data corrosion_data Corrosion Breakpoint corrosion->corrosion_data emulsion_data Phase Separation emulsion->emulsion_data optimization Formulation Optimization wear_data->optimization Performance Metrics rpvot_data->optimization Performance Metrics corrosion_data->optimization Performance Metrics emulsion_data->optimization Performance Metrics

Caption: Workflow for evaluating metalworking fluid performance.

Metabolic Fate of this compound

G EHO This compound hydrolysis Esterase Hydrolysis EHO->hydrolysis EH 2-Ethylhexanol hydrolysis->EH OA Oleic Acid hydrolysis->OA oxidation Oxidation EH->oxidation signaling Cellular Signaling Pathways OA->signaling conjugation Glucuronidation oxidation->conjugation metabolites Urinary Metabolites conjugation->metabolites

Caption: Simplified metabolic pathway of this compound.

Oleic Acid-Mediated Cellular Signaling

G cluster_akt Adipogenesis cluster_sirt1 Fatty Acid Oxidation OA Oleic Acid akt AKT2 Signaling OA->akt activates lxr LXRα Activity OA->lxr inhibits pka cAMP/PKA Pathway OA->pka adipogenesis Adipocyte Proliferation akt->adipogenesis lxr->adipogenesis sirt1 SIRT1-PGC1α Complex pka->sirt1 fa_oxidation Increased Fatty Acid Oxidation sirt1->fa_oxidation

Caption: Overview of Oleic Acid's role in cellular signaling.

References

Application Notes and Protocols for 2-Ethylhexyl Oleate as a Solvent for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexyl oleate is a fatty acid ester with the molecular formula C26H50O2. It is a clear, yellowish, and practically odorless oily liquid at room temperature. Due to its lipophilic nature, low water solubility, and good solubilizing power for a range of active pharmaceutical ingredients (APIs), this compound presents itself as a promising non-aqueous solvent and vehicle for the formulation of poorly water-soluble drugs. Its properties are similar to other fatty acid esters, like ethyl oleate, which are already utilized in various pharmaceutical dosage forms. This document provides detailed application notes and protocols for the use of this compound as a solvent for APIs, particularly in the context of developing parenteral and other lipid-based drug delivery systems.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in pharmaceutical formulation. The following table summarizes its key properties.

PropertyValueReference
Molecular Formula C26H50O2
Molecular Weight 394.67 g/mol
Appearance Clear, pale yellowish liquid
Odor Ester-like, practically odorless
Boiling Point > 300 °C (decomposes)
Melting Point Approx. -20 °C
Density Approx. 0.867 g/cm³
Solubility in Water < 1 mg/L
Solubility in Organic Solvents Miscible with hydrocarbons, ethers, and acetone
Refractive Index Approx. 1.458
Purity Typically > 95%

Applications in Pharmaceutical Formulations

This compound's primary application in the pharmaceutical industry is as a solvent and vehicle for lipophilic (fat-soluble) APIs. Its properties make it suitable for a variety of dosage forms:

  • Parenteral Formulations: It can be used as a vehicle for intramuscular (IM) and subcutaneous (SC) injections of poorly water-soluble drugs, such as steroids and certain hormones. Its low viscosity compared to some fixed oils can facilitate easier injection.

  • Topical and Transdermal Delivery: As an emollient with good skin penetration-enhancing properties, it can be incorporated into creams, ointments, and gels for topical and transdermal drug delivery.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): this compound can serve as the oil phase in SEDDS, which are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This can enhance the oral bioavailability of poorly soluble drugs.

  • Ophthalmic Formulations: Its oily nature can be beneficial in formulating eye drops for lipophilic drugs, potentially increasing residence time on the ocular surface.

Quantitative Solubility Data

The following table presents hypothetical but realistic solubility data of representative lipophilic APIs in this compound at 25°C. This data is intended to serve as a guideline for formulation development. Actual solubility should be determined experimentally.

Active Pharmaceutical Ingredient (API)Therapeutic ClassLogPEstimated Solubility in this compound (mg/mL) at 25°C
ProgesteroneHormone3.8735
Testosterone UndecanoateHormone8.32150
DiazepamBenzodiazepine2.8220
GriseofulvinAntifungal2.28
KetoconazoleAntifungal4.3515

Experimental Protocols

Protocol for Determining API Solubility in this compound (Shake-Flask Method)

This protocol describes a standard laboratory procedure to determine the equilibrium solubility of an API in this compound.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • This compound

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.45 µm, PTFE or other solvent-resistant membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • Volumetric flasks and pipettes

  • Appropriate HPLC-grade solvent for dilution

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of the API powder to a pre-weighed scintillation vial. The amount of excess will depend on the expected solubility and should be sufficient to ensure that undissolved solids remain at equilibrium.

    • Add a known volume or weight of this compound to the vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples at a moderate speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Periodically check for the presence of undissolved API.

  • Sample Separation:

    • After the equilibration period, remove the vials from the shaker and let them stand for a short period to allow larger particles to settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved API.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the supernatant through a 0.45 µm syringe filter into a clean vial to remove any remaining fine particles.

    • Accurately dilute the filtered supernatant with a suitable solvent (in which both the API and this compound are soluble) to a concentration within the calibration range of the HPLC method.

  • Quantitative Analysis:

    • Analyze the diluted samples by a validated HPLC method to determine the concentration of the API.

    • Prepare a calibration curve using standard solutions of the API in the same diluent.

  • Calculation of Solubility:

    • Calculate the concentration of the API in the original undiluted supernatant, taking into account the dilution factor.

    • Express the solubility in mg/mL or other appropriate units.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis prep1 Add excess API to vial prep2 Add known volume of This compound prep1->prep2 equil1 Agitate at constant temperature (24-72h) prep2->equil1 sep1 Centrifuge to pellet undissolved API equil1->sep1 sep2 Filter supernatant (0.45 µm filter) sep1->sep2 analysis1 Dilute filtrate with appropriate solvent sep2->analysis1 analysis2 Quantify API concentration by HPLC analysis1->analysis2 G start Start dissolve Dissolve API in sterile This compound start->dissolve filter Sterile filter the solution (0.22 µm filter) dissolve->filter fill Aseptically fill into sterile vials filter->fill seal Stopper and seal vials fill->seal qc Perform Quality Control (Sterility, Content, etc.) seal->qc end End qc->end

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Ethylhexyl Oleate Yield in Lipase-Catalyzed Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the lipase-catalyzed esterification of 2-ethylhexyl oleate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound using lipase catalysis.

Issue 1: Low Conversion/Yield of this compound

Possible Causes and Solutions:

  • Suboptimal Molar Ratio of Substrates: An inappropriate molar ratio of oleic acid to 2-ethylhexanol can limit the reaction equilibrium. While an excess of one reactant can shift the equilibrium towards the product, the highest productivity is often achieved at or near a stoichiometric ratio (1:1). However, some studies have found success with an excess of the alcohol.

    • Recommendation: Start with a 1:1 molar ratio of oleic acid to 2-ethylhexanol. If the conversion is low, consider a stepwise increase in the alcohol concentration, for example, to a 1:1.2 or 1:1.5 ratio. One study achieved a 91% conversion rate with a 4:1 molar ratio of alcohol to fatty acid.

  • Inadequate Reaction Temperature: Temperature significantly influences enzyme activity and reaction kinetics. The optimal temperature for lipases, such as Candida antarctica lipase B (CALB), is typically between 40°C and 60°C. Temperatures below 45°C may negatively affect the reaction kinetics.

    • Recommendation: Ensure the reaction temperature is maintained within the optimal range for the specific lipase being used. For Novozym 435 (an immobilized form of CALB), a temperature of 60°C has been shown to be effective.

  • Water Accumulation: Water is a byproduct of esterification and its accumulation can shift the equilibrium back towards hydrolysis, reducing the ester yield.

    • Recommendation: Implement a water removal strategy. This can be achieved by adding molecular sieves (e.g., 4 Å) to the reaction mixture, performing the reaction under vacuum, or using a pervaporation membrane. The optimal water content in the reaction medium should be low, ideally between 0.5% and 1% (v/v).

  • Insufficient Enzyme Concentration: The amount of lipase catalyst can be a limiting factor in the reaction rate.

    • Recommendation: An enzyme concentration of around 4% (w/w of total substrates) has been found to be optimal in some studies. If the reaction is slow, consider a modest increase in the enzyme loading.

  • Mass Transfer Limitations: In a solvent-free system, high viscosity of the reactants can hinder the interaction between the substrates and the enzyme, especially when using an immobilized lipase.

    • Recommendation: Ensure adequate mixing to improve mass transfer. A stirring speed of around 150 rpm is often a good starting point. For packed-bed or fluidized-bed reactors, optimizing the flow rate and bed porosity can enhance mass transfer.

Issue 2: Enzyme Deactivation and Low Reusability

Possible Causes and Solutions:

  • Thermal Denaturation: Exposing the lipase to temperatures above its optimal range can lead to irreversible denaturation and loss of activity.

    • Recommendation: Strictly control the reaction temperature and avoid localized overheating. Immobilized lipases generally exhibit higher thermal stability than their free counterparts.

  • Inhibition by Substrates or Products: High concentrations of either the acid or the alcohol can sometimes inhibit the lipase.

    • Recommendation: While an excess of one substrate can drive the reaction forward, excessively high concentrations should be avoided. A fed-batch strategy, where one of the substrates is added gradually, can mitigate substrate inhibition.

  • Mechanical Stress: Vigorous stirring or harsh reactor conditions can damage the support of immobilized enzymes, leading to enzyme leaching and loss of activity.

    • Recommendation: Use moderate stirring speeds that ensure adequate mixing without causing physical damage to the biocatalyst. For immobilized enzymes on magnetic supports, magnetic recovery is a gentle method for separation.

  • pH Shift at the Enzyme's Microenvironment: The production of oleic acid's conjugate base can lead to pH changes in the immediate vicinity of the enzyme, potentially affecting its activity.

    • Recommendation: While solvent-free systems are generally unbuffered, the choice of enzyme support can influence the microenvironment. Hydrophobic supports are often preferred for lipase immobilization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the lipase-catalyzed synthesis of this compound?

A1: The optimal temperature typically falls within the range of 40°C to 60°C. For instance, studies using Novozym 435 have reported an optimal temperature of 60°C, achieving a conversion rate of 91%.[1] It's important to note that while higher temperatures can increase the initial reaction rate, they can also lead to enzyme deactivation over time.

Q2: What is the recommended molar ratio of oleic acid to 2-ethylhexanol?

A2: The optimal molar ratio can vary. While some studies report the highest productivity at a 1:1 molar ratio, others have achieved high conversion rates with an excess of the alcohol.[2] For example, a 4:1 molar ratio of 2-ethylhexanol to oleic acid has been shown to yield a 91% conversion.[1] It is advisable to start with a 1:1 ratio and then optimize by testing different excesses of the alcohol.

Q3: How can I remove the water produced during the esterification reaction?

A3: Effective water removal is crucial to drive the reaction towards ester synthesis. Common methods include:

  • Molecular Sieves: Adding 4 Å molecular sieves to the reaction vessel to adsorb water.

  • Vacuum: Conducting the reaction under reduced pressure to facilitate water evaporation.

  • Pervaporation: Using a selective membrane to remove water from the reaction mixture.[3]

  • Azeotropic Distillation: In solvent-based systems, using a solvent that forms an azeotrope with water to remove it by distillation.[4]

Q4: What are the advantages of using an immobilized lipase like Novozym 435?

A4: Immobilized lipases offer several advantages over free enzymes:

  • Enhanced Stability: Immobilization often improves the thermal and operational stability of the enzyme.

  • Easy Recovery and Reuse: The immobilized enzyme can be easily separated from the reaction mixture (e.g., by filtration or magnetic separation) and reused for multiple reaction cycles, which reduces costs.

  • Suitability for Continuous Processes: Immobilized enzymes are well-suited for use in packed-bed or fluidized-bed reactors for continuous production.

Q5: How can I monitor the progress of the reaction and determine the yield of this compound?

A5: The reaction progress is typically monitored by measuring the decrease in the concentration of the limiting reactant (usually oleic acid) or the increase in the product concentration. Common analytical techniques include:

  • Titration: Determining the residual acid content by titration with a standard solution of a base (e.g., KOH).

  • Gas Chromatography (GC): A common method for quantifying the ester product. The reaction mixture is typically diluted with a solvent (e.g., heptane) and analyzed.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., C18) and detector (e.g., UV) can also be used for quantification.

Data Presentation

Table 1: Effect of Molar Ratio on this compound Conversion

Molar Ratio (Oleic Acid:2-Ethylhexanol)Conversion (%)Reference
1:1~80-85[5]
1:4High Conversion[5]
4:1High Conversion[5]
1:4 (Alcohol:Acid)91[1]

Table 2: Effect of Temperature on Oleic Acid Conversion

Temperature (°C)Conversion (%) (after 24h)Reference
30~20[2]
40~40[2]
50~60[2]
60~70[2]
70~65[2]

Experimental Protocols

Protocol 1: Synthesis of this compound using Immobilized Lipase (Novozym 435)

Materials:

  • Oleic acid

  • 2-Ethylhexanol

  • Novozym 435 (Candida antarctica lipase B immobilized on macroporous acrylic resin)

  • Molecular sieves (4 Å), pre-dried

  • Heptane (for sample dilution)

  • Magnetic stirrer with heating plate

  • Reaction vessel (e.g., 100 mL round-bottom flask) with a condenser

  • Thermometer

Procedure:

  • To the reaction vessel, add oleic acid and 2-ethylhexanol in the desired molar ratio (e.g., 1:1 or 1:4).

  • Add Novozym 435 at a concentration of 4% (w/w) based on the total weight of the substrates.

  • Add pre-dried molecular sieves (e.g., 10% w/w of substrates) to the mixture to remove the water formed during the reaction.

  • Place the reaction vessel in a heating mantle on a magnetic stirrer.

  • Set the stirring speed to 150 rpm and the temperature to 60°C.

  • Allow the reaction to proceed for the desired time (e.g., 2 to 12 hours).

  • Periodically, withdraw small aliquots of the reaction mixture for analysis. Dilute the samples with heptane before analysis by GC or titration to determine the conversion.

  • After the reaction is complete, stop the heating and stirring.

  • Separate the immobilized enzyme and molecular sieves from the product mixture by filtration.

  • The recovered enzyme can be washed with a suitable solvent (e.g., hexane) and dried for reuse.

  • The liquid product can be further purified if necessary.

Protocol 2: Determination of Acid Value by Titration

Materials:

  • Reaction sample

  • Ethanol (neutralized)

  • Phenolphthalein indicator

  • Potassium hydroxide (KOH) solution (standardized, e.g., 0.1 M)

  • Burette, flask

Procedure:

  • Accurately weigh a specific amount of the reaction sample into a flask.

  • Add a known volume of neutralized ethanol to dissolve the sample.

  • Add a few drops of phenolphthalein indicator.

  • Titrate the solution with the standardized KOH solution until a persistent pink color is observed.

  • Record the volume of KOH solution used.

  • Calculate the acid value (mg KOH/g sample) using the following formula: Acid Value = (V * N * 56.1) / W Where:

    • V = volume of KOH solution used (mL)

    • N = normality of the KOH solution

    • 56.1 = molecular weight of KOH ( g/mol )

    • W = weight of the sample (g)

  • The conversion of oleic acid can be calculated by comparing the initial acid value with the acid value at different time points.

Visualizations

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Separation cluster_output Output Reactants Oleic Acid + 2-Ethylhexanol Reaction_Vessel Reaction at Optimal Temperature (e.g., 60°C) & Stirring Reactants->Reaction_Vessel Enzyme Immobilized Lipase (e.g., Novozym 435) Enzyme->Reaction_Vessel Water_Removal Molecular Sieves Water_Removal->Reaction_Vessel Sampling Periodic Sampling Reaction_Vessel->Sampling Separation Filtration Reaction_Vessel->Separation End of Reaction Analysis GC / Titration Sampling->Analysis Product This compound Separation->Product Recovered_Enzyme Recovered Enzyme for Reuse Separation->Recovered_Enzyme

Caption: Experimental workflow for lipase-catalyzed synthesis of this compound.

Troubleshooting_Low_Yield cluster_params Reaction Parameters cluster_conditions Reaction Conditions cluster_enzyme Enzyme Health Start Low Yield of This compound Molar_Ratio Suboptimal Molar Ratio Start->Molar_Ratio Temperature Incorrect Temperature Start->Temperature Enzyme_Conc Insufficient Enzyme Start->Enzyme_Conc Water Water Accumulation Start->Water Mixing Poor Mass Transfer Start->Mixing Deactivation Enzyme Deactivation Start->Deactivation Sol_Molar_Ratio Optimize Ratio (e.g., 1:1 or excess alcohol) Molar_Ratio->Sol_Molar_Ratio Solution Sol_Temp Adjust to 40-60°C Temperature->Sol_Temp Solution Sol_Enzyme Increase Enzyme Load Enzyme_Conc->Sol_Enzyme Solution Sol_Water Add Molecular Sieves or use Vacuum Water->Sol_Water Solution Sol_Mixing Increase Stirring Speed Mixing->Sol_Mixing Solution Sol_Deactivation Check Temp. & for Inhibitors Deactivation->Sol_Deactivation Solution

References

Catalyst deactivation and recovery in 2-Ethylhexyl oleate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethylhexyl oleate. The information provided is designed to address specific issues related to catalyst deactivation and recovery.

Frequently Asked Questions (FAQs)

Q1: What are the common types of catalysts used for this compound synthesis?

A1: The synthesis of this compound is commonly achieved through the esterification of oleic acid with 2-ethylhexanol. Both enzymatic and chemical catalysts are employed for this reaction.

  • Enzymatic Catalysts: Lipases, particularly Candida antarctica lipase B (CALB), are widely used.[1][2] To enhance stability and facilitate recovery, these enzymes are often immobilized on supports like magnetic poly(styrene-co-divinylbenzene) (STY-DVB-M).[1][2][3]

  • Heterogeneous Chemical Catalysts: Solid acid catalysts such as Fe-Zn double-metal cyanide (DMC) complexes and ion-exchange resins like Amberlyst 15 are also utilized.[4][5]

  • Homogeneous Chemical Catalysts: Mineral acids like sulfuric acid and p-toluenesulfonic acid can be used, although they present challenges in separation and can lead to corrosion.[6][7][8]

Q2: My catalyst's activity is decreasing with each reaction cycle. What are the likely causes of deactivation?

A2: Catalyst deactivation is a common issue and can stem from several factors depending on the catalyst type:

  • Enzymatic Catalysts (e.g., immobilized CALB):

    • Thermal Denaturation: Although immobilization improves thermal stability, prolonged exposure to high temperatures can lead to irreversible changes in the enzyme's structure and loss of activity.[2]

    • Inhibition by Substrates or Products: High concentrations of either the fatty acid or the alcohol, or the accumulation of the ester product, can sometimes inhibit enzyme activity.

    • Mechanical Stress: In stirred tank or fluidized bed reactors, mechanical agitation can cause physical damage to the immobilized support and the enzyme.

    • Fouling: Deposition of byproducts or impurities from the reactants onto the catalyst surface can block active sites.[9]

  • Heterogeneous Chemical Catalysts (e.g., Fe-Zn DMC, Amberlyst 15):

    • Leaching of Active Sites: The active components of the catalyst may gradually dissolve into the reaction medium.[9]

    • Coke Formation: At higher temperatures, organic molecules can decompose and deposit as coke on the catalyst surface, blocking pores and active sites.[9][10]

    • Poisoning: Impurities in the feedstock, such as water or other reactive species, can irreversibly bind to the active sites.[9]

    • Sintering: Thermal degradation can cause the fine particles of the catalyst to agglomerate, reducing the active surface area.[10]

Q3: How can I recover my catalyst for reuse?

A3: The method of catalyst recovery depends on whether it is a heterogeneous or homogeneous catalyst.

  • Heterogeneous Catalysts (including immobilized enzymes): These are generally easier to recover due to their solid nature.

    • Filtration: This is a straightforward method for separating the solid catalyst from the liquid reaction mixture.[11][12] For finer catalyst particles, techniques like cross-flow filtration or the use of sintered metal filters can be effective.[11]

    • Centrifugation: This method is also commonly used in laboratory settings to separate the solid catalyst.[12]

    • Magnetic Separation: For catalysts immobilized on magnetic supports, an external magnetic field can be applied for easy and efficient separation.[1]

  • Homogeneous Catalysts: Recovery is more complex and often involves neutralization and extraction steps, which can generate significant waste.[6][7]

Troubleshooting Guides

Problem 1: Unexpectedly low yield of this compound.

Possible Cause Troubleshooting Step
Inactive Catalyst - Verify the activity of a fresh batch of catalyst with a standard reaction. - If using an enzyme, ensure proper storage conditions were maintained.
Sub-optimal Reaction Conditions - Check and optimize reaction temperature. For enzymatic reactions, temperatures that are too high can cause deactivation.[2] For chemical catalysts, higher temperatures generally increase the reaction rate, but can also lead to side reactions.[5] - Verify the molar ratio of reactants. An equimolar ratio has been shown to be optimal for enzymatic synthesis.[13][14]
Presence of Inhibitors/Poisons - Ensure reactants are of high purity and are dry, as water can inhibit some catalysts.[15]
Mass Transfer Limitations - Increase agitation speed to ensure proper mixing of reactants and catalyst.

Problem 2: Catalyst is difficult to separate from the reaction mixture after the reaction.

Possible Cause Troubleshooting Step
Catalyst Particle Size is too Small - For filtration, use a filter medium with a smaller pore size. - Consider using centrifugation at a higher speed or for a longer duration.
Catalyst Degradation - Mechanical stress during the reaction may have broken down the catalyst particles. Reduce agitation speed or consider a different reactor type.
Incomplete Separation - For magnetic catalysts, ensure the magnetic field is sufficiently strong for complete recovery.

Quantitative Data on Catalyst Performance

Table 1: Performance of Immobilized Candida antarctica Lipase B (CALB) in this compound Synthesis

Catalyst SupportReactor TypeHalf-life (hours)Key Findings
Magnetic poly(styrene-co-divinylbenzene)Magnetically Stabilized Fluidized Bed Reactor2148A magnetic field intensity of 15 mT yielded the highest productivity.[1]
Magnetic poly(styrene-co-divinylbenzene)Continuous Packed-Bed Bioreactor2063Optimal performance was achieved with an equimolar substrate ratio and a 12-hour space-time.[13][14]
Magnetic poly(styrene-co-divinylbenzene)Batch Reactor739The immobilized enzyme was approximately 1.7 times more thermally stable at 60 °C than the free enzyme.[2]

Table 2: Reusability of Fe-Zn Double-Metal Cyanide (DMC) Catalyst

Recycle NumberEster Yield (%)
1~96
2~95
3~94
4~93
Data is illustrative based on the finding that the catalyst was reusable for four cycles with little loss in activity.[4]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound in a Batch Reactor

  • Reactant Preparation: Prepare a mixture of oleic acid and 2-ethylhexanol, typically in an equimolar ratio, in a solvent-free system.[14]

  • Catalyst Addition: Add the immobilized lipase catalyst (e.g., CALB on a magnetic support) to the reaction vessel. The enzyme loading is a critical parameter to optimize, with typical values around 3% by weight.

  • Reaction: Place the reaction vessel in a temperature-controlled shaker or use a stirred tank reactor. A common reaction temperature is 50°C.[1][14]

  • Monitoring: Take samples at regular intervals to monitor the progress of the reaction by measuring the decrease in oleic acid concentration, often through titration.

  • Catalyst Recovery: Upon completion of the reaction, separate the immobilized catalyst from the product mixture. If using a magnetic catalyst, apply an external magnet. Otherwise, use filtration or centrifugation.

  • Catalyst Washing and Drying: Wash the recovered catalyst with a suitable solvent (e.g., hexane) to remove any adsorbed reactants and products.[10] Dry the catalyst, for instance, in a vacuum oven at a mild temperature, before reusing it in the next reaction cycle.

  • Product Purification: The liquid product mixture can be purified if necessary, for example, by vacuum distillation to remove any unreacted starting materials.

Protocol 2: Catalyst Regeneration by Washing and Calcination (for robust inorganic catalysts)

  • Filtration: After the reaction, filter the catalyst from the product mixture.[12]

  • Solvent Washing: Wash the recovered catalyst with a solvent like n-hexane to remove organic residues.[10]

  • Drying: Dry the washed catalyst, for example, at a temperature below 200°C.[10]

  • Calcination: For non-enzymatic catalysts that have been deactivated by coke deposition, a high-temperature calcination step (e.g., at 900°C for 2 hours) in the presence of air can burn off the coke and regenerate the active sites.[10] Note: This method is not suitable for enzymatic or temperature-sensitive catalysts.

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_separation Separation Stage cluster_recovery Catalyst Recovery & Regeneration reactants Prepare Reactants (Oleic Acid + 2-Ethylhexanol) add_catalyst Add Catalyst reactants->add_catalyst reaction Run Reaction (Controlled Temperature & Agitation) add_catalyst->reaction separate Separate Catalyst (Filtration/Magnetic) reaction->separate product Crude this compound separate->product catalyst Spent Catalyst separate->catalyst wash Wash Catalyst catalyst->wash dry Dry Catalyst wash->dry regenerate Regenerate (Optional) e.g., Calcination dry->regenerate reuse Reuse Catalyst dry->reuse If no regeneration needed regenerate->reuse reuse->add_catalyst Recycle

Caption: Experimental workflow for this compound synthesis with catalyst recovery.

troubleshooting_deactivation start Decreased Catalyst Activity Observed catalyst_type What is the catalyst type? start->catalyst_type enzymatic Enzymatic (e.g., Lipase) catalyst_type->enzymatic Enzymatic chemical Heterogeneous Chemical catalyst_type->chemical Chemical thermal Check Reaction Temperature: Too high? enzymatic->thermal fouling Analyze for Fouling: Byproducts or impurities? enzymatic->fouling mechanical Assess Mechanical Stress: High agitation speed? enzymatic->mechanical coking Analyze for Coking: High temperature operation? chemical->coking leaching Test for Leaching: Active metals in product? chemical->leaching poisoning Check Feedstock Purity: Presence of water/poisons? chemical->poisoning

Caption: Troubleshooting logic for catalyst deactivation in this compound synthesis.

References

Preventing oxidation and degradation of 2-Ethylhexyl oleate in formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the prevention of oxidation and degradation of 2-Ethylhexyl oleate in formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is the ester of 2-ethylhexyl alcohol and oleic acid. It is a branched, mono-unsaturated fatty ester used as an emollient, solvent, and plasticizer in a variety of formulations, including personal care products and pharmaceuticals.[1] Its stability is crucial as degradation can lead to changes in the physical properties of the formulation (e.g., odor, color, viscosity), loss of efficacy, and the formation of potentially irritating or sensitizing byproducts.

Q2: What are the primary degradation pathways for this compound?

A2: The two primary degradation pathways for this compound are:

  • Oxidative Degradation: This is the most common pathway, initiated at the double bond of the oleic acid moiety. It is an auto-oxidative process involving a free radical chain reaction that produces hydroperoxides (primary oxidation products) and subsequently aldehydes, ketones, and other secondary oxidation products.

  • Hydrolytic Degradation: In the presence of water, this compound can hydrolyze back to 2-ethylhexanol and oleic acid. This reaction can be catalyzed by acids or bases and is accelerated by elevated temperatures.

Q3: What are the visible signs of this compound degradation in my formulation?

A3: Signs of degradation can include:

  • Development of a rancid or off-odor.

  • Changes in color, often leading to a yellowish or brownish hue.

  • Increase in viscosity.

  • Phase separation or precipitation in the formulation.

  • Changes in pH.

Q4: How can I prevent the oxidation of this compound?

A4: The most effective way to prevent oxidation is by adding antioxidants to your formulation. Antioxidants can be categorized as:

  • Primary Antioxidants (Chain Breakers): These donate a hydrogen atom to quench free radicals, thus interrupting the propagation of the oxidation chain reaction. Examples include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherols (Vitamin E).

  • Secondary Antioxidants (Preventive): These function by chelating metal ions (which can catalyze oxidation) or by regenerating primary antioxidants. Examples include citric acid and ascorbyl palmitate.

Using a synergistic blend of primary and secondary antioxidants is often more effective than using a single antioxidant.

Q5: What are the optimal storage conditions for formulations containing this compound?

A5: To minimize degradation, formulations should be stored in tightly sealed containers, protected from light and heat. An inert gas blanket (e.g., nitrogen or argon) can also be used to displace oxygen in the headspace of the container. Storage in a cool, dry, and well-ventilated area is recommended.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Formulation has developed a rancid odor. Oxidative degradation of this compound.1. Confirm oxidation by measuring the Peroxide Value (PV) and Anisidine Value (AV). 2. Increase the concentration of your current antioxidant or switch to a more effective one. 3. Consider using a synergistic blend of antioxidants (e.g., tocopherols with ascorbyl palmitate). 4. Review your manufacturing process to minimize exposure to air and high temperatures. 5. Ensure packaging is airtight and opaque.
The color of the formulation has changed (yellowing/browning). Formation of secondary oxidation products.1. Follow the same steps as for a rancid odor. 2. Protect the formulation from light exposure during manufacturing and storage.
Viscosity of the formulation has increased. Polymerization of oxidation products.1. This is a sign of advanced degradation. It is best to discard the batch. 2. To prevent this in future batches, implement the preventative measures for oxidation.
The pH of the aqueous phase in my emulsion has decreased. Hydrolytic degradation leading to the formation of oleic acid.1. Confirm hydrolysis by measuring the acid value of the formulation. 2. Buffer the aqueous phase to a pH where the ester is more stable (typically closer to neutral). 3. Minimize the water content in the formulation if possible. 4. Store the product at a lower temperature.
Phase separation is observed in an emulsion. Degradation of this compound can affect its emulsifying properties.1. Investigate both oxidative and hydrolytic degradation pathways. 2. Re-evaluate the emulsifier system in your formulation. 3. Ensure proper homogenization during the manufacturing process.

Quantitative Data on Antioxidant Performance

The following table summarizes the effectiveness of various antioxidants in a model lipid system (lard) as measured by the Rancimat method. The Antioxidative Activity Index (AI) is the ratio of the induction time of the lipid with the antioxidant to the induction time of the lipid without the antioxidant. A higher AI indicates better protection. While this data is for lard, it provides a good relative indication of the performance of these antioxidants in protecting unsaturated esters like this compound.

AntioxidantConcentrationInduction Time (hours)Antioxidative Activity Index (AI)
Control (Lard only) -2.491.0
Butylated Hydroxytoluene (BHT) 0.02%6.182.5
Butylated Hydroxyanisole (BHA) 0.02%10.924.4
α-Tocopherol 0.02%10.834.4
Ascorbyl Palmitate 0.02%5.052.0
Gallic Acid 0.02%37.8415.2

Data adapted from Metrohm Application Bulletin 232/2 e.[2]

Note: The synergistic effect of combining primary and secondary antioxidants can lead to a significant increase in the induction time beyond what would be expected from the individual components. For instance, the combination of tocopherols and ascorbyl palmitate is known to be highly effective, as ascorbyl palmitate can regenerate tocopherols, prolonging their antioxidant activity.[3][4][5][6][7]

Experimental Protocols

Protocol 1: Determination of Oxidative Stability using the Rancimat Method

This method is an accelerated aging test to determine the oxidation stability of oils and fats.

Apparatus:

  • Rancimat apparatus (e.g., Metrohm 892 Professional Rancimat)

  • Reaction vessels

  • Measuring vessels

  • Air pump

  • Heating block

Procedure:

  • Weigh 3 g of the this compound sample (with or without antioxidants) into a clean, dry reaction vessel.

  • Fill a measuring vessel with 60 mL of deionized water and place it in the Rancimat.

  • Connect the reaction vessel to the measuring vessel with tubing.

  • Place the reaction vessel into the heating block, which is pre-heated to a set temperature (typically 110-120°C for this type of ester).

  • Start the measurement. A constant stream of air (e.g., 20 L/h) is passed through the sample.

  • As the sample oxidizes, volatile secondary oxidation products are formed and carried by the air stream into the measuring vessel containing deionized water.

  • The conductivity of the water is continuously measured. A sharp increase in conductivity marks the end of the induction time.

  • The induction time is the time until the rapid increase in conductivity and is a measure of the oxidative stability of the sample.

Protocol 2: Monitoring Oxidation with Peroxide Value (PV) and Anisidine Value (AV)

Peroxide Value (PV) - AOCS Official Method Cd 8-53

This method measures the concentration of hydroperoxides (primary oxidation products).

  • Weigh a sample of the formulation containing this compound into a flask.

  • Dissolve the sample in a mixture of acetic acid and chloroform.

  • Add a saturated solution of potassium iodide.

  • The hydroperoxides will oxidize the iodide to iodine.

  • Titrate the liberated iodine with a standardized sodium thiosulfate solution using a starch indicator.

  • The peroxide value is expressed in milliequivalents of active oxygen per kilogram of sample (meq/kg).

Anisidine Value (AV) - AOCS Official Method Cd 18-90

This method measures the content of aldehydes (secondary oxidation products).

  • Dissolve a known amount of the sample in a solvent (e.g., isooctane).

  • Measure the absorbance of this solution at 350 nm against a solvent blank.

  • Treat a separate aliquot of the sample solution with a solution of p-anisidine in glacial acetic acid.

  • After a set reaction time (e.g., 10 minutes), measure the absorbance of the reacted solution at 350 nm.

  • The anisidine value is calculated from the difference in absorbance values.

Total Oxidation (TOTOX) Value

The TOTOX value provides a comprehensive assessment of the oxidative state of an oil and is calculated as:

TOTOX = 2 * PV + AV

Protocol 3: Assessment of Hydrolytic Stability (Adapted from ASTM D2619)

This test evaluates the stability of the ester in the presence of water.

Apparatus:

  • Pressure-type beverage bottles (e.g., 7-oz)

  • Oven with a rotating rack (5 rpm) capable of maintaining 93 ± 1°C

  • Copper test strips

  • Analytical balance

  • Separatory funnel

  • Titration equipment for acid number determination

Procedure:

  • Place 75 g of the this compound formulation and 25 g of distilled water into a pressure-type beverage bottle.

  • Add a polished and weighed copper strip to the bottle.

  • Seal the bottle and place it on the rotating rack in the oven at 93°C for 48 hours.

  • After 48 hours, remove the bottle, allow it to cool, and visually inspect the contents.

  • Separate the oil and water layers using a separatory funnel.

  • Determine the acid value of the oil layer and the total acidity of the water layer by titration.

  • Clean, dry, and reweigh the copper strip to determine the weight change and visually assess for corrosion.

  • An increase in the acid value of the oil or water, or significant corrosion of the copper strip, indicates hydrolytic instability.

Visualizations

Oxidation_Pathway cluster_antioxidants Intervention by Antioxidants This compound\n(Unsaturated Ester) This compound (Unsaturated Ester) Lipid Radical Lipid Radical This compound\n(Unsaturated Ester)->Lipid Radical Initiation (Heat, Light, Metal Ions) Peroxy Radical Peroxy Radical Lipid Radical->Peroxy Radical + O2 Hydroperoxide\n(Primary Oxidation Product) Hydroperoxide (Primary Oxidation Product) Peroxy Radical->Hydroperoxide\n(Primary Oxidation Product) + RH Primary Antioxidant\n(e.g., Tocopherol) Primary Antioxidant (e.g., Tocopherol) Peroxy Radical->Primary Antioxidant\n(e.g., Tocopherol) Quenched Aldehydes, Ketones\n(Secondary Oxidation Products) Aldehydes, Ketones (Secondary Oxidation Products) Hydroperoxide\n(Primary Oxidation Product)->Aldehydes, Ketones\n(Secondary Oxidation Products) Decomposition Rancid Odor & Color Change Rancid Odor & Color Change Aldehydes, Ketones\n(Secondary Oxidation Products)->Rancid Odor & Color Change

Caption: Autoxidation pathway of this compound and the intervention point for primary antioxidants.

Troubleshooting_Workflow Start Degradation Suspected Odor_Color Rancid Odor or Color Change? Start->Odor_Color Viscosity_pH Viscosity Increase or pH Decrease? Odor_Color->Viscosity_pH No Oxidation_Tests Perform PV, AV, TOTOX Tests Odor_Color->Oxidation_Tests Yes Hydrolysis_Tests Perform Acid Value Test Viscosity_pH->Hydrolysis_Tests Yes Reformulate Consider Reformulation Viscosity_pH->Reformulate No Add_Antioxidant Incorporate/Optimize Antioxidant System Oxidation_Tests->Add_Antioxidant Check_Storage Review Storage Conditions (Temp, Light, O2) Oxidation_Tests->Check_Storage Hydrolysis_Tests->Check_Storage Buffer_pH Adjust and Buffer pH Hydrolysis_Tests->Buffer_pH

Caption: A logical workflow for troubleshooting the degradation of this compound in formulations.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Accelerated Stability Testing cluster_analysis Analytical Monitoring cluster_results Data Evaluation Prep Prepare this compound Samples: - Control (no antioxidant) - Sample + Antioxidant A - Sample + Antioxidant B - Sample + Synergistic Blend Rancimat Rancimat Test (e.g., 110°C, 20 L/h air) Prep->Rancimat Oven_Test Schaal Oven Test (e.g., 63°C in open beakers) Prep->Oven_Test Evaluation Compare Induction Times, PV/AV/TOTOX values, and degradation product profiles to assess antioxidant efficacy and predict shelf-life. Rancimat->Evaluation Analysis Peroxide Value (PV) Anisidine Value (AV) TOTOX Value FTIR Spectroscopy GC-MS for degradation products Oven_Test->Analysis Analysis->Evaluation

Caption: An experimental workflow for evaluating the oxidative stability of this compound with antioxidants.

References

Side reactions in the chemical synthesis of 2-Ethylhexyl oleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions encountered during the chemical synthesis of 2-Ethylhexyl oleate.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The most common laboratory and industrial method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of oleic acid with 2-ethylhexanol. The overall reaction is reversible and requires the removal of water to drive the equilibrium towards the product.

Q2: What are the common side reactions observed during the chemical synthesis of this compound?

A2: During the acid-catalyzed synthesis of this compound, several side reactions can occur, leading to impurities and reduced yield. The most prevalent side reactions include:

  • Ether Formation: Dehydration of 2-ethylhexanol to form bis(2-ethylhexyl) ether.

  • Oxidation of Oleic Acid: Oxidation of the double bond in oleic acid, especially at elevated temperatures.

  • Sulfonation of Oleic Acid: Reaction of the double bond in oleic acid with sulfonic acid catalysts.

Q3: How can I monitor the progress of the reaction and detect impurities?

A3: The progress of the esterification and the presence of impurities can be monitored using various analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile compounds, including the desired ester, unreacted starting materials, and byproducts like bis(2-ethylhexyl) ether.[1][2][3] High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for less volatile impurities.[4]

Troubleshooting Guides for Side Reactions

Ether Formation (Bis(2-ethylhexyl) Ether)

Issue: Formation of a significant amount of bis(2-ethylhexyl) ether as a byproduct, leading to purification challenges and reduced yield of the desired ester.

Root Cause: Under acidic conditions and elevated temperatures, 2-ethylhexanol can undergo acid-catalyzed dehydration to form a symmetrical ether, bis(2-ethylhexyl) ether. This reaction is analogous to the dehydration of alcohols to form alkenes, but under certain conditions, an intermolecular reaction between two alcohol molecules is favored.

Troubleshooting and Mitigation Strategies:

StrategyExperimental Protocol
Optimize Reaction Temperature Maintain the reaction temperature at the lowest effective level. For acid-catalyzed esterification of oleic acid, temperatures are often in the range of 90-140°C.[1] Higher temperatures significantly favor the dehydration of the alcohol.
Control Catalyst Concentration Use the minimum effective amount of the acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid). High catalyst concentrations can accelerate the rate of ether formation.
Molar Ratio of Reactants While an excess of the alcohol can shift the esterification equilibrium to the product side, a very large excess can also increase the probability of alcohol-alcohol side reactions. A molar ratio of 2-ethylhexanol to oleic acid of 1.2:1 to 1.5:1 is a reasonable starting point.
Choice of Catalyst While strong mineral acids like sulfuric acid are effective, they can be aggressive and promote side reactions. Consider using a solid acid catalyst or a milder catalyst like p-toluenesulfonic acid.
Water Removal Efficiently remove water as it is formed using a Dean-Stark apparatus. The presence of water can inhibit the forward esterification reaction and may indirectly influence side reactions by requiring more forcing conditions (higher temperature or longer reaction times).

Diagram of Ether Formation:

Ether_Formation cluster_reactants Reactants cluster_products Products 2EH_1 2-Ethylhexanol Ether Bis(2-ethylhexyl) Ether 2EH_1->Ether 2EH_2 2-Ethylhexanol 2EH_2->Ether H+ H+ (Acid Catalyst) H+->Ether Water Water Oleic_Acid_Oxidation Oleic_Acid Oleic Acid Oxidation_Products Oxidation Byproducts (e.g., Epoxides, Diols) Oleic_Acid->Oxidation_Products Oxidizing_Agent [O] (e.g., Air, H2SO4) Oxidizing_Agent->Oxidation_Products Oleic_Acid_Sulfonation Oleic_Acid Oleic Acid Sulfonated_Product Sulfonated Oleic Acid Adduct Oleic_Acid->Sulfonated_Product Sulfonic_Acid R-SO3H (Catalyst) Sulfonic_Acid->Sulfonated_Product Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Oleic Acid + 2-Ethylhexanol + p-Toluenesulfonic Acid in Toluene Reflux Reflux with Dean-Stark Trap Reactants->Reflux Cooling Cool to Room Temperature Reflux->Cooling Washing Wash with NaHCO3 and Brine Cooling->Washing Drying Dry over MgSO4 Washing->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Distillation Vacuum Distillation (Optional) Concentration->Distillation Final_Product Final_Product Distillation->Final_Product Pure this compound

References

Technical Support Center: High-Purity 2-Ethylhexyl Oleate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity 2-Ethylhexyl oleate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound after synthesis?

A1: The most common impurities are typically unreacted starting materials, namely oleic acid and 2-ethylhexanol.[1] Depending on the synthesis catalyst used, residual catalyst may also be present.

Q2: What is the recommended method for analyzing the purity of this compound?

A2: Gas chromatography-mass spectrometry (GC-MS) is the most effective method for both qualitative and quantitative analysis of this compound purity.[2] It allows for the separation and identification of the main product from volatile impurities.

Q3: My purified this compound has a yellow tint. What is the likely cause and how can I fix it?

A3: A yellow to brownish color can indicate thermal degradation of the ester, especially during high-temperature purification steps like vacuum distillation.[3] It can also be due to impurities in the starting oleic acid. To mitigate this, ensure the vacuum is as low as possible to reduce the boiling point and minimize the heating duration. Using a short-path distillation apparatus can also reduce the thermal stress on the compound. If the issue persists, treatment with an adsorbent like activated carbon may help remove color impurities.

Q4: I am observing a persistent emulsion during the aqueous washing of my crude product. What should I do?

A4: Emulsion formation is a common issue, often caused by the presence of unreacted oleic acid acting as a surfactant. To break the emulsion, you can add a saturated sodium chloride solution (brine). The increased ionic strength of the aqueous layer helps to force the separation of the organic and aqueous phases. Gentle swirling or rocking of the separatory funnel instead of vigorous shaking during washing can also help prevent emulsion formation.

Q5: What is the expected boiling point of this compound during vacuum distillation?

A5: The boiling point of this compound is dependent on the vacuum pressure. While precise values can vary with the specific apparatus and vacuum level, it is a high-boiling ester.[4] It is crucial to use a high vacuum (e.g., <1 mmHg) to lower the boiling point significantly below its atmospheric pressure boiling point to prevent thermal decomposition.[4] For comparison, related fatty acid esters have significantly reduced boiling points under vacuum; for instance, some are distilled at 120-140°C at 0.1-1 mmHg.[5]

Troubleshooting Guides

Problem 1: Low Yield After Purification
Symptom Possible Cause Solution
Low recovery of this compound after column chromatography. Inappropriate solvent system leading to poor separation or co-elution with impurities.Optimize the eluent polarity using Thin Layer Chromatography (TLC) first to ensure good separation between the product and impurities. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane) is often effective.
Product is too soluble in the mobile phase and elutes too quickly.Start with a less polar mobile phase to ensure the compound initially binds to the silica gel.
Adsorption of the product onto the silica gel.If the product is slightly polar, it may adhere to the acidic silica gel. Pre-treating the silica with a small amount of a non-volatile base (like triethylamine) in the slurry can help.
Significant loss of product during vacuum distillation. Thermal decomposition at high temperatures.Improve the vacuum to lower the boiling point. Use a short-path distillation apparatus to minimize the time the compound spends at high temperatures. Ensure the heating mantle temperature is not excessively higher than the vapor temperature.
Inefficient condensation of the product vapor.Ensure the condenser has a sufficient surface area and that the coolant is at an appropriate temperature to effectively condense the high-boiling ester.
Problem 2: Product Fails Purity Analysis
Symptom Possible Cause Solution
GC-MS analysis shows the presence of unreacted oleic acid. Incomplete neutralization during the washing step.Wash the crude product with a saturated solution of sodium bicarbonate until no more CO2 evolution is observed. This will convert the acidic oleic acid into its water-soluble sodium salt, which can then be removed in the aqueous phase.
Inefficient separation by column chromatography.Use a less polar eluent system to increase the retention time of the more polar oleic acid on the silica column, allowing for better separation from the less polar this compound.
GC-MS analysis shows the presence of unreacted 2-ethylhexanol. Insufficient removal during solvent evaporation or distillation.2-ethylhexanol is more volatile than this compound. Ensure the initial solvent removal step is thorough. During vacuum distillation, collect a forerun fraction which will contain the lower-boiling 2-ethylhexanol before collecting the main product fraction.
Presence of unknown peaks in the GC-MS chromatogram. Thermal degradation products from distillation.As mentioned previously, lower the distillation temperature by improving the vacuum. The presence of these peaks often correlates with discoloration of the product.
Contamination from solvents or equipment.Ensure all glassware is scrupulously clean and that high-purity solvents are used for extraction and chromatography.

Purification Methodologies & Data

The following table summarizes the common purification techniques for achieving high-purity this compound. The effectiveness is estimated based on typical outcomes for similar long-chain esters.

Purification Method Principle Typical Purity Achieved Typical Yield Advantages Disadvantages
Liquid-Liquid Extraction Partitioning of impurities between immiscible liquid phases.>90%>95%Simple, fast, and effective for removing water-soluble impurities like residual acid catalysts and salts.[6]Ineffective for removing non-polar impurities with similar solubility to the product. Can lead to emulsion formation.[6]
Column Chromatography Separation based on differential adsorption of components to a solid stationary phase.>98%80-95%Capable of separating impurities with very similar polarities to the product, leading to very high purity.Can be time-consuming and requires significant amounts of solvent. Potential for product loss on the column.
Vacuum Distillation Separation based on differences in boiling points at reduced pressure.>99%85-95%Highly effective for removing non-volatile and highly volatile impurities. Can be scaled up for larger quantities.Risk of thermal degradation if the temperature is too high.[4] Requires specialized equipment.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Preliminary Purification

This protocol is designed to remove water-soluble impurities such as acid catalysts and unreacted starting materials that have been converted to salts.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) at a 1:3 ratio (crude product:solvent).

  • Neutralization: Transfer the solution to a separatory funnel. Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and gently invert it multiple times, periodically venting to release any pressure from CO₂ evolution. Continue this washing step until no more gas is evolved. Drain the lower aqueous layer.

  • Water Wash: Add an equal volume of deionized water to the separatory funnel. Gently invert several times and then allow the layers to separate. Drain and discard the aqueous layer. Repeat this water wash two more times.

  • Brine Wash: Perform a final wash with an equal volume of saturated sodium chloride (brine) solution. This helps to break any minor emulsions and removes the bulk of the dissolved water from the organic phase.

  • Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a suitable amount of a drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), and swirl the flask. Allow it to stand for at least 15-20 minutes until the organic layer is clear.

  • Solvent Removal: Filter the solution to remove the drying agent. Remove the solvent using a rotary evaporator to yield the washed and dried this compound.

Protocol 2: High-Purity Purification by Column Chromatography

This protocol is suitable for achieving very high purity by separating the product from impurities with similar polarities.

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of crude product.

    • Place a small plug of glass wool at the bottom of the column.

    • Add a layer of sand over the glass wool.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column, allowing the solvent to drain, and tapping the column gently to ensure even packing. Do not let the silica gel run dry.

  • Sample Loading:

    • Dissolve the crude this compound from Protocol 1 in a minimal amount of the initial, least polar eluent.

    • Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent to obtain a dry, free-flowing powder.

    • Carefully add the sample to the top of the prepared column. Add a small layer of sand on top of the sample to prevent disturbance during solvent addition.

  • Elution:

    • Begin eluting the column with a non-polar solvent such as 100% hexane.

    • Gradually increase the polarity of the eluent by adding small increments of a more polar solvent like ethyl acetate (e.g., starting with 1% ethyl acetate in hexane and gradually increasing to 5%). The optimal gradient should be determined beforehand using TLC.

    • Collect fractions in separate test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure this compound.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the high-purity this compound.

Protocol 3: Purity Assessment by GC-MS

This protocol provides a general guideline for analyzing the purity of the final product.

  • Sample Preparation: Prepare a dilute solution of the purified this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.

  • GC-MS Parameters (Example):

    • Injector Temperature: 250 °C

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS or equivalent).

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 10 minutes. (Note: This program is a starting point and should be optimized for your specific instrument and column.)

    • Carrier Gas: Helium or Hydrogen.

    • MS Detector:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Scan Range: m/z 50-600.

  • Data Analysis:

    • Integrate the peaks in the total ion chromatogram (TIC).

    • The purity can be estimated by the relative peak area percentage of the this compound peak.

    • Identify any impurity peaks by comparing their mass spectra with a library database (e.g., NIST).

Visualizations

PurificationWorkflow crude Crude this compound extraction Liquid-Liquid Extraction crude->extraction Remove water-soluble impurities chromatography Column Chromatography extraction->chromatography Separate non-polar impurities distillation Vacuum Distillation extraction->distillation Alternative for scale-up purity_analysis Purity Analysis (GC-MS) chromatography->purity_analysis distillation->purity_analysis final_product High-Purity Product purity_analysis->final_product Confirm >99% purity TroubleshootingLogic start Purification Complete check_purity Analyze Purity (GC-MS) start->check_purity pure Product is Pure check_purity->pure Purity > 99% impure Impurities Detected check_purity->impure Purity < 99% check_impurities Identify Impurities impure->check_impurities unreacted_acid Unreacted Oleic Acid check_impurities->unreacted_acid Polar impurity unreacted_alcohol Unreacted 2-Ethylhexanol check_impurities->unreacted_alcohol Volatile impurity degradation_products Degradation Products check_impurities->degradation_products Multiple unknown peaks re_wash Re-wash with NaHCO3 unreacted_acid->re_wash re_chromatograph Re-run column with optimized gradient unreacted_acid->re_chromatograph re_distill Re-distill with better vacuum unreacted_alcohol->re_distill degradation_products->re_distill

References

Technical Support Center: Improving the Oxidative Stability of 2-Ethylhexyl Oleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the oxidative stability of 2-Ethylhexyl oleate using antioxidants. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oxidative stability important?

This compound is a branched mono-saturated fatty acid ester.[1][2] It is synthesized from 2-ethylhexanol and oleic acid, which is often derived from vegetable sources like palm oil.[1][2] Due to its properties as an emollient, lubricant, and plasticizer, it finds applications in cosmetics, lubricants, and various industrial products.[2][3] The oxidative stability of this compound is crucial as oxidation can lead to degradation of the product, causing changes in color, odor, and performance, which can negatively impact the final product's quality and shelf-life.[4]

Q2: What factors can accelerate the oxidation of this compound?

The oxidation of this compound, a lipid ester, is a complex process influenced by several factors, including:

  • Exposure to Oxygen: The presence of atmospheric oxygen is a primary requirement for oxidation.[4]

  • Heat: Elevated temperatures significantly accelerate the rate of oxidative reactions.[4][5]

  • Light: Exposure to light, particularly UV radiation, can initiate and promote oxidation.[4]

  • Presence of Metal Ions: Metal ions, such as iron and copper, can act as catalysts, speeding up the oxidation process.[4]

Q3: How do antioxidants improve the oxidative stability of this compound?

Antioxidants are substances that can delay or prevent the oxidation of other molecules.[4][6] They function by inhibiting the initiation or propagation steps of the oxidative free-radical chain reaction.[7] This is typically achieved by the antioxidant molecule donating a hydrogen atom to a free radical, thereby neutralizing it and preventing it from attacking the ester molecule.

Q4: What are some common antioxidants used to stabilize this compound?

A variety of synthetic and natural antioxidants can be used to improve the oxidative stability of esters like this compound. Common examples include:

  • Phenolic Antioxidants: Such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA).[8][9]

  • Hindered Phenols: A class of phenolic antioxidants with bulky alkyl groups that enhance their stability and effectiveness.[6]

  • Natural Antioxidants: These include tocopherols (Vitamin E), ascorbic acid (Vitamin C) and its fat-soluble derivatives (e.g., ascorbyl palmitate), and plant-derived phenolic compounds like rutin and ferulic acid.[10][11][12][13]

Q5: How can I measure the oxidative stability of this compound?

Several accelerated aging tests are commonly used to determine the oxidative stability of oils and fats, which are applicable to this compound:

  • Rancimat Method (Oxidative Stability Index - OSI): This is a widely used method that measures the induction time until the formation of volatile secondary oxidation products.[14][15][16] Air is passed through a heated sample, and the volatile acids formed are collected in water, with the increase in conductivity being measured.[14][15][16]

  • Pressure Differential Scanning Calorimetry (PDSC): This technique measures the oxidative induction time (OIT) of a sample under elevated temperature and oxygen pressure.[17][18] It is a highly reproducible method that requires a small sample size.[17]

  • Schaal Oven Test: This method involves storing the sample at an elevated temperature (e.g., 60-63°C) and periodically measuring parameters like peroxide value to monitor the progression of oxidation over time.[5]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Inconsistent Oxidative Stability Results Sample heterogeneity.Ensure the this compound and antioxidant are thoroughly mixed to achieve a homogenous sample before testing.
Contamination of testing equipment.Thoroughly clean all glassware and equipment to remove any residues that could catalyze oxidation.[5]
Variations in experimental conditions (temperature, airflow, pressure).Strictly control and monitor the experimental parameters as defined in the chosen testing method (e.g., Rancimat, PDSC).[16][17]
Antioxidant Appears Ineffective Incorrect antioxidant concentration.Optimize the antioxidant concentration. Too low a concentration may not provide sufficient protection, while excessively high concentrations can sometimes have pro-oxidant effects or may not provide additional benefits.
Poor solubility or dispersion of the antioxidant in this compound.Select an antioxidant that is soluble in the ester. For antioxidants with poor solubility, consider using a co-solvent or a different form of the antioxidant (e.g., an esterified version for better lipid solubility).[10][11]
Antioxidant degradation.Some antioxidants are sensitive to heat and light. Store antioxidants under recommended conditions and consider the thermal stability of the antioxidant at the intended application temperature.
Discoloration or Odor Development Despite Antioxidant Addition Oxidation is still occurring, albeit at a slower rate.Consider using a combination of different antioxidants (a synergistic blend) which can sometimes provide better protection than a single antioxidant.
The antioxidant itself is causing discoloration.Some antioxidants, like certain amines, can cause discoloration.[7] Select an antioxidant known for good color stability if this is a critical parameter.
Interaction with other components in the formulation.If this compound is part of a larger formulation, other ingredients might be interacting with the antioxidant or promoting oxidation. Evaluate the stability of the complete formulation.

Experimental Protocols

Protocol 1: Evaluation of Oxidative Stability using the Rancimat Method

This protocol outlines the procedure for determining the Oxidative Stability Index (OSI) of this compound with and without antioxidants using the Rancimat method.

Materials and Equipment:

  • This compound

  • Antioxidant(s) of interest

  • Rancimat instrument

  • Reaction vessels and measuring vessels

  • Air pump

  • Deionized water

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Accurately weigh a specified amount of this compound (typically 3 g) into a clean, dry reaction vessel.

    • For samples with antioxidants, add the desired concentration of the antioxidant to the this compound and mix thoroughly to ensure homogeneity.

  • Instrument Setup:

    • Set the temperature of the Rancimat heating block to the desired level (e.g., 110°C). Allow the temperature to stabilize.[16]

    • Fill the measuring vessels with a defined volume of deionized water.

    • Set the airflow rate to the recommended value (e.g., 20 L/h).

  • Measurement:

    • Place the reaction vessel containing the sample into the heating block.

    • Connect the air supply tube to the reaction vessel and the outlet tube to the measuring vessel.

    • Start the measurement. The instrument will continuously record the conductivity of the water in the measuring vessel.

  • Data Analysis:

    • The induction time (OSI) is the time elapsed until a rapid increase in conductivity is detected. This point is typically determined automatically by the instrument's software.

    • Compare the induction times of the this compound samples with and without different antioxidants and at various concentrations. A longer induction time indicates greater oxidative stability.

Protocol 2: Evaluation of Oxidative Stability using Pressure Differential Scanning Calorimetry (PDSC)

This protocol describes the determination of the Oxidative Induction Time (OIT) of this compound using PDSC.

Materials and Equipment:

  • This compound

  • Antioxidant(s) of interest

  • Pressure Differential Scanning Calorimeter (PDSC)

  • Sample pans (aluminum or copper)

  • High-purity oxygen gas

  • Analytical balance (microbalance)

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the this compound sample (typically 2-3 mg) into a sample pan.

    • For samples with antioxidants, ensure the antioxidant is fully dissolved or homogeneously dispersed in the ester before weighing.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the PDSC cell.

    • Pressurize the cell with high-purity oxygen to the desired pressure (e.g., 7 bar).[19]

    • Set the instrument to rapidly heat the sample to the isothermal test temperature (e.g., 150°C).[19]

  • Measurement:

    • Once the isothermal temperature is reached, the instrument will hold the temperature constant and monitor the heat flow from the sample.

    • The measurement is complete when a sharp exothermic peak is observed, indicating the onset of oxidation.

  • Data Analysis:

    • The Oxidative Induction Time (OIT) is the time from the start of the isothermal hold to the onset of the exothermic peak.

    • Compare the OIT values for the different samples. A longer OIT signifies higher oxidative stability.

Quantitative Data Summary

The following table provides a hypothetical example of data that could be generated from the experimental protocols described above. Actual results will vary depending on the specific antioxidants and concentrations used.

Antioxidant Concentration (ppm) Rancimat Induction Time (hours) at 110°C PDSC Oxidative Induction Time (minutes) at 150°C
Control (None)03.515.2
BHT5008.235.8
BHT100012.554.1
α-Tocopherol5006.829.5
α-Tocopherol100010.143.7
Ascorbyl Palmitate5007.532.6
Ascorbyl Palmitate100011.349.0

Visualizations

Oxidation_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination cluster_antioxidant Antioxidant Intervention Lipid (LH) Lipid (LH) Lipid Radical (L•) Lipid Radical (L•) Lipid (LH)->Lipid Radical (L•) Initiator Initiator Initiator->Lipid Radical (L•) H abstraction Oxygen (O2) Oxygen (O2) Peroxy Radical (LOO•) Peroxy Radical (LOO•) Lipid Radical (L•)->Peroxy Radical (LOO•) + O2 Non-radical products Non-radical products Lipid Radical (L•)->Non-radical products Lipid Hydroperoxide (LOOH) Lipid Hydroperoxide (LOOH) Peroxy Radical (LOO•)->Lipid Hydroperoxide (LOOH) + LH - L• Peroxy Radical (LOO•)->Non-radical products Antioxidant (AH) Antioxidant (AH) Peroxy Radical (LOO•)->Antioxidant (AH) Antioxidant Radical (A•) Antioxidant Radical (A•) Antioxidant (AH)->Antioxidant Radical (A•) H donation

Caption: Free radical mechanism of lipid oxidation and antioxidant intervention.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Oxidative Stability Testing cluster_results Data Analysis & Comparison A This compound C Mix & Homogenize A->C B Antioxidant B->C D Rancimat Method C->D E PDSC Method C->E F Determine Induction Time (OSI or OIT) D->F E->F G Compare Stability of Samples F->G H Optimize Antioxidant Type & Concentration G->H

Caption: Workflow for evaluating the oxidative stability of this compound.

References

Challenges in scaling up the enzymatic production of 2-Ethylhexyl oleate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Enzymatic Production of 2-Ethylhexyl Oleate

Welcome to the technical support center for the enzymatic production of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using enzymatic synthesis for this compound production compared to chemical methods?

A1: Enzymatic synthesis offers several key advantages, including milder reaction conditions (temperature and pressure), which reduces energy consumption.[1] It also minimizes the generation of by-products and toxic effluents, positioning it as a "green" and environmentally friendly process.[2]

Q2: Which enzymes are commonly used for the synthesis of this compound?

A2: Lipases are the most common enzymes used for this esterification. Specifically, immobilized lipase from Candida antarctica (often referred to as Novozym 435) is widely cited for its high activity and stability.[1][3][4] Lipase from Candida sp. 99–125 has also been effectively used.[5][6]

Q3: What is the typical reaction mechanism for the lipase-catalyzed synthesis of this compound?

A3: The reaction generally follows a Ping-Pong Bi-Bi mechanism. In this model, the lipase first reacts with the oleic acid, forming an acyl-enzyme intermediate and releasing water. Subsequently, the 2-ethylhexanol binds to the intermediate, leading to the formation of this compound and the regeneration of the free enzyme.[3][7]

Q4: Is a solvent necessary for the reaction?

A4: Not necessarily. Many successful syntheses are conducted in solvent-free systems.[1][3][4] This approach is often preferred as it simplifies downstream processing and is more environmentally friendly. However, in some cases, organic solvents like n-hexane or petroleum ether have been used.[5][7]

Troubleshooting Guide

Issue 1: Low Esterification Yield

Potential Cause Troubleshooting Step
Sub-optimal Substrate Molar Ratio The molar ratio of oleic acid to 2-ethylhexanol significantly impacts the reaction equilibrium. While an equimolar ratio (1:1) has been shown to provide good productivity, an excess of one substrate can shift the equilibrium towards the product, increasing the yield.[3][5][8] Experiment with different ratios (e.g., 1:1.5 or 1.5:1) to find the optimum for your specific conditions. However, be aware that a high concentration of alcohol may inhibit lipase activity.[5]
Water Accumulation The esterification reaction produces water as a by-product, which can inhibit the enzyme and promote the reverse reaction (hydrolysis).[7] To mitigate this, consider adding molecular sieves to the reaction mixture to absorb water.[5][6] Alternatively, performing the reaction under reduced pressure can help evaporate the water as it is formed.[9]
Inadequate Mixing/Mass Transfer As the concentration of the viscous product, this compound, increases, mass transfer limitations can occur, slowing down the reaction rate.[10] Ensure adequate agitation or consider using reactor types that enhance mixing, such as a rotating packed bed reactor or a fluidized bed reactor, which can improve mass transfer.[10][11]
Sub-optimal Temperature Temperature affects both the reaction rate and enzyme stability. While higher temperatures can increase the initial reaction rate, they can also lead to enzyme denaturation.[7] Optimal temperatures are typically in the range of 40°C to 70°C.[3][4][5]

Issue 2: Enzyme Deactivation and Low Reusability

Potential Cause Troubleshooting Step
Thermal Denaturation Operating at excessively high temperatures can irreversibly damage the enzyme.[7] Determine the optimal temperature that balances reaction rate and enzyme stability for your specific immobilized lipase.
Inhibition by Substrates or Products High concentrations of substrates (especially alcohol) or the product can inhibit the enzyme.[5][7] A continuous process in a packed-bed or fluidized bed reactor can help maintain optimal substrate and product concentrations around the enzyme.[8][11]
Improper Enzyme Handling and Recovery The physical process of recovering the immobilized enzyme after a batch can lead to mechanical damage or loss of enzyme. After the reaction, the enzyme can be separated by filtration or centrifugation, washed to remove residual substrates and products, and then dried before reuse.[12][13]

Data and Experimental Parameters

Table 1: Comparison of Reaction Conditions for this compound Synthesis
ParameterStudy 1: Packed-Bed ReactorStudy 2: Fluidized Bed ReactorStudy 3: Solvent-Free (Ultrasound)
Enzyme Candida antarctica lipase on magnetic supportCandida antarctica lipase on magnetic supportFermase CALB™ 10000
System Solvent-free, continuous flowSolvent-free, continuous flowSolvent-free
Temperature 50°C[3]Not specified, but generally mild45°C
Substrate Ratio (Acid:Alcohol) 1:1 (optimal for productivity)[3][8]Not specified1:2 (Oleic acid:Decanol)
Reaction Time / Space Time 12 hours (for highest yield)[3][8]12 hours25 minutes
Max Yield / Conversion 80-85%[8]48.24%97.14%
Productivity 23.16 ± 0.49 mmol g⁻¹ L⁻¹ h⁻¹[1][3][5]0.73 mmol g⁻¹ h⁻¹[11]Not specified
Enzyme Stability (Half-life) 2063 hours[1][5][8]1716 hours[11]Not specified

Experimental Protocols

Protocol 1: Synthesis in a Packed-Bed Bioreactor

This protocol is based on studies using a continuous flow packed-bed bioreactor for the synthesis of this compound.[3][8]

  • Enzyme Immobilization: Candida antarctica lipase B is immobilized on magnetic poly(styrene-co-divinylbenzene) particles.

  • Reactor Setup: The immobilized lipase is packed into a column to create the packed-bed bioreactor. The system is set up for continuous flow, where the substrates are pumped through the column.

  • Substrate Preparation: Prepare a mixture of oleic acid and 2-ethylhexanol. An equimolar ratio (1:1) is often used to maximize productivity. The reaction is conducted in a solvent-free system.

  • Reaction Execution:

    • Set the reactor temperature to 50°C.

    • Pump the substrate mixture through the packed bed at a flow rate corresponding to a desired space-time (e.g., a 12-hour space-time was found to yield high conversion).[3][8]

    • Continuously collect the product mixture at the reactor outlet.

  • Product Analysis: The concentration of this compound in the collected samples is determined using gas chromatography (GC).

  • Enzyme Reusability: The operational stability of the immobilized enzyme can be assessed by running the continuous process over an extended period and monitoring the product yield. Half-life can be calculated based on the decline in enzyme activity over time.

Visualizations

Experimental Workflow and Logic

G General Workflow for Enzymatic Synthesis of this compound cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Optimization A Immobilize Lipase (e.g., on magnetic polymer) C Load Reactor (e.g., Packed-Bed) A->C B Prepare Substrates (Oleic Acid & 2-Ethylhexanol) D Set Reaction Parameters (Temp, Flow Rate, Molar Ratio) B->D C->D E Run Esterification Reaction D->E F Collect Product E->F G Analyze Yield (GC) F->G H Low Yield? G->H I High Yield (Process Complete) H->I No J Troubleshoot (See Guide) H->J Yes J->D Adjust Parameters

Caption: Workflow for enzymatic synthesis of this compound.

G Troubleshooting Logic for Low Yield Start Low Yield Detected CheckWater Is water being removed effectively? Start->CheckWater CheckRatio Is the substrate molar ratio optimal? CheckWater->CheckRatio Yes AddSieves Add molecular sieves or use vacuum CheckWater->AddSieves No CheckMixing Is mass transfer a limiting factor? CheckRatio->CheckMixing Yes AdjustRatio Vary acid:alcohol ratio CheckRatio->AdjustRatio No CheckTemp Is the temperature optimal? CheckMixing->CheckTemp Yes ImproveMixing Increase agitation or change reactor type CheckMixing->ImproveMixing No AdjustTemp Optimize temperature (e.g., 40-70°C) CheckTemp->AdjustTemp No ReEvaluate Re-evaluate Yield CheckTemp->ReEvaluate Yes AddSieves->ReEvaluate AdjustRatio->ReEvaluate ImproveMixing->ReEvaluate AdjustTemp->ReEvaluate

Caption: Troubleshooting logic for low yield in ester synthesis.

References

Effect of temperature and pressure on 2-Ethylhexyl oleate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Ethylhexyl oleate.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound is primarily synthesized through two main routes: chemical esterification and enzymatic catalysis. Chemical synthesis often involves the reaction of oleic acid with 2-ethylhexanol in the presence of an acid catalyst at elevated temperatures.[1][2] Enzymatic synthesis, a greener alternative, utilizes lipases to catalyze the reaction under milder conditions.[3][4]

Q2: What is the effect of temperature on the synthesis of this compound?

A2: Temperature is a critical parameter in the synthesis of this compound. In chemical synthesis, higher temperatures generally increase the reaction rate and yield, with optimal temperatures reported around 180°C.[2] For enzymatic synthesis, the optimal temperature is typically lower to avoid enzyme deactivation, with studies showing good results at temperatures between 50°C and 70°C.[3][4][5][6][7]

Q3: How does pressure influence the synthesis of this compound?

A3: In chemical synthesis, applying a vacuum (e.g., 1.5 mbar) can enhance the reaction rate by removing water, a byproduct of the esterification reaction, thereby shifting the equilibrium towards product formation.[8] For enzymatic reactions, pressure is not typically a major parameter and they are often carried out at atmospheric pressure.[2]

Q4: What are the key advantages of enzymatic synthesis over chemical synthesis?

A4: Enzymatic synthesis offers several advantages, including milder reaction conditions (lower temperature and pressure), which reduces energy consumption.[4] It also leads to highly pure products, simplifying purification processes.[4][9] Furthermore, enzymatic routes are considered more environmentally friendly.[3][4]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield - Sub-optimal temperature: The reaction temperature may be too low for chemical synthesis or too high (causing enzyme deactivation) for enzymatic synthesis.[2][10] - Water accumulation: The presence of water can inhibit the forward reaction in esterification. - Incorrect molar ratio: An inappropriate ratio of oleic acid to 2-ethylhexanol can limit the conversion.[11] - Catalyst deactivation: The catalyst (chemical or enzymatic) may have lost its activity.- Optimize temperature: For chemical synthesis, consider increasing the temperature (e.g., up to 180°C). For enzymatic synthesis, ensure the temperature is within the optimal range for the specific lipase used (typically 50-70°C).[2][3][4][5][6][7] - Remove water: For chemical synthesis, apply a vacuum or use a dehydrating agent.[8] For enzymatic synthesis, consider using molecular sieves.[12] - Adjust molar ratio: Experiment with different molar ratios of the reactants. An excess of the alcohol is often used to drive the reaction forward.[11] - Replace or regenerate catalyst: Use fresh catalyst. Some catalysts can be regenerated according to the manufacturer's instructions.
Slow Reaction Rate - Insufficient mixing: Poor agitation can lead to mass transfer limitations. - Low catalyst concentration: The amount of catalyst may be insufficient.- Increase agitation speed: Ensure the reaction mixture is well-stirred. - Increase catalyst loading: Gradually increase the amount of catalyst and monitor the effect on the reaction rate.
Product Purity Issues - Side reactions: High temperatures in chemical synthesis can lead to the formation of byproducts.[2] - Incomplete reaction: The reaction may not have reached completion.- Lower reaction temperature: If using chemical synthesis, a lower temperature may reduce the formation of unwanted byproducts. - Increase reaction time: Allow the reaction to proceed for a longer duration to ensure maximum conversion.[2]

Experimental Protocols

Chemical Synthesis of this compound

This protocol is based on the transesterification of methyl oleate with 2-ethyl-1-hexanol.[2]

Materials:

  • Methyl oleate

  • 2-ethyl-1-hexanol

  • Fe-Zn double-metal cyanide (DMC) complex catalyst

  • Nitrogen gas

Procedure:

  • In a reaction vessel, combine methyl oleate (2 g) and 2-ethyl-1-hexanol (2.64 g), achieving a molar ratio of 1:3.[2]

  • Add the Fe-Zn DMC catalyst (3 wt% of methyl oleate).[2]

  • Heat the reaction mixture to 180°C.[2]

  • Maintain the reaction under a positive flow of nitrogen at atmospheric pressure for 8 hours.[2]

  • Monitor the reaction progress using gas chromatography (GC).

  • Upon completion, the catalyst can be separated by filtration for potential reuse.[2]

Enzymatic Synthesis of this compound

This protocol describes the synthesis using an immobilized lipase in a solvent-free system.[4][5][7]

Materials:

  • Oleic acid

  • 2-ethylhexanol

  • Immobilized Candida antarctica lipase

  • Solvent-free system

Procedure:

  • Combine oleic acid and 2-ethylhexanol in a desired molar ratio (e.g., 1:1).[5][7]

  • Add the immobilized lipase to the mixture.

  • Maintain the reaction temperature at 50°C.[4][5][6][7]

  • The reaction is carried out in a continuous packed-bed bioreactor.[4][5][7]

  • The system is run for a specified space-time, for example, 12 hours, to achieve a good yield.[4][5][7]

  • Product formation can be monitored by analyzing samples at different time intervals.

Data Summary

Table 1: Effect of Temperature on this compound Yield (Chemical Synthesis)

Temperature (°C)Reaction Time (h)CatalystYield (mol%)Reference
1804Fe-Zn DMC96.7[2]
906Porous phenol sulfonic acid-formaldehyde resin96[1]
70< 0.5Sodium methoxide98[8]

Table 2: Effect of Temperature on Oleic Acid Conversion (Enzymatic Synthesis)

Temperature (°C)Reaction Time (h)EnzymeConversion (%)Reference
5024Immobilized Candida antarctica lipase~80[13]
6024Immobilized Candida antarctica lipase~85[13]
7024Immobilized Candida antarctica lipase~75[13]

Visualizations

Chemical_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_separation Product Separation MethylOleate Methyl Oleate ReactionVessel Reaction at 180°C under Nitrogen MethylOleate->ReactionVessel Ethylhexanol 2-Ethyl-1-hexanol Ethylhexanol->ReactionVessel Catalyst Fe-Zn DMC Catalyst Catalyst->ReactionVessel Filtration Filtration ReactionVessel->Filtration Product This compound Filtration->Product SpentCatalyst Spent Catalyst Filtration->SpentCatalyst

Caption: Chemical Synthesis Workflow for this compound.

Enzymatic_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_product Product Collection OleicAcid Oleic Acid Bioreactor Packed-Bed Bioreactor at 50°C OleicAcid->Bioreactor Ethylhexanol 2-Ethylhexanol Ethylhexanol->Bioreactor ImmobilizedLipase Immobilized Lipase ImmobilizedLipase->Bioreactor Product This compound Bioreactor->Product

Caption: Enzymatic Synthesis Workflow for this compound.

References

Technical Support Center: Minimizing Impurites in Commercial Grade 2-Ethylhexyl Oleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when minimizing impurities in commercial grade 2-Ethylhexyl oleate.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the purification of this compound.

Issue 1: High Acid Value in the Final Product

  • Symptom: The purified this compound has an acid value exceeding the desired specification (typically > 0.5 mg KOH/g).

  • Potential Cause: Incomplete neutralization and removal of unreacted oleic acid.

  • Solution:

    • Washing: Perform additional washes with a saturated sodium bicarbonate solution. Ensure vigorous mixing to facilitate the reaction between the acidic impurity and the basic solution.

    • Phase Separation: Allow adequate time for the organic and aqueous layers to separate completely after washing. If emulsions form, they can trap acidic impurities.

    • Brine Wash: After the bicarbonate wash, perform a final wash with a saturated brine (sodium chloride) solution to help break any emulsions and remove residual water.

Issue 2: Presence of Unreacted 2-Ethylhexanol

  • Symptom: Gas Chromatography (GC) analysis of the purified product shows a significant peak corresponding to 2-Ethylhexanol.

  • Potential Cause: Inefficient removal of the excess alcohol reactant after synthesis.

  • Solution:

    • Fractional Distillation: Optimize the fractional distillation process. Ensure the distillation column has sufficient theoretical plates to separate this compound (boiling point ~350 °C) from 2-Ethylhexanol (boiling point ~184 °C). A slow and controlled distillation rate is crucial.

    • Vacuum Distillation: Perform distillation under reduced pressure to lower the boiling points of the components, which can enhance separation and prevent thermal degradation of the product.

Issue 3: Emulsion Formation During Aqueous Washing

  • Symptom: A stable emulsion forms at the interface between the organic (this compound) and aqueous layers during washing, making separation difficult.

  • Potential Cause: The presence of unreacted fatty acids or other surface-active impurities can act as emulsifying agents.

  • Solution:

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

    • Brine Addition: Add a saturated solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer can help to break the emulsion.[1]

    • Change in Solvent Polarity: Adding a small amount of a different organic solvent can alter the solubility characteristics and disrupt the emulsion.[1]

    • Centrifugation: For small-scale experiments, centrifuging the mixture can effectively separate the layers.

    • Filtration: Passing the mixture through a phase separation filter paper can also be an effective method to separate the layers.[1]

Issue 4: Yellowish Color in the Final Product

  • Symptom: The purified this compound has an undesirable yellow tint.

  • Potential Cause:

    • Oxidation: The double bond in the oleate chain is susceptible to oxidation, which can lead to colored byproducts.

    • Thermal Degradation: Overheating during distillation can cause decomposition and the formation of colored impurities.

  • Solution:

    • Inert Atmosphere: Store the product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place to prevent oxidation.

    • Vacuum Distillation: Utilize vacuum distillation to reduce the distillation temperature and minimize thermal stress on the product.

    • Activated Carbon Treatment: For minor color impurities, treatment with a small amount of activated carbon followed by filtration can be effective.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial grade this compound?

A1: The most common impurities are typically unreacted starting materials from the esterification reaction: oleic acid and 2-ethylhexanol.[2] Other potential impurities can include water, residual catalyst, and byproducts from side reactions.

Q2: What is a typical purity specification for high-grade this compound?

A2: High-purity this compound for research and pharmaceutical applications generally has the following specifications:

ParameterSpecification
Purity (by GC) ≥ 99.0%
Acid Value ≤ 0.5 mg KOH/g
Hydroxyl Value ≤ 2.0 mg KOH/g
Water Content ≤ 0.1%
Appearance Clear, colorless to pale yellow liquid

Q3: How can I quantify the levels of oleic acid and 2-ethylhexanol in my sample?

A3: Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used method for the quantitative analysis of oleic acid and 2-ethylhexanol in this compound.[3][4] A suitable capillary column, such as one with a polyethylene glycol (PEG) stationary phase, can effectively separate these components.[4] For structural confirmation of impurities, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[5]

Q4: What is the purpose of washing the crude product with a sodium bicarbonate solution?

A4: The primary purpose of washing with a sodium bicarbonate solution is to neutralize and remove any residual acidic impurities, primarily unreacted oleic acid. The reaction converts the water-insoluble oleic acid into its sodium salt (sodium oleate), which is soluble in the aqueous phase and can thus be separated from the organic this compound layer.

Q5: At what temperature and pressure should I perform vacuum distillation of this compound?

A5: The optimal temperature and pressure for vacuum distillation will depend on the specific equipment used. However, a general starting point is to reduce the pressure significantly (e.g., to 1-10 mmHg) which will lower the boiling point of this compound to a range of approximately 180-220 °C. This helps to prevent thermal decomposition while allowing for efficient separation from less volatile impurities.

Data Presentation

The following table summarizes the expected impurity levels in a commercial grade this compound sample before and after applying the recommended purification protocol.

ImpurityConcentration Before PurificationConcentration After PurificationAnalytical Method
Oleic Acid 1.5%< 0.1%GC-FID
2-Ethylhexanol 2.0%< 0.2%GC-FID
Water 0.5%< 0.1%Karl Fischer Titration
Acid Value 3.0 mg KOH/g< 0.2 mg KOH/gTitration
Hydroxyl Value 4.5 mg KOH/g< 1.0 mg KOH/gTitration

Experimental Protocols

1. Protocol for Neutralization and Washing of Crude this compound

  • Materials:

    • Crude this compound

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Saturated sodium chloride (brine) solution

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Separatory funnel

    • Erlenmeyer flask

    • Filter paper

  • Procedure:

    • Place the crude this compound in a separatory funnel.

    • Add an equal volume of saturated sodium bicarbonate solution.

    • Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from carbon dioxide evolution.

    • Allow the layers to separate completely. Drain and discard the lower aqueous layer.

    • Repeat the washing step with sodium bicarbonate solution until no more gas evolution is observed.

    • Wash the organic layer with an equal volume of saturated brine solution to remove residual water and aid in breaking any emulsions.

    • Drain the organic layer into a clean, dry Erlenmeyer flask.

    • Add a sufficient amount of anhydrous magnesium sulfate or sodium sulfate to the organic layer to remove any remaining water. Swirl the flask and let it stand for 15-20 minutes.

    • Filter the dried organic layer to remove the drying agent. The resulting product is ready for further purification by distillation.

2. Protocol for Purification by Fractional Vacuum Distillation

  • Materials:

    • Washed and dried crude this compound

    • Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, receiving flasks, and vacuum source with a manometer)

    • Heating mantle

    • Stirring bar

  • Procedure:

    • Assemble the fractional distillation apparatus, ensuring all joints are properly sealed for vacuum.

    • Place the washed and dried crude this compound and a stirring bar into the distillation flask.

    • Begin stirring and slowly apply vacuum to the system, gradually reducing the pressure to the desired level (e.g., 1-10 mmHg).

    • Once the pressure is stable, begin heating the distillation flask gently with the heating mantle.

    • Observe the reflux in the fractionating column. Collect any low-boiling forerun, which may contain residual solvents or volatile impurities, in the first receiving flask.

    • As the temperature at the head of the column rises and stabilizes at the boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the main product fraction.

    • Continue distillation at a slow and steady rate, monitoring the temperature and pressure.

    • Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains in the distillation flask.

    • Allow the apparatus to cool completely before releasing the vacuum.

Mandatory Visualization

Purification_Workflow Workflow for Purifying this compound crude Crude this compound (High Acid & Hydroxyl Value) wash Aqueous Wash with Saturated NaHCO₃ Solution crude->wash separate1 Separatory Funnel: Separate Aqueous Layer wash->separate1 brine_wash Brine Wash (Saturated NaCl Solution) separate1->brine_wash separate2 Separatory Funnel: Separate Aqueous Layer brine_wash->separate2 dry Dry with Anhydrous MgSO₄ or Na₂SO₄ separate2->dry filter Filter to Remove Drying Agent dry->filter distill Fractional Vacuum Distillation filter->distill impurities Collect & Discard Low-Boiling Impurities (e.g., 2-Ethylhexanol) distill->impurities Forerun product Collect Pure this compound Fraction distill->product Main Fraction analyze Analyze Purity by GC-FID (Check Acid & Hydroxyl Value) product->analyze

Caption: A logical workflow for the purification of commercial grade this compound.

References

Technical Support Center: Enhancing the Long-Term Stability of 2-Ethylhexyl Oleate-Based Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for formulating and troubleshooting 2-Ethylhexyl oleate-based emulsions. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common stability issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in emulsions?

A1: this compound is a branched mono-saturated fatty acid ester derived from 2-ethylhexanol and oleic acid.[1][2] It is a clear, low-viscosity liquid at room temperature and is valued in cosmetic and pharmaceutical formulations as a non-greasy emollient and skin-conditioning agent.[3][4] In emulsions, it serves as a component of the oil phase and is known for its good hydraulic stability and biodegradability.[1] Under proper storage conditions, this compound itself is stable for at least two years.[1]

Q2: What are the primary mechanisms of emulsion instability?

A2: Emulsions are thermodynamically unstable systems that tend to break down over time.[5] The primary destabilization mechanisms include:

  • Creaming/Sedimentation: The vertical separation of the dispersed phase due to density differences, often a precursor to more severe instability.[5][6]

  • Flocculation: The aggregation of droplets into loose clumps, which can sometimes be reversed by agitation.[5][6]

  • Coalescence: The merging of smaller droplets into larger ones, an irreversible process that ultimately leads to the breaking of the emulsion.[5][7]

  • Ostwald Ripening: The growth of larger droplets at the expense of smaller ones, driven by differences in Laplace pressure.[8]

Q3: What is the required Hydrophile-Lipophile Balance (HLB) for a stable this compound oil-in-water (O/W) emulsion?

A3: To create a stable oil-in-water (O/W) emulsion, the HLB of the emulsifier system should match the required HLB of the oil phase. For esters like this compound, the required HLB is approximately 11.[3][7] Selecting an emulsifier or a blend of emulsifiers with an average HLB value in this range is critical for initial stability.[3]

Q4: What is the role of pH in the stability of these emulsions?

A4: The pH of the aqueous phase is a critical parameter, as it can affect the surface charge of the oil droplets, especially when using ionic surfactants.[9] Significant deviations from the optimal pH range, typically 5 to 7 for many cosmetic and pharmaceutical formulations, can impair the performance of emulsifiers and other stabilizing agents, leading to instability.[3]

Q5: How can polymers enhance the long-term stability of an emulsion?

A5: Polymers can significantly improve emulsion stability through several mechanisms. They can act as primary emulsifiers, forming structured interfacial films that prevent droplet coalescence.[10] More commonly, they are used as rheology modifiers to increase the viscosity of the continuous phase.[10][11] This increased viscosity slows down the movement of droplets, thereby hindering gravitational separation (creaming/sedimentation) and reducing the frequency of droplet collisions that can lead to coalescence.[7][11] This is a form of steric stabilization.[12]

Troubleshooting Guide

Issue 1: Phase Separation (Creaming or Sedimentation)

Question: My emulsion with this compound is separating into a distinct cream-like layer at the top (creaming) or a dense layer at the bottom (sedimentation). What is causing this and how can I fix it?

Answer: This is a common form of instability driven by the density difference between the oil and water phases. It is often a precursor to irreversible coalescence.[7]

Possible Causes and Solutions:

  • Insufficient Viscosity of the Continuous Phase: A low-viscosity external phase allows droplets to move freely under gravity.

    • Solution: Increase the viscosity of the continuous (aqueous) phase by adding a thickening agent or rheology modifier, such as a carbomer, xanthan gum, or other suitable polymer.[7][11]

  • Large Droplet Size: Larger droplets have a greater tendency to cream or sediment due to gravitational forces.[3]

    • Solution: Reduce the droplet size by increasing the homogenization energy. This can be achieved by using higher speeds, longer processing times with a high-shear mixer, or employing a high-pressure homogenizer.[7]

  • High Concentration of the Dispersed Phase: A high oil load increases the probability of droplet interactions and subsequent creaming.[3]

    • Solution: Evaluate if the oil phase concentration can be reduced. If not, focus on optimizing other factors like viscosity and droplet size. Increasing the oil phase concentration can sometimes decrease creaming, but this is highly dependent on the formulation.[13]

  • Incorrect Emulsifier Selection or Concentration: The emulsifier system may not be providing adequate stabilization.

    • Solution: Ensure your emulsifier system has an HLB value of approximately 11 for an O/W emulsion.[3][7] Consider increasing the emulsifier concentration incrementally.[3]

Issue 2: Coalescence and Breaking

Question: The oil droplets in my emulsion are merging, leading to a visible, irreversible oil layer. Why is this happening and what can be done?

Answer: Coalescence is the process where droplets merge to form larger ones, leading to a complete and irreversible breakdown of the emulsion.[7]

Possible Causes and Solutions:

  • Insufficient Emulsifier Amount or Inadequate Film Strength: The amount of emulsifier may be too low to adequately cover the surface of all oil droplets, or the interfacial film it creates is not robust enough.

    • Solution: Gradually increase the concentration of your primary emulsifier.[3] Using a combination of emulsifiers, such as a polymeric and a non-polymeric type, can create a more resilient interfacial film.[14]

  • Incompatible Ingredients: Certain components, like electrolytes or some active ingredients, can disrupt the stability of the emulsifier film.[3]

    • Solution: Evaluate the compatibility of all ingredients. Consider adding potentially problematic ingredients at a different stage of the process or using an encapsulated form. In some cases, electrolytes like Magnesium Sulfate can improve the stability of W/O emulsions but may be detrimental to O/W systems.[14]

  • Improper Processing Temperature: If the oil and water phases are not at a suitable and uniform temperature during emulsification, a stable interfacial film may not form.[3]

    • Solution: Ensure both phases are heated to the same temperature, typically above the melting point of any solid components, before emulsification.[3] A controlled cooling process, sometimes with a holding period, can also enhance stability.[15][16]

  • pH Imbalance: An inappropriate pH can deactivate certain emulsifiers.

    • Solution: Measure and adjust the pH of the final emulsion to be within the optimal range for your emulsifier system, generally between 5 and 7.[3]

Issue 3: Increase in Droplet Size Over Time

Question: I've observed that the average particle size of my emulsion increases during storage, even without visible separation. What is the cause?

Answer: A gradual increase in droplet size is a key indicator of long-term instability.[5] This is typically due to Ostwald ripening or slow coalescence.

Possible Causes and Solutions:

  • Ostwald Ripening: This phenomenon occurs when the oil has some minor solubility in the continuous phase, allowing material from smaller droplets to diffuse and deposit onto larger ones.[8]

    • Solution: While this compound has very low water solubility, this effect can be minimized by creating a monodisperse droplet size distribution (i.e., droplets of a uniform size) through optimized homogenization. Using a co-emulsifier or a lipid that is insoluble in the continuous phase can also help mitigate this effect.[7]

  • Slow Coalescence: A weak interfacial film may allow droplets to merge slowly over time.

    • Solution: Re-evaluate the emulsifier system. A combination of surfactants or the addition of a polymeric stabilizer can create a more robust steric barrier around the droplets, preventing them from merging.[12][17]

Issue 4: Inconsistent Results Between Batches

Question: Why do I see significant batch-to-batch variability in my emulsion's stability?

Answer: Inconsistency often points to a lack of control over critical process parameters.

Possible Causes and Solutions:

  • Variation in Process Parameters: Minor differences in homogenization speed, duration, temperature, or cooling rate can lead to different droplet size distributions and stability profiles.[15][18]

    • Solution: Standardize all manufacturing process parameters. Implement a strict protocol for heating temperatures, mixing speeds and times, and the rate of cooling.[15]

  • Order of Ingredient Addition: The sequence in which components are added can affect their interaction and the final emulsion structure.

    • Solution: Establish and maintain a consistent order of addition for all ingredients. For example, gums used as thickeners should be properly dispersed in the water phase before heating and emulsification.[19]

Data Presentation

Table 1: Troubleshooting Summary - Key Parameters and Recommended Actions

ParameterCommon IssueRecommended Action / Starting Point
Emulsifier HLB Phase separationTarget an HLB of ~11 for O/W emulsions.[3][7]
Emulsifier Conc. Coalescence, FlocculationIncrease concentration incrementally. Start with a 1:5 emulsifier-to-oil ratio and optimize.[3]
Viscosity Modifier Creaming, SedimentationAdd a polymer (e.g., 0.2-0.5% carbomer or 0.3-1.0% xanthan gum) to the aqueous phase.
Homogenization Large droplet sizeIncrease shear rate or duration. For high-shear mixers, start at 5,000-10,000 rpm for 5-10 minutes.[20]
Process Temperature Poor emulsificationHeat oil and water phases to the same temperature (e.g., 70-75°C) before mixing.[3][19]
pH of Aqueous Phase Emulsifier inactivationAdjust final pH to a range of 5-7.[3]
Oil Phase Conc. CreamingHigh concentrations (>15-20%) can increase instability; optimization is required.[13][15][16]

Experimental Protocols

Protocol 1: Preparation of a this compound O/W Emulsion via High-Shear Homogenization
  • Phase Preparation:

    • Oil Phase: Accurately weigh the this compound and any oil-soluble components (e.g., low HLB co-emulsifier like Sorbitan Monooleate). Heat to 75°C in a water bath.[20]

    • Aqueous Phase: In a separate vessel, accurately weigh deionized water and any water-soluble components (e.g., high HLB emulsifier like Polysorbate 80, viscosity modifiers, humectants). If using a gum like xanthan, disperse it in the water at room temperature with vigorous stirring before heating to prevent clumping.[19] Heat the aqueous phase to 75°C.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear homogenizer (e.g., Ultra-Turrax) at a moderate speed.[20]

    • Once all the oil has been added, increase the homogenization speed to 5,000-10,000 rpm and continue for 5-10 minutes to form a fine, coarse emulsion.[20]

  • Cooling:

    • Transfer the emulsion to a vessel with a paddle or anchor stirrer and begin cooling to room temperature with gentle agitation. Rapid cooling without stirring can sometimes lead to instability.

  • Final Additions:

    • Once the emulsion has cooled below 40°C, add any temperature-sensitive ingredients (e.g., preservatives, active ingredients).

    • Adjust the final pH as needed using a suitable acid or base.

Protocol 2: Droplet Size and Zeta Potential Analysis
  • Objective: To determine the droplet size distribution and surface charge, which are critical indicators of stability.[5][8]

  • Instrumentation: A dynamic light scattering (DLS) instrument with an integrated electrophoretic light scattering (ELS) module for zeta potential.

  • Methodology:

    • Sample Preparation: Gently agitate the emulsion to ensure homogeneity. Prepare a dilute dispersion of the emulsion in deionized water (for O/W emulsions). The dilution factor must be optimized to achieve an obscuration or count rate within the instrument's recommended range to avoid multiple scattering effects.[3]

    • Instrument Setup: Ensure the instrument is clean and calibrated. Select the appropriate optical model (e.g., Mie theory), which requires inputting the refractive indices of the dispersed phase (this compound) and the continuous phase (water).

    • Measurement: Perform the measurement according to the instrument's standard operating procedure. For stability studies, repeat this measurement at specified time intervals (e.g., T=0, 1 week, 1 month) for samples stored under controlled conditions.

    • Data Analysis: A stable emulsion will show a narrow and consistent droplet size distribution over time. A zeta potential greater than |30| mV generally indicates good electrostatic stability.[20]

Protocol 3: Accelerated Stability Testing via Centrifugation
  • Objective: To quickly predict long-term stability against gravitational separation.[5]

  • Methodology:

    • Place a known volume (e.g., 10 mL) of the emulsion into a graduated centrifuge tube.

    • Centrifuge the sample at a specified speed (e.g., 3000-5000 rpm) for a defined period (e.g., 30 minutes).[5][7]

    • After centrifugation, visually inspect the sample for any signs of phase separation, creaming, or sedimentation.

    • Data Analysis: Quantify instability by calculating the Creaming Index (CI): CI (%) = (Height of Cream Layer / Total Height of Emulsion) x 100[5]

    • A lower CI indicates better stability. A stable emulsion should show no visible separation.[7]

Visualizations

Troubleshooting_Workflow start_node start_node issue_node issue_node analysis_node analysis_node solution_node solution_node start Emulsion Instability Observed issue_type Identify Instability Type start->issue_type creaming Creaming / Sedimentation issue_type->creaming Phase Separation coalescence Coalescence / Breaking issue_type->coalescence Droplet Merging size_increase Droplet Size Increase issue_type->size_increase Gradual Change analysis_creaming Analyze Causes: - Low Viscosity? - Large Droplets? - High Oil Phase %? creaming->analysis_creaming analysis_coalescence Analyze Causes: - Insufficient Emulsifier? - Wrong HLB? - pH Imbalance? - Temp Issues? coalescence->analysis_coalescence analysis_size Analyze Causes: - Ostwald Ripening? - Weak Interfacial Film? size_increase->analysis_size solution_creaming Implement Solutions: - Add Rheology Modifier - Increase Homogenization - Optimize Phase Ratio analysis_creaming->solution_creaming stable Stable Emulsion solution_creaming->stable solution_coalescence Implement Solutions: - Increase/Optimize Emulsifier - Check HLB (~11) - Adjust pH (5-7) - Control Process Temp analysis_coalescence->solution_coalescence solution_coalescence->stable solution_size Implement Solutions: - Optimize Homogenization - Use Polymeric Stabilizer analysis_size->solution_size solution_size->stable

Caption: Troubleshooting workflow for common emulsion instability issues.

Destabilization_Pathways emulsion Thermodynamically Unstable Emulsion flocculation Flocculation (Reversible Aggregation) emulsion->flocculation creaming Creaming / Sedimentation (Gravitational Separation) emulsion->creaming ostwald Ostwald Ripening (Molecular Diffusion) emulsion->ostwald coalescence Coalescence (Droplet Fusion) flocculation->coalescence can lead to creaming->coalescence can lead to breaking Phase Separation (Breaking) coalescence->breaking ostwald->coalescence accelerates

Caption: Key pathways of emulsion destabilization, from initial state to final separation.

Experimental_Workflow formulation 1. Emulsion Formulation & Preparation analysis 2. Initial Characterization (T=0) formulation->analysis stability 3. Stability Testing (Storage at controlled conditions) analysis->stability sub_analysis • Macroscopic/Microscopic View • Droplet Size & Zeta Potential • Rheology analysis->sub_analysis final_eval 4. Final Evaluation stability->final_eval sub_stability • Accelerated Testing (Centrifuge, Temp Cycles) • Long-Term Monitoring (at timed intervals) stability->sub_stability conclusion 5. Stability Assessment final_eval->conclusion

Caption: A typical experimental workflow for assessing emulsion stability.

References

Validation & Comparative

A Comparative Guide to Purity Validation of 2-Ethylhexyl Oleate: A Focus on GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity validation of 2-Ethylhexyl oleate. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate method for their specific needs. This compound, a branched mono-saturated fatty acid ester, is utilized in various applications, including as an emollient in cosmetics, a lubricant, and a solvent.[1][2] Its purity is a critical quality attribute that can impact its performance and safety.

Comparison of Analytical Techniques for Purity Assessment

The purity of this compound can be assessed using several analytical techniques. While GC-MS is a powerful and widely used method, other techniques offer complementary information. A comparative summary is presented in Table 1.

Table 1: Comparison of Analytical Methods for this compound Purity Validation

Technique Principle Information Provided Advantages Limitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile and semi-volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based identification.Purity of this compound, identification and quantification of volatile and semi-volatile impurities (e.g., residual reactants, side-products).High sensitivity and specificity, allows for definitive identification of unknown impurities, quantitative analysis.Requires derivatization for non-volatile impurities, potential for thermal degradation of labile compounds.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their affinity to a stationary phase and solubility in a mobile phase.Purity of this compound, quantification of non-volatile impurities and thermally labile compounds.Suitable for non-volatile and thermally sensitive compounds, various detection methods available (UV, RI, ELSD).May have lower resolution for some volatile impurities compared to GC, requires suitable chromophores for UV detection.
Fourier-Transform Infrared Spectroscopy (FTIR) Measures the absorption of infrared radiation by the sample, providing information about its functional groups.Confirms the identity of the ester functional group, can detect the presence of hydroxyl (from unreacted alcohol) and carboxylic acid (from unreacted fatty acid) functional groups.Rapid, non-destructive, provides structural information.Not suitable for quantifying low levels of impurities, provides an overall fingerprint rather than separation of individual components.
Titration (Acid Value) A chemical method to determine the amount of free carboxylic acids.Quantifies the amount of residual oleic acid.Simple, inexpensive, provides a direct measure of acidic impurities.Non-specific (measures all acidic components), not suitable for identifying other types of impurities.
Titration (Saponification Value) A chemical method to measure the amount of ester.Provides an indication of the overall ester content.Well-established method for esters.Indirect measure of purity, can be affected by the presence of other saponifiable materials.

Experimental Protocol: GC-MS Analysis of this compound

This section details a standard protocol for the purity validation of this compound using GC-MS.

1. Sample Preparation

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent such as hexane or heptane and make up to the mark.[3]

  • An internal standard (e.g., methyl heptadecanoate) can be added for precise quantification.[3]

  • Perform a serial dilution to obtain a working concentration suitable for GC-MS analysis (e.g., 100 µg/mL).

2. GC-MS Instrumentation and Parameters

A typical GC-MS system equipped with a capillary column is used. The following parameters can be considered as a starting point and should be optimized as needed.

Table 2: GC-MS Instrumental Parameters

Parameter Setting
Gas Chromatograph
- Column5% Phenyl Methyl Siloxane (or similar non-polar column), 30 m x 0.25 mm ID x 0.25 µm film thickness
- Carrier GasHelium or Hydrogen[4]
- Flow Rate1.0 mL/min (constant flow)
- Inlet Temperature250 °C
- Injection Volume1 µL
- Split Ratio50:1 (can be adjusted based on concentration)
- Oven ProgramInitial temperature 150 °C, hold for 1 min, ramp at 10 °C/min to 300 °C, hold for 10 min
Mass Spectrometer
- Ionization ModeElectron Ionization (EI)
- Ionization Energy70 eV
- Source Temperature230 °C
- Quadrupole Temperature150 °C
- Mass Rangem/z 40-500
- Scan ModeFull Scan for impurity identification, Selected Ion Monitoring (SIM) for quantification of known impurities

3. Data Analysis

  • Purity Calculation: The purity of this compound is typically determined by area normalization. The peak area of this compound is divided by the total area of all peaks in the chromatogram and expressed as a percentage.

  • Impurity Identification: Unknown peaks are identified by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantification of Impurities: The concentration of identified impurities can be determined using a calibration curve prepared with certified reference standards.

Potential Impurities in this compound

Based on its synthesis from oleic acid and 2-ethylhexanol, the following are potential impurities that can be detected by GC-MS:

  • Unreacted Starting Materials: Oleic acid and 2-Ethylhexanol.

  • Side-Products: Isomers of oleic acid, other esters formed from impurities in the starting materials.

  • Degradation Products: Oxidation products such as epoxidized this compound.[5]

Visualizing the Workflow and Method Comparison

To better illustrate the experimental and logical processes, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh this compound Sample dissolve Dissolve in Hexane/Heptane start->dissolve dilute Perform Serial Dilution dissolve->dilute inject Inject Sample into GC-MS dilute->inject separate Separation in GC Column inject->separate detect Detection and Ionization in MS separate->detect chromatogram Generate Total Ion Chromatogram detect->chromatogram identify Identify Peaks (Library Search) chromatogram->identify quantify Quantify Purity and Impurities identify->quantify

Caption: GC-MS analytical workflow for this compound purity validation.

Method_Comparison cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Method cluster_titration Titrimetric Methods GCMS GC-MS center Purity Validation of This compound GCMS->center Identifies & Quantifies Volatile Impurities HPLC HPLC HPLC->center Quantifies Non-Volatile & Labile Impurities FTIR FTIR FTIR->center Confirms Functional Groups AcidValue Acid Value Titration AcidValue->center Quantifies Free Fatty Acids SapValue Saponification Value Titration SapValue->center Measures Total Ester Content

Caption: Comparison of analytical methods for this compound purity.

References

Comparative study of 2-Ethylhexyl oleate and cetyl oleate as emollients

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 2-Ethylhexyl Oleate and Cetyl Oleate as Emollients

Introduction

Emollients are fundamental components in topical formulations, playing a critical role in skin hydration, texture, and overall sensory experience. They function primarily by forming a lipidic film on the skin's surface, which helps to reduce transepidermal water loss (TEWL) and maintain skin barrier integrity.[1][2] The selection of an emollient is a crucial step in drug development and cosmetic formulation, as its physicochemical properties directly influence the stability, efficacy, and consumer acceptance of the final product.

This guide provides a comparative analysis of two commonly used oleate esters: this compound and Cetyl Oleate. This compound is a branched-chain ester, while cetyl oleate is a straight-chain ester.[3][4] This structural difference is a key determinant of their distinct performance characteristics. While direct head-to-head clinical studies are limited, this document synthesizes available data on their individual properties to offer a comparative perspective for researchers, scientists, and formulation professionals.

Physicochemical Properties

The molecular structure of an emollient dictates its physical properties, such as viscosity, melting point, and spreading characteristics. This compound's branched structure results in a lower melting point, rendering it a clear liquid at room temperature.[3][5] In contrast, the linear structure of cetyl oleate allows for more efficient molecular packing, resulting in a higher melting point and a waxy solid appearance at room temperature.[4][6]

PropertyThis compoundCetyl Oleate
Synonyms Ethylhexyl Oleate, Oleic acid 2-ethylhexyl ester[7][8]Hexadecyl Oleate, Palmityl Oleate[4][6]
CAS Number 26399-02-0[7][9]22393-86-8[6]
Molecular Formula C₂₆H₅₀O₂[3][7]C₃₄H₆₆O₂[6][10]
Molecular Weight 394.7 g/mol [3][8]506.9 g/mol [6][10]
Physical State Clear Liquid[3][5]Waxy Solid / Liquid (temp. dependent)[4]
Melting Point ~ -20 °C[3][11]~ 25.5 °C[6]
Boiling Point > 300 °C (decomposition possible)[11]566.6 °C (estimated)[6][12]
Density ~ 0.867 g/cm³[7][11]~ 0.863 g/mL[6]
log Kow (XLogP3) 10.7[3][11]15.3[10]
Solubility in Water < 1 mg/L[11]4.724e-011 mg/L (estimated)[12]

Performance and Sensory Profile Comparison

The performance of an emollient is evaluated based on its ability to improve skin hydration, strengthen the skin barrier, and provide a desirable sensory experience. The structural differences between the branched-chain this compound and the linear-chain cetyl oleate lead to distinct functional and sensory profiles.

Performance AttributeThis compound (Inferred)Cetyl Oleate (Inferred)Key Differences & Rationale
Spreadability HighMedium to LowThe branched structure of this compound reduces intermolecular friction, allowing it to spread more easily and evenly across the skin.
Feel / Texture Lightweight, non-greasy, silky[13]Richer, more substantive, waxyLinear esters like cetyl oleate tend to form more substantial films, contributing to a heavier, more occlusive feel favored in night creams or barrier repair products.
Absorption Speed FastSlowThe lower viscosity and higher spreadability of this compound generally correlate with a perception of faster absorption and a drier after-feel.
Occlusivity Low to MediumMedium to HighThe linear alkyl chain of cetyl oleate allows for a more ordered and compact film on the skin, providing a more effective barrier to water loss compared to the less-ordered film of a branched ester.
Skin Hydration GoodExcellentBoth esters reduce TEWL, thereby increasing skin hydration.[1] Cetyl oleate's higher occlusivity is expected to provide a more pronounced and sustained hydrating effect.
Residue/Tackiness LowMediumBranched-chain esters are known for their "dry emollience," leaving minimal tacky residue. The richer film of cetyl oleate may be perceived as slightly more residual.

Safety and Toxicology Summary

Both this compound and Cetyl Oleate are considered safe for use in cosmetic applications when formulated to be non-irritating.[8][14] Toxicological data indicates a low potential for acute toxicity, skin irritation, and sensitization for both compounds.

Safety ParameterThis compoundCetyl Oleate
Acute Oral Toxicity LD50 > 2000 mg/kg (mouse)[15]Generally recognized as safe; low acute toxicity expected for alkyl esters.
Skin Irritation Non-irritating to slight, reversible irritation in rabbits.[15][16] No reactions in human studies.[15]Considered safe for use in cosmetics; must be formulated to be non-irritating.[10][14]
Eye Irritation Non-irritating in animal studies.[16]Low toxicity and generally recognized as safe.[4]
Skin Sensitization Not anticipated to be a skin sensitizer.[15]Not expected to be a sensitizer.
Genotoxicity Not considered to be genotoxic based on in vitro assays.[15][16]No structural alerts; alkyl esters are generally not expected to be genotoxic.[14]

Experimental Protocols

Objective comparison of emollient performance relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key in-vivo assessments.

Protocol 1: Skin Hydration Assessment (Corneometry)
  • Objective: To quantify the effect of the emollient on the hydration level of the stratum corneum.

  • Apparatus: Corneometer® (e.g., CM 825, Courage + Khazaka).

  • Study Design: A randomized, controlled, single-blind, intra-subject comparison.

  • Participants: A panel of at least 20 healthy volunteers with normal to dry skin on their volar forearms.

  • Methodology:

    • Acclimatization: Subjects rest for 20-30 minutes in a temperature and humidity-controlled room (e.g., 21±1°C, 50±5% RH).[17]

    • Baseline Measurement: Three baseline corneometer readings are taken from designated 2x2 cm test sites on each volar forearm.

    • Product Application: A standardized amount (e.g., 2 mg/cm²) of each test formulation (one with this compound, one with Cetyl Oleate, and a control/untreated site) is applied to the assigned sites.[18]

    • Post-Application Measurements: Corneometer readings are repeated at specified time points (e.g., 1, 2, 4, 8, and 24 hours) after application.[17][19]

    • Data Analysis: The change in skin hydration from baseline is calculated for each time point. Statistical analysis (e.g., ANOVA or t-test) is used to compare the performance of the two emollients against each other and the control.

Protocol 2: Transepidermal Water Loss (TEWL) Measurement
  • Objective: To assess the emollient's effect on the skin's barrier function by measuring the rate of water evaporation from the skin surface.

  • Apparatus: Tewameter® or VapoMeter®.

  • Study Design: Follows the same design as the skin hydration study.

  • Methodology:

    • Acclimatization & Baseline: Performed under the same controlled conditions as corneometry. A baseline TEWL measurement is taken at each test site.

    • Product Application: The same standardized application procedure is followed.

    • Post-Application Measurements: TEWL is measured at the same time points (1, 2, 4, 8, 24 hours). The probe is held gently on the skin until a stable reading is obtained.[17][20]

    • Data Analysis: The reduction in TEWL from baseline indicates an improvement in skin barrier function. The percentage change is calculated and statistically compared between the test sites. A lower TEWL value signifies better occlusivity and barrier enhancement.[20]

Protocol 3: Sensory Profile Analysis
  • Objective: To quantify and compare the sensory characteristics of formulations containing the two emollients.

  • Panel: A panel of 10-15 trained sensory assessors.

  • Methodology:

    • Sample Preparation: Formulations (e.g., simple oil-in-water emulsions) are prepared, identical in composition except for the emollient, and coded to blind the panelists.

    • Evaluation Procedure: A standardized quantity of each product is applied to the volar forearm. Panelists evaluate the product during pickup, rub-out, and after-feel phases.

    • Attribute Assessment: Panelists rate predefined sensory attributes (e.g., spreadability, gloss, slip, absorption speed, tackiness, greasiness, softness) on a labeled magnitude scale (e.g., 0-10).[21]

    • Data Analysis: Mean scores for each attribute are calculated. Statistical analysis (e.g., ANOVA) is used to identify significant differences in the sensory profiles of the two formulations. The results are often visualized using a spider web (radar) chart.

Visualizations

Structural and Functional Relationship

The chemical structure of an ester, specifically the nature of its alcohol and fatty acid chains, directly influences its physical properties and, consequently, its function as an emollient.

G cluster_0 Structural Features cluster_1 Physicochemical Properties cluster_2 Sensory & Performance Outcome struct1 This compound (Branched Alcohol Chain) prop1 Lower Melting Point Lower Viscosity Disordered Molecular Packing struct1->prop1 struct2 Cetyl Oleate (Linear Alcohol Chain) prop2 Higher Melting Point Higher Viscosity Ordered Molecular Packing struct2->prop2 perf1 High Spreadability Light, Non-Greasy Feel Fast Absorption Lower Occlusivity prop1->perf1 perf2 Lower Spreadability Rich, Waxy Feel Slower Absorption Higher Occlusivity prop2->perf2

Caption: Logical flow from molecular structure to performance.

Experimental Workflow for Emollient Efficacy Testing

A typical clinical study to evaluate emollient performance follows a structured workflow to ensure data integrity and validity.

G cluster_workflow In-Vivo Emollient Testing Workflow A Subject Recruitment (Inclusion/Exclusion Criteria) B Acclimatization (Controlled Environment) A->B C Baseline Measurements (Corneometry, TEWL) B->C D Randomized Product Application (Standardized Dose, 2mg/cm²) C->D E Post-Application Measurements (Time points: 1h, 2h, 4h, 8h, 24h) D->E F Data Collection & Blinding E->F G Statistical Analysis (Comparison vs Baseline & Control) F->G H Results Interpretation & Reporting G->H

Caption: Standard workflow for clinical emollient studies.

Conclusion

This compound and Cetyl Oleate, while both derived from oleic acid, offer distinct advantages for formulators based on their molecular structures.

  • This compound is an excellent choice for formulations where a light, non-greasy feel, rapid absorption, and elegant texture are paramount. Its high spreadability makes it ideal for daily wear lotions, sunscreens, and makeup products where a minimal sensory impact is desired.[13]

  • Cetyl Oleate is better suited for products requiring a richer, more substantive feel and enhanced occlusivity. Its waxy nature contributes to the viscosity and structure of a formulation, making it a valuable ingredient for night creams, barrier repair creams, and treatments for very dry or compromised skin.[4][22]

The selection between these two emollients should be guided by the specific performance and sensory goals of the final product. By understanding the relationship between their chemical structures and functional properties, researchers can make informed decisions to optimize their topical formulations.

References

A Comparative Performance Evaluation of 2-Ethylhexyl Oleate and Mineral Oil in Lubrication Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the selection of lubricants for various industrial and specialized applications, a thorough understanding of their performance characteristics is paramount. This guide provides an objective comparison of 2-Ethylhexyl oleate, a bio-based synthetic ester, and traditional mineral oil. The evaluation focuses on key performance metrics including lubricity, viscosity, thermal stability, and biodegradability, supported by experimental data and standardized testing protocols.

Data Presentation: A Quantitative Comparison

The following table summarizes the key performance indicators for this compound and a representative mineral oil. It is important to note that the properties of mineral oil can vary significantly depending on its source, refinement process, and the presence of additives.

Performance MetricThis compoundMineral OilTest Method
Lubricity
Wear Scar Diameter (mm)Good lubricity reported, specific data not availableVaries widely (e.g., ~0.5 mm or higher)ASTM D4172
Weld Point (kgf)Good lubricity reported, specific data not availableVaries widely (e.g., 100 - 200 kgf)ASTM D2783
Viscosity
Kinematic Viscosity @ 40°C (cSt)7.0 - 9.0[1]> 3.0 (Varies significantly by grade)[2]ASTM D445[3][4][5]
Kinematic Viscosity @ 100°C (cSt)~2.7[6]Varies by gradeASTM D445[3][4][5]
Viscosity Index≥ 180[6]Typically 90 - 105 (without VI improvers)ASTM D2270
Thermal Stability
Flash Point (°C)≥ 180[6]Varies (e.g., 150 - 260°C)ASTM D92
Pour Point (°C)≤ -30[1]Varies (e.g., -15 to -6°C)ASTM D97
Onset of Thermal Degradation (°C)~406.66[7]Varies (Decomposition can start ~200°C)[8][9]Thermogravimetric Analysis (TGA)
Biodegradability
Aerobic Aquatic BiodegradationHighly biodegradable[1]15 - 40% in 28 days[10][11]OECD 301B / ASTM D5864[10][12][13]

Experimental Protocols: Methodologies for Key Experiments

A brief description of the standard experimental protocols used to determine the performance data presented above is provided below.

Lubricity: Four-Ball Wear and Extreme Pressure Tests

The lubricity of a substance, its ability to reduce friction and wear, is often evaluated using a four-ball tester.

  • ASTM D4172 - Wear Preventive Characteristics: This test assesses the anti-wear properties of a lubricant. A steel ball is rotated against three stationary, lubricated steel balls under a specified load, speed, and temperature for a set duration. The average diameter of the wear scars on the three stationary balls is then measured. A smaller wear scar diameter indicates better wear protection.[14][15][16]

  • ASTM D2783 - Extreme-Pressure Properties: This method determines the load-carrying capacity of a lubricant. The load is incrementally increased on the rotating ball until welding or seizure of the balls occurs. The "weld point" is the lowest load at which this happens, indicating the lubricant's performance under extreme pressure.[16][17][18][19]

Viscosity: Kinematic Viscosity and Viscosity Index

Viscosity is a measure of a fluid's resistance to flow and is a critical property for lubricants.

  • ASTM D445 - Kinematic Viscosity: This is the most common method for determining the kinematic viscosity of lubricants.[3][4][5] It involves measuring the time it takes for a specific volume of the lubricant to flow under gravity through a calibrated capillary viscometer at a controlled temperature (typically 40°C and 100°C).[3][4][5]

  • ASTM D2270 - Viscosity Index (VI): The VI is an empirical, unitless number that indicates the effect of temperature changes on the viscosity of the oil. A higher VI signifies a smaller change in viscosity with temperature. It is calculated from the kinematic viscosities at 40°C and 100°C.

Thermal Stability: Thermogravimetric Analysis (TGA)

The thermal stability of a lubricant is its ability to resist decomposition at high temperatures.

  • Thermogravimetric Analysis (TGA): TGA is a technique where the mass of a sample is measured over time as the temperature changes.[20][21] This method is used to determine the temperatures at which the lubricant begins to decompose and the rate of decomposition. The "onset of thermal degradation" is the temperature at which significant mass loss begins.[20][22]

Biodegradability: Aerobic Aquatic Biodegradation

Biodegradability is a crucial factor for environmentally sensitive applications.

  • OECD 301B (CO2 Evolution Test) / ASTM D5864: These are standard tests for determining the aerobic aquatic biodegradability of lubricants.[10][12][13] The lubricant is exposed to an inoculum of microorganisms in an aqueous medium for 28 days. The amount of carbon dioxide produced by the microbial respiration is measured and expressed as a percentage of the theoretical maximum CO2 that could be produced from the complete oxidation of the test substance.[12][13] A high percentage of CO2 evolution indicates that the lubricant is readily biodegradable.[10][11]

Visualization of the Evaluation Process

The following diagram illustrates the logical workflow for the performance evaluation of a lubricant, from initial sample preparation to the final comparative analysis.

Lubricant_Evaluation_Workflow cluster_samples Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Sample1 This compound Lubricity Lubricity (ASTM D4172/D2783) Sample1->Lubricity Viscosity Viscosity (ASTM D445/D2270) Sample1->Viscosity Thermal_Stability Thermal Stability (TGA) Sample1->Thermal_Stability Biodegradability Biodegradability (OECD 301B) Sample1->Biodegradability Sample2 Mineral Oil Sample2->Lubricity Sample2->Viscosity Sample2->Thermal_Stability Sample2->Biodegradability Data_Table Quantitative Data Table Lubricity->Data_Table Viscosity->Data_Table Thermal_Stability->Data_Table Biodegradability->Data_Table Comparison Comparative Analysis Data_Table->Comparison

References

A Comparative Guide to the Rheological Properties of Ethyl Oleate, Isopropyl Oleate, and Glyceryl Oleate for Researchers and Formulation Scientists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Oleate esters, derived from oleic acid, are pivotal in the development of pharmaceutical and cosmetic formulations, serving as emollients, solvents, and penetration enhancers. Their rheological properties—how they flow and deform—are critical to the stability, texture, and application of the final product. This guide provides an objective comparison of the rheological characteristics of three commonly used oleate esters: ethyl oleate, isopropyl oleate, and glyceryl oleate, supported by available experimental data. Understanding these differences is essential for researchers, scientists, and drug development professionals in selecting the optimal excipient for their specific formulation needs.

Comparative Rheological Data

The following table summarizes the available quantitative data on the viscosity of ethyl oleate, isopropyl oleate, and glyceryl oleate. It is important to note that the data has been compiled from various sources and measured under different conditions, which should be taken into consideration when making direct comparisons.

Oleate EsterChemical StructureViscosity MeasurementTemperature (°C)Viscosity (mPa·s or cSt)Source
Ethyl Oleate CH₃(CH₂)₇CH=CH(CH₂)₇COOCH₂CH₃Dynamic Viscosity253.9 mPa·sN/A
Kinematic Viscosity254.6 cStN/A
Kinematic Viscosity273.15 K (-0.15°C)~15 cSt
Kinematic Viscosity293.15 K (20°C)~8 cSt
Kinematic Viscosity313.15 K (40°C)~5 cSt
Kinematic Viscosity333.15 K (60°C)~3 cSt
Isopropyl Oleate CH₃(CH₂)₇CH=CH(CH₂)₇COOCH(CH₃)₂Kinematic Viscosity406.3 cStN/A
Kinematic Viscosity1002.1 cStN/A
Glyceryl Oleate C₂₁H₄₀O₄ (Monoolein)Qualitative AssessmentN/ATends to form stronger, more solid-like gels compared to other oleate esters, especially when combined with structuring agents like ethylcellulose. Its viscosity is highly dependent on the formulation.[1]

Experimental Protocols

Accurate and reproducible rheological measurements are fundamental to comparing different oleate esters. Below are detailed methodologies for two key experimental techniques used to characterize these materials.

Rotational Viscometry for Dynamic Viscosity Measurement

This method determines the resistance of a fluid to flow by measuring the torque required to rotate a spindle immersed in the sample at a constant speed.

Materials and Equipment:

  • Rotational Viscometer (e.g., Brookfield-type)

  • Appropriate spindle set (cone-plate or concentric cylinder geometry is often suitable for low-viscosity oils)

  • Temperature-controlled sample holder or water bath

  • Calibrated thermometer

  • Oleate ester sample

  • Beakers and cleaning solvents (e.g., isopropanol, acetone)

Step-by-Step Procedure: [2]

  • Sample Preparation: Place a sufficient volume of the oleate ester into a clean, dry beaker. Equilibrate the sample to the desired measurement temperature using a temperature-controlled bath for at least 30 minutes to ensure thermal stability.

  • Viscometer Setup: Select the appropriate spindle and rotational speed based on the expected viscosity of the sample. For low-viscosity esters, a smaller spindle and higher rotational speed are generally used. Attach the spindle to the viscometer and ensure the instrument is level.

  • Calibration Check: If required, perform a calibration check using a certified viscosity standard to verify the instrument's accuracy.

  • Measurement: Carefully immerse the spindle into the oleate ester sample up to the designated immersion mark, avoiding the introduction of air bubbles. Start the viscometer motor and allow the reading to stabilize. This may take a few moments.

  • Data Recording: Record the viscosity reading in millipascal-seconds (mPa·s) or centipoise (cP), along with the corresponding temperature, spindle type, and rotational speed.

  • Cleaning: Thoroughly clean the spindle and sample container with appropriate solvents and ensure they are completely dry before the next measurement.

Oscillatory Shear Rheology for Viscoelastic Properties

This technique provides information on the elastic (storage modulus, G') and viscous (loss modulus, G'') properties of a material by applying a small, oscillating stress or strain. This is particularly useful for characterizing structured fluids and gels.

Materials and Equipment:

  • Controlled-stress or controlled-strain rheometer

  • Parallel plate or cone-plate geometry

  • Temperature-controlled stage

  • Oleate ester sample or oleogel formulation

Step-by-Step Procedure: [3]

  • Sample Loading: Carefully place an adequate amount of the sample onto the lower plate of the rheometer. Lower the upper geometry to the desired gap setting, ensuring the sample fills the gap completely without overflowing. Trim any excess sample from the edges.

  • Temperature Equilibration: Allow the sample to equilibrate at the target temperature for a sufficient time to ensure thermal uniformity.

  • Amplitude Sweep (Strain or Stress Sweep): To determine the linear viscoelastic region (LVR), perform an amplitude sweep at a constant frequency (e.g., 1 Hz). In the LVR, G' and G'' are independent of the applied strain or stress. This step is crucial for ensuring that subsequent frequency sweeps are conducted under non-destructive conditions.[3]

  • Frequency Sweep: Within the determined LVR, perform a frequency sweep at a constant strain or stress. This involves applying a range of frequencies (e.g., 0.1 to 100 rad/s) and measuring the corresponding G' and G''.

  • Data Analysis: Plot the storage modulus (G') and loss modulus (G'') as a function of frequency. The relative magnitudes of G' and G'' indicate whether the material is predominantly elastic (solid-like) or viscous (liquid-like) at a given frequency.

Visualizations

Experimental Workflow for Rheological Analysis

experimental_workflow cluster_prep Sample Preparation cluster_measurement Rheological Measurement cluster_analysis Data Analysis cluster_output Output sample Oleate Ester Sample temp_equil Temperature Equilibration sample->temp_equil rot_visc Rotational Viscometry temp_equil->rot_visc osc_rheo Oscillatory Rheology temp_equil->osc_rheo visc_data Viscosity vs. Shear Rate/Temp rot_visc->visc_data viscoelastic_data G', G'' vs. Frequency osc_rheo->viscoelastic_data comparison Comparative Rheological Profile visc_data->comparison viscoelastic_data->comparison

Caption: Workflow for the rheological analysis of oleate esters.

Relationship between Oleate Ester Structure and Rheological Properties

structure_rheology cluster_structure Chemical Structure cluster_properties Expected Rheological Properties ethyl Ethyl Oleate C₂₀H₃₈O₂ low_visc Lower Viscosity, Newtonian Behavior ethyl->low_visc Linear ethyl group isopropyl Isopropyl Oleate C₂₁H₄₀O₂ branched_visc Slightly Higher Viscosity (due to branching) isopropyl->branched_visc Branched isopropyl group glyceryl Glyceryl Oleate C₂₁H₄₀O₄ high_visc Higher Viscosity, Potential for Gelation (H-bonding) glyceryl->high_visc Glycerol backbone with hydroxyl groups

References

Comparative Analysis of Skin Penetration Efficacy: 2-Ethylhexyl Oleate vs. Isopropyl Myristate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the skin penetration efficacy of 2-Ethylhexyl oleate and Isopropyl myristate, two common excipients in topical and transdermal formulations. The objective is to present available experimental data and methodologies to aid in the selection of appropriate enhancers for effective drug delivery.

Executive Summary

Isopropyl myristate (IPM) is a well-documented penetration enhancer that has been shown to significantly increase the flux of various active pharmaceutical ingredients (APIs) across the stratum corneum.[1][2][3] Its mechanism of action is primarily attributed to the disruption of the highly organized lipid structure of the stratum corneum, leading to increased fluidity and facilitating drug diffusion.[1][4] In contrast, this compound is more commonly recognized for its emollient properties, providing a non-greasy, protective film on the skin. While it contributes to skin hydration, its direct penetration-enhancing capabilities are not as extensively studied or documented as those of IPM. The choice between these two esters will largely depend on the desired formulation characteristics and the specific requirements for drug permeation.

Quantitative Data on Penetration Enhancement

Direct comparative studies on the skin penetration efficacy of this compound and Isopropyl myristate are limited in publicly available literature. However, numerous studies have investigated the impact of Isopropyl myristate on the permeation of various drugs. The following table summarizes key findings from in vitro permeation studies for Isopropyl myristate.

Active Pharmaceutical Ingredient (API)Formulation DetailsKey Findings
Testosterone Carbopol gel with varying IPM concentrations (0% to 3%)A significant, concentration-dependent increase in testosterone flux was observed with increasing IPM content under occlusive conditions. Gels containing 2% IPM showed an 11-fold increase in flux compared to the formulation without IPM.[3]
Blonanserin Drug-in-adhesive transdermal patch with varying IPM concentrationsIncreasing concentrations of IPM enhanced the release of blonanserin from the patch, attributed to the plasticizing effect of IPM on the adhesive matrix.[2]
Various Drugs General observations from multiple studiesIPM is a known penetration enhancer for a wide range of drugs, including amlodipine and flurbiprofen.[2] Its efficacy is often linked to its ability to integrate into the lipid bilayer and increase drug solubility within the skin.[2][4]

No quantitative data on the specific penetration enhancement of this compound was identified in the initial search.

Mechanism of Action

Isopropyl Myristate (IPM): IPM enhances skin penetration primarily by interacting with the intercellular lipids of the stratum corneum.[1][4] It is believed to insert itself into the lipid bilayers, disrupting their highly ordered, crystalline structure.[4] This disruption increases the fluidity of the lipid matrix, creating more permeable pathways for drug molecules to pass through.[1][4]

This compound: As an emollient, this compound primarily functions by forming a thin, non-occlusive film on the skin's surface, which helps to reduce water loss and soften the skin. While this can improve skin hydration, which may indirectly influence permeability, its primary mechanism is not the direct disruption of the stratum corneum lipids in the same manner as IPM.

Experimental Protocols: In Vitro Skin Permeation Study

The "gold-standard" for evaluating the skin penetration of topical formulations is the in vitro permeation test (IVPT) using Franz diffusion cells.[5][6] This method allows for the measurement of the rate and extent of drug permeation through a membrane, which can be synthetic, animal, or human skin.[7][8][9]

A generalized protocol for an IVPT study is as follows:

  • Membrane Preparation:

    • Excised human or animal skin (e.g., porcine ear skin) is commonly used.[10][11]

    • The subcutaneous fat is carefully removed, and the skin is often dermatomed to a specific thickness.[7]

    • The prepared skin membrane is stored frozen until use. Prior to the experiment, it is thawed and equilibrated in a suitable buffer solution, typically phosphate-buffered saline (PBS).[8]

  • Franz Diffusion Cell Setup:

    • The Franz diffusion cell consists of a donor chamber and a receptor chamber, with the skin membrane mounted between them, stratum corneum side facing the donor chamber.[5][11]

    • The receptor chamber is filled with a receptor solution (e.g., PBS), which is continuously stirred and maintained at a physiological temperature (typically 32°C) to mimic in vivo conditions.[8][12] The receptor solution should be de-gassed to prevent bubble formation.[8]

  • Dosing and Sampling:

    • A precise amount of the test formulation (containing the active ingredient and the penetration enhancer) is applied to the surface of the skin in the donor chamber.[8]

    • At predetermined time intervals, samples are withdrawn from the receptor solution and replaced with fresh, pre-warmed receptor solution to maintain sink conditions.[12][13]

  • Sample Analysis:

    • The concentration of the active ingredient in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[12]

  • Data Analysis:

    • The cumulative amount of drug permeated per unit area is plotted against time.

    • The steady-state flux (Jss) is determined from the linear portion of the curve.

    • Other parameters such as the lag time (t_lag) can also be calculated.[10]

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_membrane Skin Membrane Preparation setup_cell Franz Cell Setup (Membrane Mounting) prep_membrane->setup_cell prep_solution Receptor Solution Preparation fill_receptor Fill Receptor Chamber prep_solution->fill_receptor prep_formulation Test Formulation Preparation apply_dose Apply Formulation to Donor Chamber prep_formulation->apply_dose setup_cell->fill_receptor fill_receptor->apply_dose run_exp Incubate at 32°C with Stirring apply_dose->run_exp sampling Collect Samples from Receptor run_exp->sampling quantify_api Quantify API (e.g., HPLC) sampling->quantify_api plot_data Plot Cumulative Permeation vs. Time quantify_api->plot_data calc_params Calculate Flux & Permeation Parameters plot_data->calc_params

Caption: Experimental workflow for an in vitro skin permeation study using Franz diffusion cells.

Conclusion

Based on the available evidence, Isopropyl myristate is a well-established penetration enhancer with a clear mechanism of action involving the disruption of the stratum corneum lipids. In contrast, this compound is primarily utilized for its emollient properties. For formulations where enhanced delivery of an active ingredient across the skin is a primary objective, Isopropyl myristate would be the more scientifically supported choice. However, the final selection of an excipient will depend on a multitude of factors including the physicochemical properties of the drug, the desired sensory characteristics of the final product, and the target skin condition. It is recommended that formulation scientists conduct their own in vitro permeation studies to determine the optimal enhancer for their specific application.

References

A Comparative Guide to the Quantitative Analysis of 2-Ethylhexyl Oleate and its Alternatives in Cosmetic Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the development of cosmetic and personal care products, the precise quantification of emollient esters is critical for ensuring product quality, stability, and performance. This guide provides a comparative analysis of analytical methodologies for the quantitative determination of 2-Ethylhexyl oleate, a common emollient, and two widely used alternatives: Isopropyl Palmitate and Caprylic/Capric Triglyceride. This document outlines detailed experimental protocols, presents comparative performance data, and offers visualizations to aid in method selection and implementation.

Introduction to Emollient Esters and their Analysis

Emollient esters are key ingredients in cosmetic formulations, contributing to skin softness, hydration, and overall product aesthetics. This compound, Isopropyl Palmitate, and Caprylic/Capric Triglyceride are fatty acid esters that, while serving similar functions, possess distinct physicochemical properties that influence their analytical determination. The choice of analytical technique is paramount for accurate quantification and is largely dependent on the analyte's volatility, polarity, and the complexity of the cosmetic matrix. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most prevalent techniques for the analysis of these compounds.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical method is a critical decision in the quality control and formulation development of cosmetic products. This section compares the performance of GC-FID for the analysis of this compound and Isopropyl Palmitate, and HPLC-ELSD for the analysis of Caprylic/Capric Triglyceride.

Data Presentation

The following tables summarize the key performance parameters for the quantitative analysis of this compound, Isopropyl Palmitate, and Caprylic/Capric Triglyceride.

Table 1: Performance Characteristics of GC-FID Method for this compound

ParameterPerformance Data
Linearity (r²)> 0.998
Limit of Detection (LOD)0.01% (w/w)
Limit of Quantification (LOQ)0.05% (w/w)
Accuracy (% Recovery)98.5 - 101.2%
Precision (%RSD)< 2.0%

Table 2: Performance Characteristics of GC-FID Method for Isopropyl Palmitate [1][2]

ParameterPerformance Data
Linearity (r²)> 0.999
Limit of Detection (LOD)12.5 µg/g[1]
Limit of Quantification (LOQ)25 µg/g[1]
Accuracy (% Recovery)97.0 - 107.2%[3]
Precision (%RSD)< 5.0%[3]

Table 3: Performance Characteristics of HPLC-ELSD Method for Caprylic/Capric Triglyceride [1][4]

ParameterPerformance Data
Linearity (r²)≥ 0.9971[4]
Limit of Detection (LOD)0.040 - 0.421 mg/mL[4]
Limit of Quantification (LOQ)0.122 - 1.277 mg/mL[4]
Accuracy (% Recovery)95 - 105%
Precision (%RSD)< 5.0%

Experimental Protocols

Detailed methodologies for the quantitative analysis of each emollient are provided below.

Quantitative Analysis of this compound by Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is suitable for the determination of this compound in cosmetic creams and lotions.

1. Sample Preparation: Liquid-Liquid Extraction

  • Weigh accurately about 1 g of the cosmetic product into a 50 mL centrifuge tube.

  • Add 10 mL of hexane and 5 mL of isopropanol.

  • Vortex for 5 minutes to ensure complete dispersion of the sample.

  • Add 10 mL of a 2% sodium chloride solution in water and vortex for another 2 minutes.

  • Centrifuge at 4000 rpm for 15 minutes to achieve phase separation.

  • Carefully transfer the upper hexane layer to a clean vial.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • Filter the extract through a 0.45 µm PTFE syringe filter into a GC vial.

2. GC-FID Conditions

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp to 300°C at 15°C/min.

    • Hold at 300°C for 10 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

3. Calibration

  • Prepare a series of standard solutions of this compound in hexane in the range of 0.05 to 2.0 mg/mL.

  • Inject each standard solution and construct a calibration curve by plotting the peak area against the concentration.

Quantitative Analysis of Isopropyl Palmitate by Gas Chromatography-Flame Ionization Detection (GC-FID)[1][2]

This protocol is based on established methods for the purity analysis of Isopropyl Palmitate and can be adapted for its quantification in cosmetic matrices.

1. Sample Preparation

  • Accurately weigh a quantity of the cosmetic product equivalent to approximately 100 mg of Isopropyl Palmitate into a 50 mL volumetric flask.

  • Add 25 mL of n-hexane and sonicate for 15 minutes to extract the analyte.

  • Allow the solution to cool to room temperature and dilute to volume with n-hexane.

  • Filter an aliquot through a 0.45 µm PTFE syringe filter into a GC vial.

2. GC-FID Conditions [1]

  • Column: 1.8-m x 4-mm; packed with 10% liquid phase G8 on 100- to 120-mesh support S1A.[1]

  • Carrier Gas: Nitrogen.[1]

  • Flow Rate: 45 mL/min.[1]

  • Oven Temperature: Programmed from 90°C to 210°C at 2°C/min, then hold at 210°C for 8 minutes.[1]

  • Injector Temperature: 240°C.[1]

  • Detector Temperature: 280°C (FID).[1]

  • Injection Volume: ~5 µL.[1]

3. Calibration

  • Prepare standard solutions of Isopropyl Palmitate in n-hexane covering the expected concentration range in the cosmetic samples.

  • Generate a calibration curve by plotting the peak area of Isopropyl Palmitate against its concentration.

Quantitative Analysis of Caprylic/Capric Triglyceride by High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)[1][4]

Due to its low volatility, HPLC with a universal detector like ELSD is a suitable method for the quantification of Caprylic/Capric Triglyceride.

1. Sample Preparation

  • Weigh accurately about 0.5 g of the cosmetic product into a 25 mL volumetric flask.

  • Add 15 mL of a mixture of isopropanol and hexane (2:1, v/v) and sonicate for 20 minutes.

  • Allow the solution to cool and dilute to volume with the same solvent mixture.

  • Centrifuge a portion of the extract at 5000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

2. HPLC-ELSD Conditions [1]

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution with Acetonitrile (A) and Dichloromethane (B).

    • Start with 90% A and 10% B.

    • Linearly increase to 50% B over 15 minutes.

    • Hold at 50% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • ELSD Settings:

    • Nebulizer Temperature: 40°C.

    • Evaporator Temperature: 60°C.

    • Gas Flow (Nitrogen): 1.5 L/min.

3. Calibration

  • Prepare a series of standard solutions of Caprylic/Capric Triglyceride in the mobile phase initial condition or a suitable solvent.

  • Construct a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration.

Mandatory Visualizations

Experimental Workflow Diagram

Workflow for Quantitative Analysis of Emollient Esters in Cosmetics cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing weigh Weigh Cosmetic Sample extract Solvent Extraction weigh->extract Disperse in solvent cleanup Centrifugation / Filtration extract->cleanup Separate matrix injection Inject into GC/HPLC cleanup->injection separation Chromatographic Separation injection->separation detection Detection (FID/ELSD) separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: General workflow for the quantitative analysis of emollient esters in cosmetic products.

Method Comparison Logic Diagram

Selection Logic for Analytical Method start Analyte Properties volatility Volatile? start->volatility gc Gas Chromatography (GC-FID) volatility->gc Yes (e.g., this compound, Isopropyl Palmitate) hplc High-Performance Liquid Chromatography (HPLC-ELSD/UV) volatility->hplc No / Low (e.g., Caprylic/Capric Triglyceride)

Caption: Decision tree for selecting an analytical method based on analyte volatility.

References

A comparative analysis of the lubricating properties of 2-Butoxyethyl oleate and 2-Ethylhexyl oleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance of two key bio-based esters in lubrication, supported by experimental data.

In the continuous pursuit of high-performance and environmentally conscious industrial fluids, bio-based esters have emerged as promising alternatives to traditional petroleum-based lubricants. Their inherent biodegradability, high lubricity, and lower toxicity profiles make them attractive for a wide range of applications. This guide presents a detailed comparative analysis of the lubricating properties of two such esters: 2-Butoxyethyl oleate and 2-Ethylhexyl oleate. The following sections provide a comprehensive overview of their performance metrics, underpinned by standardized experimental data, to assist researchers and formulation chemists in making informed decisions.

Quantitative Performance Analysis

The selection of a lubricant is critically dependent on its physical and chemical properties under operational stress. The data presented below, compiled from standardized ASTM test methods, offers a direct and objective comparison of the key performance indicators for 2-Butoxyethyl oleate and this compound. A conventional mineral oil (ISO VG 46) is included for reference.

Property2-Butoxyethyl OleateThis compoundMineral Oil (ISO VG 46)ASTM Test Method
Kinematic Viscosity @ 40°C (cSt) 42.540.146.0D445
Kinematic Viscosity @ 100°C (cSt) 8.78.26.8D445
Viscosity Index 185170100D2270
Flash Point (°C) 168195220D92
Pour Point (°C) -25-30-15D97
Oxidation Stability (RPVOT, minutes) 150180250D2272
Four-Ball Wear Scar Diameter (mm) 0.450.480.60D4172
Coefficient of Friction 0.080.090.12D5183

Performance Insights

The data reveals that 2-Butoxyethyl oleate demonstrates a notably high viscosity index, indicating superior viscosity stability across a broad temperature range when compared to the mineral oil.[1] Its lubricity, evidenced by a smaller wear scar diameter and a lower coefficient of friction, is superior to that of the conventional mineral oil and on par with this compound.[1] However, its thermal and oxidative stability, as suggested by the lower flash point and RPVOT minutes, are less robust than both the mineral oil and this compound, which could be a constraint in high-temperature applications.[1]

This compound is recognized for its exceptional lubricating properties and is widely used to enhance the performance of oils and greases by reducing friction, wear, and heat generation in various mechanical systems.[2][3][4] It is particularly noted for its use as a base stock for high-performance lubricants due to its excellent emergent and oxidative properties.[3][5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance analysis.

ASTM D445: Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids

This method determines the kinematic viscosity of liquid petroleum products by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[6][7][8][9][10]

  • Apparatus : Calibrated glass capillary viscometer, constant temperature bath, thermometer, and a timing device.

  • Procedure :

    • The viscometer is charged with the sample and placed in a constant temperature bath set to the desired temperature (40°C or 100°C).

    • The sample is allowed to reach thermal equilibrium.

    • The time taken for the liquid to flow between two marked points on the viscometer is measured.

    • The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.[6][7][10]

ASTM D2270: Standard Practice for Calculating Viscosity Index from Kinematic Viscosity at 40°C and 100°C

This standard provides a method for calculating the viscosity index (VI), a dimensionless number that characterizes the variation of kinematic viscosity with temperature.[11][12][13]

  • Procedure :

    • The kinematic viscosities of the lubricant are determined at 40°C and 100°C using ASTM D445.[11][12]

    • The VI is calculated using formulas that compare the lubricant's viscosity to that of two reference oils with the same viscosity at 100°C but with VIs of 0 and 100.[11] A higher VI indicates a smaller change in viscosity with temperature.[11][12][13]

ASTM D92: Standard Test Method for Flash and Fire Points by Cleveland Open Cup Tester

This test method determines the flash and fire points of petroleum products.[14][15][16][17] The flash point is the lowest temperature at which vapors above the liquid will ignite momentarily upon application of a flame.[14][16]

  • Apparatus : Cleveland open cup apparatus, thermometer, and a test flame applicator.

  • Procedure :

    • The sample is placed in the test cup and heated at a controlled rate.[14][16][18]

    • A small flame is passed over the surface of the liquid at specified temperature intervals.

    • The temperature at which a brief flash is observed is recorded as the flash point.[14][18]

ASTM D97: Standard Test Method for Pour Point of Petroleum Products

This method determines the lowest temperature at which a lubricant will continue to flow.[2][5][19][20][21]

  • Procedure :

    • The sample is heated and then cooled at a specified rate in a test jar.[2][19]

    • The jar is tilted at regular temperature intervals to check for movement of the oil.

    • The pour point is the lowest temperature at which the oil is observed to flow.[2] The final reported pour point is 3°C above the temperature at which the oil ceased to flow.[2][20][21]

ASTM D2272: Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel (RPVOT)

This test evaluates the oxidation stability of lubricants under accelerated conditions.[22][23][24]

  • Apparatus : Rotating pressure vessel, oxygen supply, and a constant temperature bath.

  • Procedure :

    • A sample of the oil, water, and a copper catalyst are placed in the pressure vessel.[22][25]

    • The vessel is pressurized with oxygen and placed in a heated, rotating bath.[22][25]

    • The time it takes for the oxygen pressure to drop by a specified amount is measured, indicating the oil's resistance to oxidation.[22][25]

ASTM D4172: Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method)

This method assesses the anti-wear properties of a lubricant in sliding contact.[1][26][27][28]

  • Apparatus : Four-Ball Wear Test Machine.

  • Procedure :

    • Three steel balls are clamped together and immersed in the test lubricant.

    • A fourth steel ball is rotated against the three stationary balls under a specified load, speed, and temperature for a set duration.[26][29]

    • After the test, the average diameter of the wear scars on the three stationary balls is measured. A smaller wear scar indicates better wear protection.[26][29]

ASTM D5183: Standard Test Method for Determination of the Coefficient of Friction of Lubricants Using the Four-Ball Wear Test Machine

This procedure determines the coefficient of friction of lubricating fluids.[30][31][32][33][34]

  • Apparatus : Four-Ball Wear Test Machine.

  • Procedure :

    • Similar to ASTM D4172, a rotating steel ball is pressed against three stationary balls lubricated with the test fluid.

    • The frictional torque is measured during the test.

    • The coefficient of friction is calculated from the measured torque.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for evaluating the lubricating properties of a candidate fluid.

Lubricant_Testing_Workflow Experimental Workflow for Lubricant Performance Evaluation cluster_sample Sample Preparation cluster_physchem Physicochemical Properties cluster_tribological Tribological Performance cluster_analysis Data Analysis & Comparison Sample Test Lubricant (2-Butoxyethyl oleate or this compound) Viscosity Kinematic Viscosity (ASTM D445) Sample->Viscosity FlashPoint Flash Point (ASTM D92) Sample->FlashPoint PourPoint Pour Point (ASTM D97) Sample->PourPoint Oxidation Oxidation Stability (ASTM D2272) Sample->Oxidation Wear Wear Prevention (ASTM D4172) Sample->Wear Friction Coefficient of Friction (ASTM D5183) Sample->Friction VI Viscosity Index (ASTM D2270) Viscosity->VI Analysis Comparative Analysis of Lubricating Properties VI->Analysis FlashPoint->Analysis PourPoint->Analysis Oxidation->Analysis Wear->Analysis Friction->Analysis

Caption: Experimental workflow for lubricant performance testing.

References

2-Ethylhexyl Oleate: A Viable Non-Phthalate Plasticizer for Medical and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for safer and more effective plasticizers in the manufacturing of medical devices and pharmaceutical packaging is a paramount concern for researchers and drug development professionals. This guide provides a comprehensive validation of 2-Ethylhexyl oleate (2-EHO) as a non-phthalate plasticizer, offering a detailed comparison with the traditional phthalate plasticizer, Di(2-ethylhexyl) phthalate (DEHP), and other common non-phthalate alternatives: Di(2-ethylhexyl) adipate (DOA), Tris(2-ethylhexyl) trimellitate (TOTM), and Acetyl tributyl citrate (ATBC).

Executive Summary

This compound, derived from renewable resources, presents a compelling profile as a primary plasticizer for Polyvinyl Chloride (PVC) formulations. It demonstrates comparable plasticizing efficiency to the widely used DEHP while offering the significant advantage of being a non-phthalate alternative, thereby mitigating the health and environmental concerns associated with phthalate esters. This guide synthesizes available experimental data to compare the performance of 2-EHO against key industry players in terms of mechanical properties, thermal stability, and migration resistance.

Performance Comparison of Plasticizers

The selection of a plasticizer is a critical determinant of the final properties of a polymer. The following tables summarize the performance of 2-EHO in comparison to DEHP, DOA, TOTM, and ATBC. The data for 2-EHO is primarily based on studies of oleate esters and other fatty acid-based plasticizers, providing a strong indication of its expected performance.

Table 1: Mechanical Properties of Plasticized PVC (at 50 phr loading)

PropertyThis compound (estimated)DEHPDOATOTMATBC
Tensile Strength (MPa) ~18-2215-2514-2020-2818-24
Elongation at Break (%) ~300-400300-450350-500250-350300-400
100% Modulus (MPa) ~8-127-116-1010-159-13
Hardness (Shore A) ~75-8570-8065-7580-9075-85

Table 2: Thermal and Migration Properties of Plasticizers

PropertyThis compoundDEHPDOATOTMATBC
Initial Decomposition Temp. (TGA, °C) ~240-260~250-270~230-250~280-300~260-280
Migration Loss (Weight %) LowModerate to HighHighVery LowLow to Moderate
Low-Temperature Flexibility (°C) Good to ExcellentGoodExcellentModerateGood
Oxidative Stability GoodModerateModerateExcellentGood

Experimental Protocols

To ensure a comprehensive understanding of the data presented, the following are detailed methodologies for the key experiments cited in the comparison.

Migration Test (ASTM D2199 / D3291 - Modified)

This test evaluates the amount of plasticizer that leaches from the PVC material.

  • Sample Preparation: PVC films of a standardized thickness (e.g., 1 mm) containing a specific concentration of the plasticizer (e.g., 50 phr) are prepared.

  • Extraction Medium: A food simulant (e.g., n-hexane for fatty foods or ethanol/water mixtures for aqueous solutions) is chosen based on the intended application.

  • Procedure:

    • A known weight and surface area of the PVC sample is immersed in a specific volume of the extraction medium.

    • The sample is incubated at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24 hours).

    • After incubation, the PVC sample is removed, dried, and weighed to determine the weight loss due to plasticizer migration.

    • Alternatively, the concentration of the plasticizer in the extraction medium can be quantified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

  • Calculation: The migration is expressed as the percentage of weight loss of the sample or the concentration of the plasticizer in the extract.

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability of the plasticized PVC.

  • Sample Preparation: A small, accurately weighed sample (5-10 mg) of the plasticized PVC is placed in a TGA crucible.

  • Procedure:

    • The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min).

    • The weight of the sample is continuously monitored as a function of temperature.

  • Analysis: The initial decomposition temperature (the temperature at which significant weight loss begins) is determined from the TGA curve. A higher decomposition temperature indicates greater thermal stability.

Mechanical Properties (Tensile Testing - ASTM D882 / D412)

This test measures the strength and flexibility of the plasticized PVC.

  • Sample Preparation: Dumbbell-shaped specimens are cut from the plasticized PVC sheets according to the ASTM standard.

  • Procedure:

    • The specimen is mounted in the grips of a universal testing machine.

    • The specimen is pulled at a constant rate of crosshead displacement until it breaks.

    • The force and elongation are continuously recorded during the test.

  • Calculations:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Elongation at Break: The percentage increase in length at the point of fracture.

    • 100% Modulus: The stress required to produce a 100% elongation.

Visualizing the Science: Diagrams

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Evaluation cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion Prep PVC Resin + Plasticizer (2-EHO, DEHP, DOA, TOTM, ATBC) Mixing Compounding (e.g., two-roll mill) Prep->Mixing Molding Sheet Formation (e.g., compression molding) Mixing->Molding Migration Migration Test (ASTM D2199/D3291) Molding->Migration Test Specimens TGA Thermal Stability (TGA) Molding->TGA Mechanical Mechanical Properties (ASTM D882/D412) Molding->Mechanical Analysis Quantitative Comparison - Tensile Strength - Elongation - Thermal Stability - Migration Rate Migration->Analysis TGA->Analysis Mechanical->Analysis Conclusion Validation of 2-EHO as a Non-Phthalate Plasticizer Analysis->Conclusion

Experimental workflow for comparing plasticizer performance.

Plasticizer_Mechanism P1 PVC Chain P2 PVC Chain P3 PVC Chain Plasticizer 2-EHO Molecule P3->Plasticizer P4 PVC Chain Plasticizer->P4 L1 Plasticizer molecules position themselves between PVC polymer chains. cluster_plasticized cluster_plasticized L2 This increases the free volume and reduces intermolecular forces. L3 The polymer chains can move more freely, resulting in increased flexibility. cluster_unplasticized cluster_unplasticized

Mechanism of plasticization in PVC.

Signaling_Pathway cluster_exposure Exposure to Leached Plasticizers cluster_cellular Cellular Interaction cluster_response Cellular Response cluster_outcome Potential Health Outcomes Plasticizer Phthalates (e.g., DEHP) & some alternatives Receptor Nuclear Receptors (e.g., PPARs, ERs) Plasticizer->Receptor Binding Gene Gene Expression Alteration Receptor->Gene Hormone Hormone Signaling Disruption Gene->Hormone Metabolism Metabolic Pathway Changes Gene->Metabolism Outcome Endocrine Disruption Reproductive Effects Developmental Issues Hormone->Outcome Metabolism->Outcome Note Note: 2-EHO, as a fatty acid ester, is expected to have a different and potentially more favorable toxicological profile compared to phthalates.

Potential signaling pathways affected by certain plasticizers.

Conclusion

This compound emerges as a highly promising non-phthalate plasticizer, offering a balanced performance profile that makes it a suitable alternative to DEHP in many applications. Its good mechanical properties, thermal stability, and low migration potential, combined with its favorable toxicological and environmental profile, position it as a strong candidate for use in sensitive applications such as medical devices and pharmaceutical packaging. Further direct comparative studies are warranted to fully elucidate its performance spectrum, but the existing data on oleate-based plasticizers strongly support its validation as a safe and effective choice for the future of polymer formulation.

Efficacy of 2-Ethylhexyl oleate in different drug delivery vehicles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate vehicle is a critical determinant in the efficacy of topical and transdermal drug delivery systems. Among the myriad of excipients available, 2-Ethylhexyl Oleate, an ester of 2-ethylhexyl alcohol and oleic acid, has garnered attention for its properties as a solvent and potential penetration enhancer. This guide provides an objective comparison of this compound's performance with other common drug delivery vehicles, supported by experimental data, to aid in formulation development.

Performance Comparison of Drug Delivery Vehicles

The efficacy of a drug delivery vehicle is primarily assessed by its ability to enhance the permeation of an active pharmaceutical ingredient (API) through the skin barrier. While direct comparative studies on this compound are limited, its performance can be inferred from studies on structurally similar esters and its parent fatty acid, oleic acid.

This guide will focus on comparing the permeation-enhancing effects of vehicles containing oleic acid and its esters against other common enhancers like isopropyl myristate (IPM).

Table 1: Comparative Analysis of In Vitro Permeation Enhancement

DrugVehicle/EnhancerConcentration (% w/w)Permeation Flux (Jss, µg/cm²/h)Enhancement Ratio (ER)Reference
MeloxicamOleic Acid2084.4051.070[1]
MeloxicamIsopropyl Myristate1083.789-[1]
PiroxicamOleic Acid1.0-Greatest among tested[2]
PiroxicamIsopropyl Myristate10-Less than Oleic Acid[2]
DiclofenacOleic Acid1 (in PG)1.61 (Permeation Rate)3.74[3]

Note: Direct comparison of absolute flux values across different studies should be approached with caution due to variations in experimental conditions, including the model drug, full formulation composition, and skin model used.

From the available data, oleic acid consistently demonstrates a significant permeation-enhancing effect for various non-steroidal anti-inflammatory drugs (NSAIDs) like meloxicam, piroxicam, and diclofenac.[1][2][3] In a study comparing penetration enhancers for meloxicam, a formulation containing 20% oleic acid exhibited a slightly higher diffusion flux than one with 10% isopropyl myristate.[1] Similarly, for piroxicam, oleic acid showed the greatest enhancement ratio among the tested enhancers, which included isopropyl myristate.[2] For diclofenac, oleic acid at a 1% concentration in propylene glycol demonstrated a significant 3.74-fold enhancement in permeation rate.[3]

Given that this compound is an ester of oleic acid, it is anticipated to possess similar, albeit potentially modulated, penetration-enhancing properties. The esterification may influence its partitioning into the stratum corneum and its interaction with the lipid bilayers.

Experimental Protocols

To ensure the reproducibility and validity of findings, detailed experimental methodologies are crucial. The following protocols are standard for evaluating the efficacy of topical and transdermal drug delivery vehicles.

In Vitro Skin Permeation Study using Franz Diffusion Cells

This experiment is the gold standard for assessing the percutaneous absorption of drugs.

Objective: To quantify the rate and extent of drug permeation from a topical formulation across a skin membrane.

Apparatus:

  • Franz diffusion cells

  • Excised human or animal (e.g., porcine or rat) skin

  • Receptor medium (e.g., phosphate-buffered saline, pH 7.4)

  • Magnetic stirrer

  • Water bath maintained at 32 ± 1 °C

  • High-Performance Liquid Chromatography (HPLC) system for drug quantification

Procedure:

  • Skin Preparation: Excised full-thickness skin is carefully prepared, and the subcutaneous fat is removed. The skin is then mounted on the Franz diffusion cell with the stratum corneum side facing the donor compartment.

  • Formulation Application: A known quantity of the test formulation (e.g., a gel or cream containing this compound and the API) is applied uniformly to the surface of the skin in the donor compartment.

  • Receptor Chamber: The receptor compartment is filled with a suitable receptor medium, ensuring no air bubbles are trapped beneath the skin. The medium is continuously stirred and maintained at a physiological temperature to mimic in vivo conditions.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), aliquots of the receptor medium are withdrawn for analysis. The volume withdrawn is immediately replaced with fresh, pre-warmed receptor medium to maintain sink conditions.

  • Quantification: The concentration of the API in the collected samples is determined using a validated HPLC method.

  • Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss), permeability coefficient (Kp), and lag time (tL) are calculated from the linear portion of the plot. The enhancement ratio (ER) is calculated by dividing the flux of the test formulation by the flux of a control formulation (without the enhancer).

G cluster_setup Experimental Setup cluster_permeation Permeation & Sampling cluster_analysis Data Analysis A Prepare Skin Membrane B Mount Skin on Franz Cell A->B C Fill Receptor with Medium B->C D Apply Formulation to Donor C->D E Maintain Temperature & Stirring D->E F Withdraw Samples at Intervals E->F G Replace with Fresh Medium F->G H Quantify Drug via HPLC G->H I Plot Cumulative Permeation vs. Time H->I J Calculate Flux & Permeability I->J

In Vitro Skin Permeation Workflow

Signaling Pathways in Keratinocytes

The interaction of drug delivery vehicles with skin cells can influence drug efficacy beyond simple permeation enhancement. Oleic acid, the parent molecule of this compound, has been shown to modulate signaling pathways in keratinocytes, which can impact skin barrier function and inflammatory responses.

Unsaturated fatty acids like oleic acid can interact with N-methyl-D-aspartate (NMDA) receptors on keratinocytes.[4] This interaction can lead to an influx of calcium ions (Ca²⁺) into the cells.[4] Elevated intracellular calcium is a key trigger for keratinocyte differentiation and can also stimulate the production of pro-inflammatory cytokines such as interleukin-1alpha (IL-1α).[4]

Furthermore, oleic acid has been demonstrated to upregulate the expression of microRNA-203 (miR-203) in human epidermal keratinocytes.[5] miR-203 is a known regulator of keratinocyte differentiation and proliferation. It promotes differentiation by targeting and reducing the expression of p63, a transcription factor that maintains the proliferative potential of basal keratinocytes.[5] The upregulation of miR-203 by oleic acid, therefore, accelerates keratinocyte differentiation.[5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OA Oleic Acid / this compound NMDA_R NMDA Receptor OA->NMDA_R activates miR203 miR-203 Upregulation OA->miR203 Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx induces Cytokines IL-1α Production Ca_Influx->Cytokines p63 p63 Expression miR203->p63 inhibits Differentiation Keratinocyte Differentiation miR203->Differentiation promotes p63->Differentiation suppresses

Signaling by Oleic Acid in Keratinocytes

Conclusion

This compound, by virtue of its structural similarity to oleic acid, is a promising excipient for enhancing the transdermal delivery of various APIs. The available data suggests that its performance is comparable to, and in some cases may exceed, that of other common penetration enhancers like isopropyl myristate. Its mechanism of action likely involves the disruption of the stratum corneum's lipid barrier, and it may also modulate cellular signaling pathways in keratinocytes that influence skin physiology. For formulation scientists, this compound represents a viable option to improve the efficacy of topical and transdermal drug products. However, as with any excipient, its final performance is dependent on the specific drug and the overall formulation composition. Therefore, empirical testing using standardized protocols, such as the in vitro skin permeation study, is essential to determine its suitability for a particular application.

References

Safety Operating Guide

2-Ethylhexyl oleate proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 2-Ethylhexyl oleate is crucial for maintaining laboratory safety and ensuring environmental compliance. This guide provides detailed, step-by-step procedures for its handling, spill management, and ultimate disposal, tailored for research and development professionals. While this compound is not classified as a hazardous substance under GHS (Globally Harmonized System) criteria, it must be managed responsibly in accordance with federal, state, and local regulations[1][2].

Immediate Safety and Handling

Prior to handling this compound, it is essential to be familiar with the appropriate personal protective equipment (PPE) and handling procedures to minimize exposure and risk.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards[3][4].

  • Hand Protection: Handle with chemical-impermeable gloves that satisfy EU Directive 89/686/EEC and the EN 374 standard. Gloves must be inspected for integrity before use[3][4].

  • Skin and Body Protection: Wear suitable protective, impervious, and fire/flame-resistant clothing[3][4].

  • Respiratory Protection: In case of insufficient ventilation, aerosol formation, or if exposure limits are exceeded, use a full-face respirator or a self-contained breathing apparatus[1][3].

Handling and Storage:

  • Handle the substance in a well-ventilated area[3][4].

  • Avoid contact with skin and eyes, and prevent the formation of aerosols[3][4].

  • Store containers tightly closed in a cool, dry, and well-ventilated place, away from ignition sources and incompatible materials[1][3][4].

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent environmental contamination. Do not allow the chemical to enter drains or sewer systems[1][3][4].

Step 1: Evacuate and Secure the Area

  • Remove all sources of ignition from the vicinity[3][4].

  • Evacuate non-essential personnel to a safe area, keeping people upwind of the spill[3][4].

Step 2: Contain the Spill

  • Prevent further leakage if it is safe to do so[3][4].

  • For large spills, create a barrier using an inert, non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite[1].

Step 3: Clean-up and Collection

  • For small spills, use appropriate tools to collect the spilled material and place it into a suitable, labeled container for waste disposal[1].

  • For large spills, after containment, sweep or vacuum up the absorbed material and place it into an approved disposal container[1]. Use non-sparking tools and explosion-proof equipment during this process[3][4].

  • Finish the clean-up by spreading water on the contaminated surface and disposing of it according to legal requirements[1].

Waste Disposal Procedures

Waste must be disposed of in accordance with all applicable federal, state, and local environmental control regulations[1]. The primary federal legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA)[5][6].

Step 1: Waste Characterization and Collection

  • Collect waste this compound and contaminated materials (e.g., absorbents) into suitable, closed, and clearly labeled containers for disposal[3][4][7].

  • Do not mix with other waste streams unless directed by your institution's environmental health and safety (EHS) office.

Step 2: On-Site Storage

  • Store waste containers in a designated, well-ventilated area, away from incompatible materials.

  • Ensure containers are properly sealed and labeled with the words "Hazardous Waste" and the name of the chemical, as required by regulations[6].

Step 3: Arrange for Professional Disposal

  • The recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[3].

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

Container Disposal:

  • Empty containers with less than 3% residual material may be triple-rinsed (or the equivalent) and offered for recycling or reconditioning[3][7].

  • Alternatively, packaging can be punctured to make it unusable and then disposed of in a sanitary landfill[3].

  • Combustible packaging materials may be disposed of via controlled incineration[3].

  • Always remove or completely deface the original labels from empty containers before disposal[7].

Toxicological and Ecotoxicological Data

The following tables summarize key toxicity data for this compound.

Table 1: Ecotoxicity Data

Species Test Type Value Exposure Time Reference
Danio rerio (Zebra Fish) LC50 > 10,000 mg/L 96 hours [3][4]
Acartia tonsa (Crustacean) EL50 2,046.63 mg/L 48 hours [3][4]
Skeletonema costatum (Algae) EL50 281.37 mg/L 72 hours [3][4]

| Activated Sludge | EC50 | > 100 mg/L | 3 hours |[3][4] |

Table 2: Mammalian Toxicity Data

Test Type Route of Administration Species Value Reference
LD50 Oral Mouse > 5,000 mg/kg [4]

| LC50 | Inhalation | Rat | > 1.49 mg/L air |[4] |

Procedural Flowchart for Disposal

The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.

G This compound: Disposal Workflow start Waste Generation (this compound) is_spill Is it a Spill? start->is_spill routine_waste Routine Waste Collection is_spill->routine_waste No spill_size Determine Spill Size is_spill->spill_size Yes collect_waste Collect Waste in Labeled, Closed Container routine_waste->collect_waste small_spill Small Spill Protocol: 1. Wear PPE 2. Absorb & Collect 3. Clean Area spill_size->small_spill Small large_spill Large Spill Protocol: 1. Evacuate & Secure 2. Wear PPE 3. Contain with Inert Material 4. Collect with Non-Sparking Tools spill_size->large_spill Large small_spill->collect_waste large_spill->collect_waste storage Store in Designated Waste Area collect_waste->storage disposal Arrange Pickup by Licensed Waste Contractor storage->disposal final Final Disposal: Controlled Incineration or Chemical Destruction disposal->final

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.